Neoaureothin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQJAGBLBAMJ-MNOZRKQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043872 | |
| Record name | Spectinabilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59795-94-7 | |
| Record name | Spectinabilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059795947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spectinabilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spectinabilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Therapeutic Potential of Neoaureothin from Streptomyces orinoci: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoaureothin, a rare nitroaryl-containing polyketide, is a secondary metabolite produced by the actinomycete Streptomyces orinoci. This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, and biological activities of this compound. Detailed experimental protocols for key assays and methodologies are presented, along with a comprehensive analysis of its biosynthetic pathway. Quantitative data, where available, has been summarized to facilitate comparative analysis. This document aims to serve as a core resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, including a majority of the clinically used antibiotics. This compound, also known as spectinabilin, is a notable polyketide metabolite isolated from Streptomyces orinoci. It shares a structural similarity with aureothin (B1665325), produced by Streptomyces thioluteus, with the primary difference being the length of the polyene backbone. This compound has garnered significant interest due to its potent biological activities, which include anticancer, antibiotic, immunomodulatory, antimalarial, and nematicidal effects. This guide delves into the technical aspects of this compound, from its genetic blueprint to its potential therapeutic applications.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces orinoci is orchestrated by a large, ~39 kb biosynthetic gene cluster (BGC), designated as the 'nor' cluster (GenBank Accession: AM778535). This cluster encodes a non-colinear Type I polyketide synthase (PKS) system, which deviates from the canonical linear assembly of polyketide chains.
The 'nor' Biosynthetic Gene Cluster
The 'nor' BGC is comprised of a series of open reading frames (ORFs) that encode the enzymatic machinery required for this compound synthesis. A key feature of this cluster is the presence of six PKS modules, two more than the corresponding 'aur' cluster for aureothin biosynthesis, which accounts for the extended polyketide chain of this compound.
Table 1: Key ORFs in the this compound ('nor') Biosynthetic Gene Cluster
| Gene | Proposed Function |
| norA | Polyketide Synthase (iterative module) |
| norB | Polyketide Synthase |
| norC | Polyketide Synthase |
| norD | ABC transporter |
| norE | Thioesterase |
| norF | p-aminobenzoate N-oxygenase |
| norG | Acyl-CoA synthetase |
| norH | P450 monooxygenase |
| norI | O-methyltransferase |
| norJ | Transcriptional regulator |
Biosynthetic Pathway
The biosynthesis of this compound commences with the shikimate pathway, leading to the formation of the starter unit, p-nitrobenzoic acid (PNBA). This is followed by the assembly of the heptaketide backbone by the non-colinear Type I PKS system. A notable characteristic of this pathway is the iterative use of the initial PKS module, NorA. The final steps involve tailoring reactions, including oxidation and methylation, catalyzed by a P450 monooxygenase and an O-methyltransferase, respectively.
Fermentation and Isolation
The production of this compound from Streptomyces orinoci can be achieved through submerged fermentation. While specific production titers for the wild-type strain are not widely reported in the literature, heterologous expression in hosts like Streptomyces coelicolor has been explored to enhance yields, with productivity increases of up to 4-fold being reported.
Experimental Protocol: Fermentation
-
Seed Culture Preparation: Inoculate a single colony of S. orinoci into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptic soy broth). Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until dense growth is observed.
-
Production Culture: Inoculate a production medium with the seed culture at a 1-5% (v/v) ratio. For shake-flask cultures, incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days. For larger-scale fermentation, maintain the temperature at 28-30°C with controlled pH (around 7.0) and dissolved oxygen levels.
-
Monitoring: Periodically monitor this compound production by extracting a small sample and analyzing it via High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Isolation and Purification
The isolation and purification of this compound from fermentation broth involves a multi-step process to separate it from other metabolites and cellular components.
-
Solvent Extraction: Centrifuge the fermentation broth to separate the mycelium and supernatant. Extract both the supernatant and the mycelial cake with an equal volume of ethyl acetate. Pool the organic layers and concentrate under reduced pressure to obtain the crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial fractionation.
-
Preparative HPLC: Further purify the this compound-containing fractions using a preparative reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy.
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug discovery.
Anticancer Activity
Table 2: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cancer Cell Line | Assay Type | IC50 Value |
| This compound | Data not widely available | Cytotoxicity Assay | - |
| Alloaureothin | HT1080 (Human Fibrosarcoma) | Cytotoxicity Assay | 30 µM |
Note: Data for this compound is limited. Alloaureothin is an isomer of aureothin.
Antimicrobial Activity
This compound is reported to possess both antibacterial and antifungal properties. However, specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of microbial strains are not widely published.
Table 3: Antimicrobial Activity of this compound
| Compound | Microbial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) |
| This compound | Data not widely available | Broth Microdilution | - |
Anti-HIV Activity
This compound has been identified as a potent inhibitor of HIV replication. Its mechanism of action is distinct from currently approved antiretroviral drugs, involving the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of the virion.
Table 4: Anti-HIV Activity of a Potent Aureothin Derivative (Compound #7)
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM |
Note: This data is for a highly potent synthetic derivative of aureothin, which is structurally related to this compound.
Experimental Protocols for Biological Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
This assay determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
This cell-based assay quantifies the inhibition of HIV replication.
-
Cell Seeding: Seed LC5-RIC reporter cells in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a known amount of HIV-1.
-
Incubation: Incubate the plate for 48 hours.
-
Reporter Gene Measurement: Measure the expression of the DsRed1 reporter gene using a fluorescence plate reader. The IC50 value is the concentration of the compound that inhibits HIV replication by 50%.
Conclusion and Future Perspectives
This compound from Streptomyces orinoci is a promising natural product with a unique chemical structure and a diverse range of biological activities. The elucidation of its non-colinear PKS biosynthetic pathway provides exciting opportunities for biosynthetic engineering to generate novel analogs with improved therapeutic properties. While preliminary studies have highlighted its potential as an anticancer and anti-HIV agent, further research is required to fully characterize its pharmacological profile, including more extensive quantitative bioactivity studies and in-depth investigations into its mechanisms of action. The development of more efficient fermentation and purification protocols will also be crucial for the sustainable supply of this valuable compound for preclinical and clinical development. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.
Neoaureothin: An In-Depth Technical Guide to a Novel Aureothin-Class Polyketide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin (B8089337), also known as spectinabilin, is a member of the aureothin (B1665325) class of polyketides, a family of bioactive natural products produced by Streptomyces species.[1] Characterized by a rare nitroaryl moiety, this compound is structurally distinguished from its close analog, aureothin, by an extended polyene backbone.[1] This structural variation contributes to a distinct profile of biological activities, including potent anti-HIV, anticancer, nematicidal, and antimicrobial properties, positioning this compound as a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of this compound, detailing its biosynthesis, biological activities with quantitative data, and key experimental protocols.
Chemical Structure and Properties
-
Chemical Formula: C₂₈H₃₁NO₆
-
Molar Mass: 477.5 g/mol
-
Core Structure: A γ-pyrone ring linked to a tetrahydrofuran (B95107) moiety and a substituted polyene chain with a terminal p-nitrophenyl group.
Biosynthesis
The biosynthesis of this compound is governed by a large, approximately 39 kb, Type I polyketide synthase (PKS) gene cluster, designated as the 'nor' cluster.[1] This cluster orchestrates a non-colinear biosynthetic assembly, where individual PKS modules are utilized in an iterative fashion, a notable deviation from the canonical co-linearity rule in polyketide synthesis.[1] The biosynthesis initiates with the formation of a p-nitrobenzoic acid (pNBA) starter unit, which is then loaded onto the PKS assembly line for sequential chain elongation.[1]
Data Presentation: Biosynthetic Gene Clusters
| Feature | This compound ('nor') Gene Cluster | Aureothin ('aur') Gene Cluster |
| Producing Organism | Streptomyces orinoci | Streptomyces thioluteus |
| Size of BGC | ~39 kb | ~27 kb |
| Number of PKS Modules | 6 | 4 |
| Polyketide Chain Length | Heptaketide | Pentaketide |
| Starter Unit | p-Nitrobenzoic Acid (pNBA) | p-Nitrobenzoic Acid (pNBA) |
| PKS Type | Type I, Non-colinear, Iterative | Type I, Non-colinear, Iterative |
Mandatory Visualization: this compound Biosynthetic Pathway
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, with its anticancer and nematicidal properties being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Its mechanism of action in hepatocellular carcinoma cells involves the induction of G2/M phase cell cycle arrest and apoptosis. This is mediated through the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately activating the caspase cascade.
Data Presentation: Anticancer Activity of this compound (Spectinabilin)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 37.2 |
| SMMC7721 | Hepatocellular Carcinoma | 18.7 ± 3.1 |
| A549 | Lung Carcinoma | 34.3 |
| HCT116 | Colorectal Carcinoma | 47.0 |
Mandatory Visualization: this compound's Effect on the PI3K/AKT Signaling Pathway
Nematicidal Activity
This compound has shown potent nematicidal activity against various nematodes, including the model organism Caenorhabditis elegans and the plant-parasitic nematode Meloidogyne incognita.[2] Its mode of action appears to be distinct from currently used nematicides, suggesting its potential as a novel agent for pest control.[2]
Data Presentation: Nematicidal Activity of this compound (Spectinabilin)
| Nematode Species | Life Stage | Exposure Time (hours) | IC₅₀ (µg/mL) |
| Caenorhabditis elegans | L1 larvae | 24 | 2.948[2] |
| Meloidogyne incognita | J2 larvae | 72 | Not Reported |
Antibacterial and Antifungal Activity
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp.
This protocol outlines a general procedure for the isolation and purification of this compound.
-
Fermentation:
-
Inoculate a suitable production medium with a seed culture of a this compound-producing Streptomyces strain.
-
Incubate the culture in a shaker at 28-30°C for 5-7 days.
-
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation.
-
Extract the mycelium and the supernatant separately with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Perform final purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol/water gradient).
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as LC-MS and NMR.
-
Mandatory Visualization: this compound Isolation Workflow
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
In Vitro Nematicidal Bioassay
-
Nematode Preparation:
-
Prepare a suspension of synchronized L1 or J2 stage nematodes in a suitable buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the nematode suspension and different concentrations of this compound.
-
Include a negative control (solvent) and a positive control (a known nematicide).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for 24-72 hours.
-
-
Mortality Assessment:
-
Count the number of dead and live nematodes under a microscope. Nematodes are considered dead if they do not respond to a physical stimulus.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration and determine the IC₅₀ or LC₅₀ value.
-
Antibacterial/Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium or fungus in a suitable broth.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of this compound in a 96-well plate containing the appropriate growth medium.
-
-
Inoculation:
-
Add the microbial inoculum to each well.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Conclusion
This compound is a fascinating polyketide with a unique biosynthetic origin and a compelling range of biological activities. Its potent anticancer and nematicidal effects, coupled with a novel mechanism of action, underscore its potential as a lead compound for the development of new therapeutic agents and agrochemicals. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic promise of this remarkable natural product.
References
The Neoaureothin (nor) Biosynthetic Gene Cluster
An In-depth Technical Guide to the Neoaureothin (B8089337) Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the biosynthesis of this compound (also known as spectinabilin), a rare nitroaryl-substituted polyketide produced by Streptomyces orinoci.[1][2] this compound and its structural analog, aureothin (B1665325), are of significant interest due to their unique chemical structures and biological activities. This document details the genetic architecture of the this compound biosynthetic gene cluster (BGC), elucidates its non-colinear and iterative polyketide synthase (PKS) pathway, summarizes key quantitative data, and provides detailed experimental protocols for its study.
The biosynthesis of this compound is directed by a ~39 kb Type I polyketide synthase gene cluster, designated nor.[1][2][3] This cluster is remarkably similar to the aureothin (aur) BGC from Streptomyces thioluteus.[2] The primary distinction between the two is the presence of additional PKS modules in the nor cluster, which accounts for the longer polyene chain in this compound compared to aureothin.[4] Both gene clusters are characterized by a non-colinear arrangement of PKS modules, a deviation from the canonical assembly-line logic of polyketide synthesis.[1][4]
Caption: Organization of the this compound biosynthetic gene cluster (nor).
Quantitative Data: A Comparative Analysis
The structural differences between this compound and aureothin originate from distinct genetic blueprints. A comparative analysis of their respective BGCs highlights the key quantitative differences that dictate the final polyketide structure.
| Feature | This compound (nor) BGC | Aureothin (aur) BGC | Reference |
| Producing Organism | Streptomyces orinoci | Streptomyces thioluteus | [4] |
| Size of BGC | ~39 kb | ~27 kb | [4] |
| GenBank Accession | AM778535 | AJ575648 | [4] |
| PKS Type | Type I, Non-colinear, Iterative | Type I, Non-colinear, Iterative | [4] |
| Number of PKS Modules | 6 | 4 | [4] |
| Polyketide Chain Length | Heptaketide | Pentaketide | [4] |
| Starter Unit | p-Nitrobenzoic Acid (PNBA) | p-Nitrobenzoic Acid (PNBA) | [4] |
The Non-Colinear Biosynthesis Pathway
The biosynthesis of this compound breaks with the principle of colinearity typically observed in Type I PKS systems.[1] The pathway initiates with the starter unit p-nitrobenzoic acid (PNBA), which is derived from the shikimate pathway.[4] The polyketide backbone is then assembled by a multi-modular PKS. A key feature of this system is the iterative use of the first PKS module, NorA, which catalyzes two separate chain elongation steps.[1][2] This iterative function is a critical departure from the standard model where each module is used only once per molecule synthesized.[2]
References
An In-Depth Technical Guide to the Natural Sources of Spectinabilin (Neoaureothin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of spectinabilin (also known as neoaureothin), a nitrophenyl-substituted polyketide with a range of promising biological activities, including anticancer, antibiotic, and nematicidal properties. This document details the primary microbial producers, quantitative production data, detailed experimental protocols for isolation and purification, and an exploration of its biosynthetic pathway.
Natural Sources of Spectinabilin
Spectinabilin is a secondary metabolite predominantly produced by various species of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of bioactive compounds.
Primary Producing Microorganisms
The most well-documented producers of spectinabilin belong to the Streptomyces genus. Key species identified as natural sources include:
-
Streptomyces spectabilis : This species was the first from which spectinabilin was isolated and characterized.[1]
-
Streptomyces sp. AN091965 : This strain has been identified as a particularly high-yield producer of spectinabilin.[2][3]
-
Streptomyces sp. DT10 : Isolated from wild moss, this strain has also been shown to produce spectinabilin with potent nematicidal activity.[1]
-
Streptomyces orinoci
-
Streptomyces lasiicapitis
-
Streptomyces purpurascens
-
Streptomyces coeruleorubidus
-
Streptomyces lavendofoliae
Quantitative Production of Spectinabilin
The production yield of spectinabilin can vary significantly depending on the producing strain and the cultivation conditions. The following table summarizes reported yields from various Streptomyces species.
| Producing Strain | Culture Conditions | Spectinabilin Yield | Reference |
| Streptomyces sp. AN091965 | Flask Culture | 37.6 ± 5.6 mg/L | [2] |
| Streptomyces sp. S-N87 (mutant of AN091965) | Flask Culture | 354.8 ± 7.8 mg/L | [2] |
| Streptomyces sp. S-N87 (mutant of AN091965) | 150 L Tank Fermentation | 2.27 g/L | [2] |
| Streptomyces spectabilis KCTC9218T | G.S.S. Medium | 18.4 ± 6.45 mg/L | [3] |
| Streptomyces sp. AN091965 | G.S.S. Medium | 213.89 ± 21.30 mg/L | [3] |
Physicochemical Properties of Spectinabilin
A summary of the key physicochemical properties of spectinabilin is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₃₁NO₆ |
| Molecular Weight | 477.55 g/mol |
| Appearance | Yellow powder |
| Solubility | Poor aqueous solubility. Soluble in organic solvents like ethyl acetate (B1210297), methanol, and DMSO. |
| Stability | Stable under standard laboratory conditions. pH-dependent stability, with degradation observed at alkaline pH. |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces species, and the subsequent extraction and purification of spectinabilin.
Cultivation of Streptomyces for Spectinabilin Production
The following protocol is a general guideline for the cultivation of Streptomyces species, such as S. spectabilis or S. sp. AN091965, for the production of spectinabilin. Optimization of media components and fermentation parameters may be required for specific strains.
Materials:
-
Selected Streptomyces strain
-
ISP2 Medium (per liter): 4 g Yeast Extract, 10 g Malt Extract, 4 g Dextrose, 20 g Agar (B569324) (for solid medium), pH adjusted to 7.2
-
G.S.S. Medium (per liter): Specific composition can be found in relevant literature, but generally contains sources of carbon, nitrogen, and trace elements.
-
Shaker incubator
-
Fermenter (for large-scale production)
Procedure:
-
Spore Suspension Preparation:
-
Grow the Streptomyces strain on ISP2 agar plates at 28°C for 7-10 days until sporulation is observed.
-
Scrape the spores from the agar surface and suspend them in sterile water containing a wetting agent (e.g., 0.01% Tween 80).
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.
-
-
Seed Culture:
-
Inoculate 50 mL of ISP2 broth in a 250 mL baffled flask with 1 mL of the spore suspension.
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate a larger volume of production medium (e.g., G.S.S. medium) with the seed culture (typically a 5-10% v/v inoculum).
-
For flask cultures, use baffled flasks to ensure adequate aeration and incubate at 28°C with shaking at 200 rpm for 7-14 days.
-
For fermenter cultivation, maintain the temperature at 28°C, and control pH and dissolved oxygen levels as optimized for the specific strain.
-
Extraction and Purification of Spectinabilin
The following protocol outlines the steps for extracting spectinabilin from the fermentation broth and purifying it to a high degree of homogeneity.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Methanol
-
Silica (B1680970) gel (for column chromatography)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelium and the supernatant separately with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate).
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing spectinabilin.
-
Pool the spectinabilin-containing fractions and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified sample from the silica gel chromatography step in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water (e.g., a gradient of 50-90% acetonitrile). The mobile phase may be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 360 nm) and collect the peak corresponding to spectinabilin.
-
Evaporate the solvent from the collected fraction to obtain pure spectinabilin.
-
Biosynthesis of Spectinabilin
The biosynthesis of spectinabilin proceeds via a type I polyketide synthase (PKS) pathway. The genetic blueprint for this pathway is encoded in the spectinabilin biosynthetic gene cluster (spn).
Spectinabilin Biosynthetic Gene Cluster
The spn gene cluster contains a set of genes encoding the enzymes responsible for the assembly of the spectinabilin molecule. Key genes and their putative functions are outlined below:
-
spnA, spnB, spnC : These genes encode the large, modular Type I polyketide synthases that are central to the elongation of the polyketide chain.
-
spnD, spnE : Putative regulatory genes involved in controlling the expression of the biosynthetic cluster.
-
spnF : Encodes a putative 4-amino-4-deoxychorismate lyase, involved in the synthesis of the p-aminobenzoate (PABA) starter unit.
-
spnG : Encodes a putative aminotransferase, also involved in PABA biosynthesis.
-
spnH : Encodes a putative 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which channels precursors from primary metabolism into the shikimate pathway for PABA synthesis.
-
spnI : Encodes a putative acyl-CoA ligase, responsible for activating the PABA starter unit.
-
spnJ : Encodes a putative p-aminobenzoate N-oxygenase, which is likely responsible for the formation of the nitro group.
-
spnK : Encodes a putative methyltransferase, responsible for the methylation steps in the polyketide chain.
-
spnL : Encodes a putative thioesterase, which likely catalyzes the release of the final spectinabilin product from the PKS complex.
Proposed Biosynthetic Pathway
The biosynthesis of spectinabilin is initiated with the formation of the p-nitrobenzoic acid starter unit, which is then loaded onto the PKS machinery. The polyketide chain is subsequently elongated through the sequential addition of extender units, primarily derived from methylmalonyl-CoA. A series of tailoring reactions, including reductions, dehydrations, and methylations, occur at each module of the PKS. Finally, the completed polyketide chain is released from the enzyme, likely through the action of a thioesterase, to yield the final spectinabilin molecule.
Visualizations
Experimental Workflow for Spectinabilin Isolation and Purification
Caption: Workflow for Spectinabilin Isolation.
Simplified Spectinabilin Biosynthetic Pathway
Caption: Biosynthesis of Spectinabilin.
References
- 1. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole-genome sequencing and analysis of Streptomyces strains producing multiple antinematode drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Neoaureothin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin (B8089337), also known as spectinabilin, is a polyketide metabolite produced by various species of Streptomyces.[1] This compound, along with its close structural analog aureothin (B1665325), has garnered significant scientific interest due to its diverse biological activities, including potent anti-HIV, anticancer, and antifungal properties.[1][2] this compound is characterized by a p-nitrobenzoyl starter unit and a polyene backbone, which is longer than that of aureothin, a structural distinction that influences its biological profile.[1] This document provides an in-depth technical overview of the known biological activities of this compound, with a focus on its mechanism of action, supported by quantitative data and detailed experimental methodologies.
Quantitative Data on Biological Activities
While research is ongoing, the following tables summarize the available quantitative data for the biological activities of this compound and its closely related analogs. It is important to note that specific data for this compound, particularly for its anticancer and antifungal effects, is limited in publicly available literature. Data for the related compound aureothin and its derivatives are included for comparative purposes.
Table 1: Anti-HIV Activity of this compound and Related Compounds
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |
| This compound | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | 2.2 ± 0.06 nM | [2] |
| Aureothin | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | 5.3 ± 0.40 nM | [2] |
| Compound #7 (Aureothin Derivative) | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM | [3] |
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Aureothin | Cytotoxicity | Not Specified | CC50 | ~2.27 µM | [2] |
| Compound #7 (Aureothin Derivative) | Cytotoxicity | Not Specified | CC50 | > 10 µM | [2] |
| Alloaureothin | Cytotoxicity | HT1080 (Human Fibrosarcoma) | IC50 | 30 µM |
Table 3: Antifungal and Antibacterial Activity
| Compound | Activity | Fungal/Bacterial Strain | Assay Type | Parameter | Value | Reference |
| This compound | Antifungal | Not Specified | MIC | Data not available | [1] | |
| This compound | Antibacterial | Not Specified | MIC | Data not available | [1] |
Mechanisms of Action and Signaling Pathways
Anti-HIV Activity
The primary mechanism of action for this compound's potent anti-HIV activity is distinct from many currently approved antiretroviral drugs.[3][4] It inhibits the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[3]
Anticancer Activity and Signaling Pathways
While direct studies on this compound are limited, research on the structurally similar aureothin suggests a mechanism involving the induction of apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1] A key molecular target is the Signal Transducer and Activator of Transcription 3 (STAT3). Aureothin inhibits the phosphorylation of STAT3, which is a critical step for its activation and translocation to the nucleus.[1] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2, ultimately causing mitochondrial membrane destabilization, cytochrome c release, and caspase activation.[1] It is hypothesized that this compound shares this mechanism of action.[1]
Potential involvement of other signaling pathways such as NF-κB and MAPK has been suggested for investigation, but direct evidence of their modulation by this compound is not yet available.
Antifungal Activity
The precise mechanism of antifungal action for this compound has not been fully elucidated. However, common antifungal mechanisms often involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential cellular processes.[5][6][7][8][9]
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[3]
Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., HT1080, MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the compound dilutions. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for 24-72 hours at 37°C.[4]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[4]
-
Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50).
Antifungal Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines).
-
Compound Dilution: Perform two-fold serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.[1]
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[1]
Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)
This cell-based assay is commonly used for screening anti-HIV compounds.
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses HIV receptors (CD4, CXCR4, CCR5) and contains an integrated HIV-1 LTR promoter driving a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to luciferase production, which can be quantified.
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well. Include virus and cell controls.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Lysis and Luminescence Measurement: Remove the supernatant, add luciferase assay reagent to lyse the cells, and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.
Conclusion
This compound is a promising natural product with significant biological activities, most notably its potent and uniquely acting anti-HIV properties. While its anticancer and antifungal potential is evident from preliminary studies and by analogy to related compounds, further research is required to fully elucidate its mechanisms of action and to provide comprehensive quantitative data. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound's therapeutic potential. Future studies should focus on confirming the hypothesized anticancer signaling pathways and identifying the specific molecular targets of its antifungal activity to advance its development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of Action of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Approaches for Efficient Antifungal Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Neoaureothin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a polyketide natural product also known as spectinabilin, has emerged as a compound of significant interest due to its diverse biological activities, including potent anti-HIV, anticancer, and antifungal properties.[1] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, compiling available quantitative data, detailing experimental protocols for key studies, and visualizing the implicated biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action: Anti-HIV Activity
The most well-characterized biological activity of this compound and its derivatives is the potent inhibition of Human Immunodeficiency Virus (HIV) replication.[1][2] The primary mechanism of action is distinct from all currently approved antiretroviral therapies.[2] this compound and its analogs inhibit the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[2][3]
While the precise molecular target responsible for this activity remains to be definitively identified, this unique mechanism presents a promising avenue for the development of novel anti-HIV therapeutics, particularly in the context of emerging drug resistance.[3]
Quantitative Bioactivity Data
Quantitative data for this compound is limited in publicly available literature. However, studies on closely related analogs, particularly the synthetic derivative designated as Compound #7 , provide valuable insights into the potential potency and safety profile of this class of molecules.
Table 1: Anti-HIV Activity of Aureothin (B1665325) and a Synthetic Derivative
| Compound | Assay | Cell Line | Virus Strain | Parameter | Value | Reference |
| Aureothin | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | ~10 nM | [2] |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | < 45 nM | [3][4] |
Table 2: Cytotoxicity Data
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Aureothin | Cytotoxicity | Not Specified | CC50 | ~2.27 µM | [3] |
| Compound #7 | Cytotoxicity | Not Specified | CC50 | > 10 µM | [3] |
Table 3: Anticancer Activity of a Related Derivative
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Alloaureothin | HT1080 (Human Fibrosarcoma) | Cytotoxicity Assay | 30 µM | [3] |
Signaling Pathways and Cellular Effects
Induction of Apoptosis
Studies on the structurally similar compound, Aureothin, suggest that its anticancer effects are mediated through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway.[1] It is hypothesized that this compound may share a similar mechanism of action.[1] The investigation into whether this compound induces apoptosis is a key area of research to further elucidate its cytotoxic mechanisms.[5]
Below is a proposed signaling pathway for this compound-induced apoptosis.
Modulation of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating cellular responses to stress, viral infections, and inflammation. The potential of this compound to modulate these pathways has been proposed as a key area of investigation to understand its immunomodulatory and antiviral mechanisms.[5] However, direct experimental data detailing the effects of this compound on these pathways is currently limited.
The following diagram illustrates the potential points of intervention for this compound in these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess cell viability and determine the 50% cytotoxic concentration (CC50) of a compound.[4]
-
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[4]
-
Materials:
-
Target cells (e.g., TZM-bl, MT-4, or PBMCs)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the old medium from the cells and add the diluted this compound solutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.[4]
-
Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)
This cell-based assay is used to screen for anti-HIV compounds and determine their inhibitory concentration (e.g., IC50 or IC90).
-
Principle: The LC5-RIC cell line is a human T-cell line engineered to be highly susceptible to HIV and contains a DsRed1 fluorescent reporter gene that is activated upon HIV infection. Inhibition of HIV replication results in a decrease in fluorescence.[3]
-
Materials:
-
LC5-RIC cells
-
Cell culture medium
-
HIV-1 virus stock
-
This compound (dissolved in DMSO)
-
96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed LC5-RIC cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compounds to the respective wells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock. Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Measure the fluorescence intensity of the DsRed1 reporter protein using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 or IC90 value.[3]
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, which is essential for studying the effects of this compound on signaling pathways like NF-κB and MAPK.[5]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
-
Materials:
-
Treated and untreated cells (e.g., PBMCs)
-
RIPA buffer
-
BCA assay kit for protein quantification
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific to target proteins (e.g., phospho-IKK, phospho-p65, phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with this compound, harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for in vitro anti-HIV drug screening and a structure-activity relationship (SAR) study.
Conclusion and Future Directions
This compound represents a promising natural product scaffold for the development of novel therapeutics. Its unique anti-HIV mechanism of action, coupled with potential anticancer and antifungal activities, warrants further investigation. Key future research directions should focus on:
-
Target Identification: Elucidating the precise molecular target(s) of this compound is crucial for a complete understanding of its mechanism of action and for rational drug design.
-
Signaling Pathway Analysis: Comprehensive studies are needed to confirm and detail the effects of this compound on the NF-κB, MAPK, and apoptosis signaling pathways.
-
Quantitative Analysis: More extensive quantitative data, including IC50 and MIC values for this compound itself across a range of cancer cell lines and fungal species, is required to fully assess its therapeutic potential.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound and its optimized derivatives.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The continued investigation of this fascinating natural product holds the promise of delivering novel and effective treatments for a range of diseases.
References
- 1. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aureothin | 2825-00-5 | AA181110 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Iteration as programmed event during polyketide assembly; molecular analysis of the aureothin biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectinabilin - Wikipedia [en.wikipedia.org]
Anti-HIV Activity of Neoaureothin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoaureothin, a γ-pyrone polyketide natural product, has emerged as a promising scaffold for the development of novel anti-HIV therapeutics. Its unique mechanism of action, distinct from all currently approved antiretroviral drugs, offers a new avenue for combating HIV, including drug-resistant strains. This technical guide provides a comprehensive overview of the anti-HIV activity of this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Introduction
The continuous evolution of HIV and the emergence of drug-resistant strains necessitate the discovery and development of antiretroviral agents with novel mechanisms of action. This compound and its related compounds have been identified as potent inhibitors of HIV replication.[1][2] The primary mode of action for this class of molecules is the inhibition of de novo virus production from integrated proviruses.[1] This is achieved by specifically blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[1] This late-phase inhibitory activity presents a significant advantage in the development of new combination therapies.
Quantitative Data on Anti-HIV Activity
While specific IC50 and CC50 values for this compound are not widely available in the public domain, data for the structurally similar natural product Aureothin and its highly potent synthetic derivative, Compound #7, provide valuable insights into the potential of this compound class.[1][3][4]
Table 1: Anti-HIV Activity of Aureothin and a Synthetic Derivative [1][3][4]
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Aureothin | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | ~10 nM |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | < 45 nM |
Table 2: Cytotoxicity Data [3][5]
| Compound | Assay Type | Cell Line | Parameter | Value |
| Aureothin | Cytotoxicity | Not Specified | CC50 | ~2.27 µM |
| Compound #7 | Cytotoxicity | Not Specified | CC50 | > 10 µM |
IC50 (Half-maximal Inhibitory Concentration), IC90 (90% Inhibitory Concentration), CC50 (Half-maximal Cytotoxic Concentration)
Mechanism of Action
This compound and its analogs exhibit a novel anti-HIV mechanism by acting as late-phase inhibitors of the viral replication cycle.[6] Unlike many existing antiretrovirals that target early-stage events like reverse transcription or integration, these compounds do not inhibit these processes.[6] Instead, their primary function is to block the accumulation of essential HIV RNAs that code for structural proteins and the viral genome itself.[1][6] This disruption in the availability of viral RNA precursors leads to a significant reduction in the production of new, infectious virions.[6]
The precise molecular target of this compound is still under investigation. However, the known importance of G-quadruplex structures in the HIV life cycle, particularly within the Long Terminal Repeat (LTR) promoter region which regulates viral transcription, presents a plausible area for future research into this compound's detailed mechanism.[7][8] Stabilization of these G-quadruplex structures by small molecules has been shown to inhibit HIV-1 promoter activity and viral replication.[7][8]
Proposed mechanism of action for this compound.
Experimental Protocols
HIV-1 Replication Inhibition Assay (TZM-bl Reporter Gene Assay)
This cell-based assay is a standard method for screening anti-HIV compounds.
Principle: TZM-bl cells are an engineered HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR promoter driving a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to quantifiable luciferase production.[1]
Materials:
-
TZM-bl cells
-
Cell culture medium
-
HIV-1 virus stock
-
This compound (dissolved in DMSO)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the diluted compounds.
-
Add a pre-titered amount of HIV-1 virus stock to each well. Include virus-only and cell-only controls.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Remove the supernatant and add luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration compared to the virus control to determine the IC50 value.[1]
Workflow for TZM-bl reporter gene assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Target cells (e.g., TZM-bl, MT-4, or PBMCs)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium (final DMSO concentration should be <0.1%).[1]
-
Remove the old medium and add the diluted this compound solutions. Include untreated cell controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the supernatant.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control to determine the CC50 value.[1]
Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
This compound and its derivatives represent a promising new class of anti-HIV agents with a novel mechanism of action. The high potency and improved safety profile of synthetic analogs like Compound #7 underscore the therapeutic potential of this scaffold. Further research should focus on elucidating the precise molecular target of this compound, with a particular emphasis on its potential interaction with G-quadruplex structures within the HIV genome. Structure-activity relationship (SAR) studies will be crucial for optimizing the efficacy and pharmacokinetic properties of this compound class, paving the way for the development of next-generation antiretroviral drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aureothin-产品信息-Felix [felixbio.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Recognition of a Single HIV-1 G-Quadruplex by Ultrafast Small-Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-Quadruplex Forming Oligonucleotides as Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Neoaureothin: A Technical Guide on its Antimalarial Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the antimalarial properties of Neoaureothin, a polyketide natural product. The document summarizes its in vitro activity, details relevant experimental protocols, and explores its potential mechanism of action.
Introduction
This compound, also known as Spectinabilin, is a secondary metabolite produced by the bacterium Streptomyces spectabilis[1][2]. It belongs to the γ-pyrone class of polyketides and possesses a distinctive chemical structure (C₂₈H₃₁NO₆) characterized by a complex polyene chain, a pyranone ring system, and a nitro-substituted phenyl group[2][3]. While this compound has been investigated for various biological activities, including antiviral and nematicidal effects, this guide focuses specifically on its potential as an antimalarial agent[2][3][4]. The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the exploration of novel compounds like this compound for the development of new therapeutic strategies against malaria[4].
Data Presentation: In Vitro Antimalarial Activity
Quantitative data on the antiplasmodial activity of this compound is limited in publicly available literature. However, a key study by Isaka et al. (2002) identified this compound as one of the principal antimalarial agents isolated from the fermentation broth of Streptomyces spectabilis BCC 4785. The study reported that this compound moderately inhibited the proliferation of the multidrug-resistant K1 strain of Plasmodium falciparum[2][4]. While a precise IC50 value for this compound was not specified in the available abstracts, the crude extract from which it was isolated showed a 50% inhibitory concentration (IC50) of 0.01 µg/ml[4]. For context, two other compounds isolated from the same extract, Metacycloprodigiosin and Bafilomycin A1, exhibited potent antimalarial activity[2][4].
Table 1: Summary of In Vitro Antiplasmodial Activity of this compound (Spectinabilin)
| Compound | Parasite Strain | Activity | IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| This compound (Spectinabilin) | Plasmodium falciparum K1 (multidrug-resistant) | Moderate Inhibition | Not specified in abstract | Not available | Not available | [2][4] |
| S. spectabilis BCC 4785 crude extract | Plasmodium falciparum K1 (multidrug-resistant) | Significant Activity | 0.01 µg/ml | Not available | Not available | [4] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound's antimalarial activity are not fully available. However, based on standard methodologies for in vitro antiplasmodial and cytotoxicity testing, the following protocols represent a typical workflow for evaluating compounds like this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., K1 or 3D7 strains) are maintained in human erythrocytes (O+ blood group) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX.
-
Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted this compound is added to wells containing the parasitized red blood cell culture (typically at 1-2% parasitemia and 2% hematocrit). Control wells containing parasitized cells with no drug (positive control for growth) and uninfected red blood cells (negative control) are also included.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.
-
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained by adding a lysis buffer containing the fluorescent dye SYBR Green I. This dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each drug concentration. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells to determine its cytotoxicity (CC50).
-
Cell Culture: A mammalian cell line (e.g., Vero, HEK293, or HepG2) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of this compound are added to the wells, and the plate is incubated for 48-72 hours.
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The CC50 value is determined from the resulting dose-response curve.
Mandatory Visualization
Experimental Workflow
References
Nematicidal Effects of Neoaureothin: A Technical Guide
Introduction
Neoaureothin, also identified as spectinabilin, is a polyketide metabolite synthesized by particular species of Streptomyces.[1] Recent research has brought to light its potent nematicidal properties, demonstrating considerable efficacy against a range of plant-parasitic and free-living nematodes.[1] The compound's distinct mode of action, which appears to diverge from that of conventional nematicides, offers a promising frontier for the development of novel nematode control strategies, especially in light of escalating pesticide resistance.[1] This guide provides a comprehensive overview of the current research on this compound, including quantitative efficacy data and detailed laboratory protocols for its investigation.
Quantitative Data Summary
The nematicidal activity of this compound and its analogs has been quantified against several nematode species. The tables below summarize the key findings from published research, providing a comparative look at its efficacy.
Table 1: Nematicidal Activity of this compound (Spectinabilin) against Caenorhabditis elegans and Meloidogyane incognita [1]
| Nematode Species | Life Stage | Exposure Time | IC50 (µg/mL) | Mortality Rate at Specific Concentrations |
| C. elegans | L1 larvae | 24 hours | 2.948 | >90% at 5 µg/mL; 100% at 10 µg/mL |
| M. incognita | J2 larvae | 72 hours | Not Reported | ~40% at 100 µg/mL |
Table 2: Nematicidal Activity of Aureothin and Alloaureothin against Bursaphelenchus xylophilus [1]
| Compound | Life Stage | Exposure Time | LC50 (µg/mL) |
| Aureothin | J2 larvae | 24 hours | 1.08 |
| Alloaureothin | J2 larvae | 24 hours | 0.82 |
| Aureothin | J3 larvae | 24 hours | 1.12 |
| Alloaureothin | J3 larvae | 24 hours | 0.94 |
| Aureothin | J4 larvae/Adult | 24 hours | 1.25 |
| Alloaureothin | J4 larvae/Adult | 24 hours | 1.13 |
Mechanism of Action and Signaling Pathways
The precise molecular mechanism underlying this compound's nematicidal activity is the subject of ongoing investigation. However, studies involving C. elegans mutants resistant to other common nematicides suggest that this compound likely engages a novel biological target.[1] A distinct characteristic of its action is the induction of "vacuolar death" in nematodes, a phenotype that contrasts with the paralytic effects induced by many neurotoxic nematicides.[1] Current evidence indicates a mechanism that is independent of the targets of organophosphates, carbamates, and avermectins.[1] Further research is necessary to fully elucidate the specific protein targets and signaling pathways modulated by this compound.[1]
Experimental Protocols
The following are detailed protocols for assessing the nematicidal activity of this compound, adapted from published studies.[1]
Protocol 1: In Vitro Mortality Bioassay
This protocol is designed to determine the direct lethal effects of this compound on nematodes.[1]
Materials:
-
This compound (Spectinabilin)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile water or M9 buffer
-
96-well microtiter plates
-
Synchronized nematode culture (e.g., C. elegans L1 larvae or M. incognita J2 larvae)
-
Microscope
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1]
-
Preparation of Test Solutions: Prepare serial dilutions of the this compound stock solution in sterile water or M9 buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.[1]
-
Nematode Suspension: Prepare a suspension of synchronized nematodes at a concentration of approximately 40-50 individuals per 50 µL.[1]
-
Assay Setup:
-
Add 50 µL of the nematode suspension to each well of a 96-well plate.[1]
-
Add 50 µL of the corresponding this compound test solution to each well to achieve the final desired concentration.[1]
-
Include a negative control (sterile water/buffer + DMSO) and a positive control (a known nematicide like Abamectin).[1]
-
-
Incubation: Incubate the plates at the appropriate temperature for the nematode species (e.g., 20-25°C) for 24, 48, and 72 hours.[1]
-
Mortality Assessment: At each time point, count the number of dead nematodes in each well under a microscope.[1]
Protocol 2: Egg Hatching Bioassay
This protocol is used to evaluate the effect of this compound on nematode egg hatching.
Materials:
-
This compound (Spectinabilin)
-
DMSO
-
Sterile water or M9 buffer
-
96-well microtiter plates
-
Synchronized nematode eggs
-
Microscope
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in sterile water or M9 buffer from a DMSO stock, ensuring the final DMSO concentration is non-toxic.
-
Egg Collection: Collect nematode eggs from gravid adults using a bleach synchronization method.[1]
-
Assay Setup:
-
Incubation: Incubate the plates at the optimal hatching temperature for the nematode species.[1]
-
Hatching Assessment: After 48-72 hours, count the number of hatched larvae and unhatched eggs in each well.[1]
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the control.[1]
This compound (spectinabilin) is a promising natural compound with significant nematicidal properties.[1] Its apparent novel mode of action makes it a valuable candidate for the development of new nematicides, potentially circumventing existing resistance issues.[1] The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound for nematode control. Further investigation into its precise molecular targets and signaling pathways will be crucial for its development and application in agriculture and veterinary medicine.
References
Elucidating the Molecular Architecture of Neoaureothin: A Technical Guide
Introduction
Neoaureothin (B8089337), also known as spectinabilin, is a complex polyketide natural product synthesized by various species of the Gram-positive bacteria Streptomyces, such as Streptomyces spectabilis.[1][2] With the molecular formula C₂₈H₃₁NO₆, its intricate structure features a polyene chain attached to a pyranone ring and a distinctive nitro-substituted phenyl group.[1][3] This metabolite has garnered significant scientific interest due to its diverse biological activities, including potent antiviral (notably anti-HIV), antimalarial, and antifungal properties.[1][4][5] The elucidation of its precise chemical structure is a critical prerequisite for understanding its mechanism of action, exploring structure-activity relationships (SAR), and guiding synthetic efforts for the development of novel therapeutic agents.[1][6]
This technical guide provides a comprehensive overview of the methodologies and logical workflows employed in the structure elucidation and confirmation of this compound, designed for researchers, scientists, and professionals in drug development.
The Workflow of Structure Elucidation
The determination of a novel natural product's structure is a systematic process that begins with isolation and culminates in absolute configuration assignment. The general workflow involves a combination of chromatographic and spectroscopic techniques, each providing a unique piece of the structural puzzle.
Experimental Protocols
Detailed and rigorous experimental methods are fundamental to obtaining high-quality data for accurate structure determination.
Isolation and Purification of this compound
High-purity this compound (>95%) is essential for unambiguous spectroscopic analysis.[1] A typical multi-step process is employed to isolate it from Streptomyces fermentation cultures.[2]
-
Step 1: Fermentation and Extraction
-
Culture a this compound-producing Streptomyces species in a suitable liquid medium.
-
After an appropriate incubation period, separate the mycelium from the culture broth via centrifugation (e.g., 8,000 x g for 20 minutes).[2]
-
Extract the supernatant multiple times with an equal volume of ethyl acetate (B1210297).[2]
-
Soak the mycelial cake in ethyl acetate and sonicate to extract cell-bound product.[2]
-
Combine all organic layers and concentrate under reduced pressure to yield a crude extract.[2]
-
-
Step 2: Chromatographic Purification
-
Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).[2]
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate.
-
Perform final purification using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a suitable mobile phase (e.g., methanol (B129727)/water or acetonitrile/water gradient) to achieve >95% purity.[1][2]
-
Spectroscopic Analysis
-
Mass Spectrometry (MS) Sample Preparation
-
Dissolve a small amount of purified this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or FT-ICR) with a soft ionization technique like Electrospray Ionization (ESI).[7][8] This provides an accurate mass measurement for determining the molecular formula.
-
-
NMR Sample Preparation
-
Dissolve 5-10 mg of highly purified, dry this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]
-
Filter the solution into a standard 5 mm NMR tube.
-
Acquire a suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) on a high-field spectrometer (e.g., 500 MHz or higher).[1][9]
-
Data Presentation
Quantitative data from spectroscopic analyses are compiled to piece together the molecular structure.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Method | Inference |
| Molecular Formula | C₂₈H₃₁NO₆ | High-Resolution MS | Determined from accurate mass measurement[3] |
| Molecular Weight | 477.5 g/mol | Calculated from Formula | Consistent with MS data[3] |
| Observed Mass | Varies (e.g., [M+H]⁺, [M-H]⁻) | ESI-MS | Confirms molecular weight[7] |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound
(Note: Specific chemical shift assignments require detailed analysis of 2D NMR data and are typically found in primary research articles. This table represents the type of data obtained.)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Pyranone Ring | |||
| C-2 | ~165.0 | - | OCH₃, H-3 |
| C-3 | ~100.0 | ~6.0 (s) | C-2, C-4, C-5 |
| C-4 | ~180.0 | - | H-3, H-5 |
| Polyene Chain | |||
| C-7 | ~130.0 | ~6.5 (d, 15.0) | C-8, C-9 |
| C-8 | ~125.0 | ~7.0 (dd, 15.0, 11.0) | C-7, C-9, C-10 |
| Nitro-phenyl Group | |||
| C-1' | ~145.0 | - | H-2', H-6' |
| C-2', C-6' | ~124.0 | ~7.5 (d, 8.5) | C-4', C-1' |
| C-3', C-5' | ~130.0 | ~8.2 (d, 8.5) | C-1', C-4' |
| C-4' | ~148.0 | - | H-3', H-5' |
The Interplay of NMR Experiments for Structure Elucidation
While 1D NMR (¹H and ¹³C) provides an inventory of the protons and carbons, 2D NMR experiments are essential to connect them. The combination of COSY, HSQC, and HMBC spectra allows for the unambiguous assembly of the molecular skeleton.[1]
Structure Confirmation
While spectroscopic data provides a robust hypothesis for the structure, ultimate confirmation is achieved through independent methods.
-
X-ray Crystallography : This is the gold standard for determining the three-dimensional structure of a molecule in atomic detail.[10][11] If a suitable single crystal of this compound can be grown, X-ray diffraction analysis provides unambiguous proof of connectivity and relative and absolute stereochemistry.[11] The process involves mounting a crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to generate an electron density map of the molecule.[12]
-
Total Synthesis : The unambiguous synthesis of the proposed structure of this compound from simple, known starting materials is the ultimate chemical proof of its structure.[6][13] If the spectroscopic data (NMR, MS) and biological activity of the synthetic compound are identical to those of the natural product, the proposed structure is confirmed.
Biological Activity and Mechanism of Action
This compound and its analogs have shown potent anti-HIV activity.[5][14] Unlike many existing antiretroviral drugs, their mechanism of action is unique. They act as late-phase inhibitors, blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions.[14][15] This novel mechanism makes this compound a promising lead for developing new classes of anti-HIV therapeutics.[5][15]
The structure elucidation of this compound is a prime example of the synergistic application of modern analytical techniques. Through a logical sequence of isolation, purification, and comprehensive spectroscopic analysis—primarily driven by mass spectrometry and a suite of 1D and 2D NMR experiments—its complex molecular architecture has been successfully determined. This foundational knowledge is indispensable, paving the way for further investigation into its therapeutic potential and the development of new, potent antiviral agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Neoaureothin (C28H31NO6): A Technical Guide on a Novel Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoaureothin, a polyketide natural product with the chemical formula C28H31NO6, has emerged as a molecule of significant interest in the field of antiviral research, particularly in the context of Human Immunodeficiency Virus (1).[1] This technical guide provides a comprehensive overview of this compound, its chemical properties, biological activities, and its unique mechanism of action. While research on this compound itself is somewhat limited, extensive studies on its structurally similar parent compound, aureothin (B1665325), and novel synthetic analogs have provided critical insights into the therapeutic potential of this chemical class. A particularly promising synthetic derivative, Compound #7, demonstrates superior anti-HIV potency and improved photostability, highlighting the potential for developing a new class of antiretroviral drugs. This document details key experimental protocols, summarizes quantitative data, and presents visual diagrams of relevant pathways and workflows to serve as a valuable resource for the scientific community.
Chemical and Physical Properties
This compound is a member of the 4-pyranone class of compounds and is classified as a polyketide.[1] It is produced by the bacterium Streptomyces spectabilis and exhibits antiviral and antimalarial properties.[1] A key characteristic of this compound is its photolability, undergoing light-induced isomerization.[2]
| Property | Value | Source |
| Molecular Formula | C28H31NO6 | [1] |
| Molecular Weight | 477.5 g/mol | [1] |
| IUPAC Name | 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | [1] |
| CAS Number | 59795-94-7 | [1] |
Biological Activity and Mechanism of Action
This compound and its analogs have demonstrated potent activity against HIV.[3][4] Their primary mechanism of action is distinct from all currently approved antiretroviral drugs.[3] Instead of targeting viral enzymes like reverse transcriptase or protease, these compounds inhibit the de novo production of HIV from integrated proviruses by blocking the accumulation of viral RNAs that encode for structural components of new virions, including the viral genomic RNA.[3][5]
Signaling Pathway of HIV Inhibition
The precise molecular target of this compound within the host cell that leads to the blockade of viral RNA accumulation is still under investigation. However, the available evidence points to a mechanism that interferes with the biogenesis or transport of late-stage viral transcripts. The following diagram illustrates a proposed model of this inhibitory pathway.
Caption: Proposed mechanism of this compound's anti-HIV activity.
Quantitative Data
Specific IC50 and CC50 values for this compound are not widely available in the public domain.[6] However, extensive research on the synthetic aureothin derivative, Compound #7, has provided valuable quantitative data on the anti-HIV efficacy of this class of compounds.[3]
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | IC90 | <45 nM | [3] |
| Compound #7 | Cytotoxicity | Not Specified | CC50 | > 10 µM | [3] |
| Aureothin | Cytotoxicity | Not Specified | CC50 | ~2.27 µM | [3] |
IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-HIV activity and cytotoxicity of this compound and its analogs.
Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)
This cell-based assay is a common method for screening anti-HIV compounds.
-
Principle: TZM-bl cells are a genetically engineered HeLa cell line expressing CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR promoter driving a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to quantifiable luciferase production.[3]
-
Materials:
-
TZM-bl cells
-
Cell culture medium
-
HIV-1 virus stock
-
This compound (or analog) dissolved in DMSO
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed TZM-bl cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the medium from the cells and add the diluted compounds.
-
Add a pre-titered amount of HIV-1 virus stock to each well.
-
Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Remove the supernatant and add luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.[6]
-
Caption: Workflow for the TZM-bl anti-HIV assay.
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
-
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]
-
Materials:
-
Target cells (e.g., TZM-bl, PBMCs)
-
Cell culture medium
-
This compound (or analog) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Carefully remove the supernatant.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.[3]
-
Caption: Workflow for the MTT cytotoxicity assay.
Synthesis of this compound Analogs
The synthesis of aureothin analogs is a multi-step process. A general approach involves the synthesis of the γ-pyrone core and the substituted aromatic side chain separately, followed by their coupling.[6]
General Synthetic Workflow
Caption: General workflow for the synthesis of aureothin analogs.
Conclusion
This compound and its synthetic analogs represent a promising new class of anti-HIV agents with a novel mechanism of action. The enhanced potency and improved safety profile of synthetic derivatives like Compound #7 underscore the potential for further drug development in this area. The detailed protocols and data presented in this guide are intended to facilitate future research into this exciting class of molecules, with the ultimate goal of developing new and effective therapies to combat HIV.
References
Neoaureothin and Aureothin: A Technical Guide to Structure, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoaureothin (B8089337) and Aureothin (B1665325) are structurally related polyketide natural products produced by various Streptomyces species.[1][2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[1][3] This technical guide provides an in-depth comparison of this compound and Aureothin, focusing on their chemical structures, biosynthetic pathways, biological activities, and the experimental methodologies used for their evaluation. All quantitative data are presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.
Chemical Structure
The primary structural difference between this compound and Aureothin lies in the length of their polyene chains.[1][2] Both molecules share a common p-nitrobenzoyl starter unit and a γ-pyrone ring. However, this compound possesses a longer polyketide-derived chain compared to Aureothin.[1][2] this compound is a heptaketide, while aureothin is a pentaketide.[2]
This compound (also known as Spectinabilin) has the chemical formula C₂₈H₃₁NO₆.[4][5] Aureothin has the chemical formula C₂₂H₂₃NO₆.[6]
Biosynthesis
This compound and Aureothin are synthesized by Type I polyketide synthases (PKSs) encoded by the nor and aur biosynthetic gene clusters (BGCs) in Streptomyces orinoci and Streptomyces thioluteus, respectively.[2][7] These BGCs are highly homologous, with the main distinction being the presence of additional PKS modules in the nor cluster, accounting for the longer polyketide chain of this compound.[2]
A notable feature of both biosynthetic pathways is the non-colinear and iterative nature of their PKS systems.[2][8] Specifically, the initial PKS module in both pathways is used iteratively to catalyze multiple chain elongation steps, which is a deviation from the canonical model of modular polyketide synthesis.[7][9][10] The biosynthesis for both compounds begins with a p-nitrobenzoic acid (PNBA) starter unit derived from the shikimate pathway.[2] The polyketide chain is then assembled and subsequently undergoes tailoring steps, including oxidation and methylation, to yield the final natural products.[2][11]
Comparative Overview of Biosynthetic Gene Clusters
| Feature | This compound (nor) BGC | Aureothin (aur) BGC |
| Producing Organism | Streptomyces orinoci | Streptomyces thioluteus |
| Size of BGC | ~39 kb | ~27 kb |
| GenBank Accession | AM778535 | AJ575648 |
| Number of PKS Modules | 6 | 4 |
| Polyketide Chain Length | Heptaketide | Pentaketide |
| PKS Type | Type I, Non-colinear, Iterative | Type I, Non-colinear, Iterative |
| [2] |
Diagram of the Aureothin Biosynthetic Gene Cluster
Caption: Organization of the Aureothin (aur) biosynthetic gene cluster.[2]
Biological Activities
Both this compound and Aureothin exhibit a broad range of biological activities. However, comprehensive, direct comparative studies are limited. Much of the recent research has focused on Aureothin and its synthetic derivatives, with these findings considered highly relevant to this compound due to their structural similarity.[12]
Anticancer Activity
An isomer of Aureothin, alloaureothin (B1255800), has demonstrated growth inhibitory effects against human fibrosarcoma cells (HT1080) with a 50% inhibitory concentration (IC50) of 30 µM.[3] Synthetic analogs of aureothin have also shown improved antiproliferative activities against various cancer cell lines compared to the parent compound.[3]
Antifungal and Antibacterial Activity
Anti-HIV Activity
This compound and Aureothin have been identified as potent inhibitors of HIV replication.[3][14] Their mechanism of action is distinct from currently approved antiretroviral drugs. They inhibit the de novo production of HIV from integrated proviruses by blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions.[3][15] A synthetic derivative of this compound, designated compound #7, has shown significantly enhanced anti-HIV activity and a better safety profile compared to Aureothin.[3]
Nematicidal Activity
Aureothin and its isomer alloaureothin have been shown to suppress the growth, reproduction, and behavior of the pine wood nematode, Bursaphelenchus xylophilus.[6][16]
Comparative Bioactivity Data
| Compound | Assay Type | Cell Line/Organism | IC50/MIC Value |
| Alloaureothin (Isomer of Aureothin) | Cytotoxicity | HT1080 (Human Fibrosarcoma) | 30 µM[3] |
| Aureothin | Anti-HIV Activity | - | ~10 nM (IC50)[12] |
| Aureothin | Cytotoxicity | - | >10 µM (CC50)[12] |
| Synthetic Analog #7 | Anti-HIV Activity | Primary Human Cells | < 45 nM (IC90)[3][14] |
| Synthetic Analog #7 | Cytotoxicity | - | > 10 µM (CC50)[3] |
| Aureothin | Nematicidal Activity | Bursaphelenchus xylophilus | Data on specific concentrations provided in source[6] |
| Alloaureothin | Nematicidal Activity | Bursaphelenchus xylophilus | Data on specific concentrations provided in source[6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of compounds on the metabolic activity of cells, which serves as an indicator of cell viability.[1]
-
Cell Culture: Human cancer cell lines (e.g., HT1080) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[1][3]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere.[3]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds.[3]
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition and Incubation: The MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[12]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[12]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12] The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.[12]
Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)
This cell-based assay is used for screening anti-HIV compounds.[12]
-
Cell Line: LC5-RIC reporter cells, which are highly susceptible to HIV and contain a DsRed1-encoding reporter gene activated by HIV infection, are used.[12][17]
-
Cell Seeding: LC5-RIC cells are seeded in 96-well plates.[12]
-
Compound Addition: Test compounds are added to the cell cultures.[3]
-
HIV Inoculation: Within 30 minutes of compound addition, the cells are infected with a preparation of HIV.[3]
-
Incubation: The cultures are incubated for 48 hours to allow for viral replication and reporter gene expression.[3]
-
Reporter Gene Quantification: The level of HIV infection is quantified by measuring the fluorescence intensity of the DsRed1 reporter protein.[3] The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[12]
Diagram of the Anti-HIV Activity Assay Workflow
Caption: General workflow for in vitro anti-HIV drug screening.[15]
Antifungal and Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]
-
Inoculum Preparation: A standardized suspension of the fungal or bacterial strain is prepared.[1]
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in an appropriate broth medium in 96-well microtiter plates.[1]
-
Inoculation: The standardized inoculum is added to each well.[1]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that results in no visible growth.[1]
Molecular Biology Protocol: Cosmid Library Construction
This protocol outlines the general steps for creating a cosmid library from Streptomyces genomic DNA to identify biosynthetic gene clusters.[2]
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Streptomyces. This involves lysozyme (B549824) treatment to digest the cell wall, followed by proteinase K and phenol-chloroform extraction.[2]
-
Partial Digestion of Genomic DNA: The purified DNA is partially digested with a restriction enzyme (e.g., Sau3AI) to generate large DNA fragments.
-
Ligation into Cosmid Vector: The DNA fragments are ligated into a suitable cosmid vector that has been digested with a compatible restriction enzyme (e.g., BamHI).
-
In Vitro Packaging: The ligated DNA is packaged into lambda phage particles.
-
Transduction of E. coli: The phage particles are used to transduce an appropriate E. coli host strain.
-
Screening: The resulting library of E. coli clones, each containing a different fragment of the Streptomyces genome, is screened using probes derived from known PKS genes to identify clones containing the desired biosynthetic gene cluster.
Diagram of the HIV Inhibition Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Non-colinear polyketide biosynthesis in the aureothin and this compound pathways: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional analysis of the aureothin iterative type I polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iteration as programmed event during polyketide assembly; molecular analysis of the aureothin biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 28900-27-8 | FN181106 | Biosynth [biosynth.com]
- 14. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Preliminary In-Vitro Evaluation of Neoaureothin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin (B8089337), a polyketide natural product, has emerged as a compound of significant interest due to its potent biological activities. Structurally related to aureothin (B1665325), this compound is distinguished by a longer polyene backbone.[1] This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of this compound, summarizing available data on its bioactivity, detailing relevant experimental protocols, and visualizing key mechanisms and workflows. While specific quantitative data for this compound is limited in the public domain, this guide leverages information from closely related analogs, such as aureothin and its potent synthetic derivative, compound #7, to provide a representative framework for its evaluation.[2][3]
Quantitative Bioactivity Data
The in-vitro bioactivity of this compound and its analogs has been primarily investigated for anti-HIV and anticancer effects. The following tables summarize the available quantitative data. It is critical to note that much of the specific data pertains to aureothin and its derivatives, which serve as important surrogates in the absence of comprehensive data on this compound itself.[2][4][5]
Table 1: Anti-HIV Activity of this compound Analogs [3][4]
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Compound #7 (Synthetic Derivative) | HIV Replication Inhibition | Primary Human Cells | IC90 | <45 nM | [2] |
| Aureothin | HIV Replication Inhibition | LC5-RIC | IC50 | <10 nM | [3] |
| Analog #7 (Fluorinated analog) | HIV Replication Inhibition | LC5-RIC | IC50 | <10 nM | [4] |
| Analog #2 (Truncated analog) | HIV Replication Inhibition | LC5-RIC | IC50 | >10,000 nM | [4] |
| Analog #18 (Carboxyl-substituted) | HIV Replication Inhibition | LC5-RIC | IC50 | >10,000 nM | [4] |
Table 2: Cytotoxicity of this compound Analogs [2][3][4]
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Compound #7 (Synthetic Derivative) | Not Specified | Not Specified | CC50 | Improved cell safety compared to Aureothin | [2] |
| Aureothin | MTT Assay | Not Specified | CC50 | >10 µM | [3] |
| Analog #7 (Fluorinated analog) | MTT Assay | PBMCs | CC50 | >25 µM | [4] |
Table 3: Anticancer Activity of a this compound-Related Isomer [5]
| Compound | Cancer Cell Line | Assay Type | IC50 Value |
| Alloaureothin (Isomer of Aureothin) | HT1080 (Human Fibrosarcoma) | Cytotoxicity Assay | 30 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. The following are key experimental protocols relevant to the evaluation of this compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[1][2]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Target cells (e.g., PBMCs, cancer cell lines)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).[4]
-
Anti-HIV Activity Assay (LC5-RIC Reporter Cells)
This cell-based assay provides a sensitive and high-throughput method for screening anti-HIV compounds.[3][5]
-
Principle: LC5-RIC cells are a reporter cell line that contains a DsRed1-encoding reporter gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon HIV infection, the viral Tat protein activates the LTR, leading to the expression of the fluorescent protein DsRed1, which can be quantified.
-
Materials:
-
LC5-RIC cells
-
Complete growth medium
-
HIV-1 viral stock
-
This compound
-
96-well cell culture plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed LC5-RIC cells into a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate for 48 hours at 37°C.
-
Measure the DsRed1 fluorescence intensity. A decrease in fluorescence indicates inhibition of HIV replication.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]
-
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[1]
-
Principle: The compound is serially diluted in a liquid medium, and a standardized fungal inoculum is added. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a defined incubation period.
-
Materials:
-
Fungal strain of interest
-
RPMI-1640 medium buffered with MOPS
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
-
-
Procedure:
-
Prepare two-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
-
Add the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
Determine the MIC by identifying the lowest concentration of this compound that shows no visible growth.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Anti-HIV Action
This compound and its analogs are believed to act as late-phase inhibitors of HIV replication. Their mechanism is distinct from many existing antiretroviral drugs, as they do not target early events like reverse transcription or integration. Instead, they are thought to block the accumulation of viral RNAs that encode for structural proteins and the viral genome, thereby preventing the production of new, infectious virions.[3]
Caption: Proposed mechanism of this compound's anti-HIV activity.
General Workflow for In-Vitro Anti-HIV Drug Screening
The evaluation of potential anti-HIV compounds like this compound typically follows a structured workflow to determine efficacy and toxicity.
Caption: General workflow for in-vitro anti-HIV drug screening.
Proposed Involvement in Apoptosis Signaling
Given its structural similarity to aureothin, which is known to induce apoptosis, it is hypothesized that this compound may exert its anticancer effects through the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of caspases, the executioners of apoptosis.
Caption: Proposed involvement of this compound in the intrinsic apoptosis pathway.
Conclusion and Future Directions
The preliminary in-vitro data, largely derived from its close analogs, suggests that this compound is a promising scaffold for the development of novel therapeutics, particularly in the realm of anti-HIV agents. Its unique mechanism of action offers a potential advantage against drug-resistant viral strains. The indications of anticancer and antifungal activities further broaden its therapeutic potential.
Future research should focus on obtaining specific quantitative data for this compound itself to accurately determine its potency and therapeutic window. Elucidating the precise molecular targets and signaling pathways, including a definitive investigation into its effects on apoptosis, NF-κB, and MAPK pathways, will be crucial for its continued development. The experimental protocols and workflows outlined in this guide provide a solid foundation for these future investigations.
References
Neoaureothin: A Comprehensive Technical Guide to a Bioactive Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoaureothin (B8089337), also known as spectinabilin, is a rare nitroaryl-substituted polyketide secondary metabolite produced by various Streptomyces species, including Streptomyces orinoci and Streptomyces spectabilis.[1][2] This complex natural product exhibits a wide range of promising biological activities, including anticancer, antifungal, antibacterial, anti-HIV, antimalarial, and nematicidal properties.[2][3][4] Its unique chemical structure, featuring a polyene chain attached to a pyranone ring system and a nitro-substituted phenyl group, arises from a fascinating non-colinear Type I polyketide synthase (PKS) pathway.[1][5] This technical guide provides an in-depth overview of this compound, consolidating available data on its biosynthesis, biological activities, and mechanisms of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are provided, alongside visualizations of key pathways and workflows to facilitate further research and drug development efforts.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a ~39 kb biosynthetic gene cluster (BGC) denoted as "nor". This cluster encodes a Type I polyketide synthase (PKS) system that operates in a non-colinear and iterative fashion, a deviation from the canonical model of polyketide synthesis.[1][5]
The biosynthetic pathway commences with the formation of the starter unit, p-nitrobenzoic acid (PNBA), which is derived from the shikimate pathway. The polyketide backbone is then assembled by the multi-modular PKS enzymes. A notable feature of the this compound pathway is the iterative use of the initial PKS module, NorA, which is responsible for two distinct chain elongation steps.[1][6] The growing polyketide chain is sequentially extended through the condensation of malonyl-CoA and methylmalonyl-CoA extender units.[7] Following the assembly of the polyketide backbone, a series of tailoring enzymes, including an O-methyltransferase (NorI) and a cytochrome P450 monooxygenase (NorH), modify the structure to yield the final this compound molecule.[5]
Proposed Biosynthetic Pathway of this compound
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities. While extensive quantitative data for this compound is limited in publicly available literature, the following tables summarize the available information for this compound and its closely related derivatives.
Anticancer Activity
This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) |
| Alloaureothin (Isomer) | HT1080 (Human Fibrosarcoma) | Cytotoxicity Assay | 30 |
| 4′,6′-benzylidene neoandrographolide | PC-3 (Prostate) | Cytotoxicity Assay | 6.2 |
| 4′,6′-benzylidene neoandrographolide | A549 (Lung) | Cytotoxicity Assay | 2.65 |
| 4′,6′-benzylidene neoandrographolide | SW-620 (Colon) | Cytotoxicity Assay | 1.75 |
| 4′6′-p-methoxybenzylidene neoandrographolide | PC-3 (Prostate) | Cytotoxicity Assay | 4.65 |
| 4′6′-p-methoxybenzylidene neoandrographolide | A549 (Lung) | Cytotoxicity Assay | 9.91 |
| 4′6′-p-methoxybenzylidene neoandrographolide | SW-620 (Colon) | Cytotoxicity Assay | 7.52 |
Note: Data for this compound derivatives and isomers are included due to the limited availability of published IC50 values for unmodified this compound.[3][8]
Anti-HIV Activity
This compound and its analogs have shown potent anti-HIV activity. A key mechanism of action is the inhibition of the accumulation of viral RNAs essential for encoding structural components of new virions.[9]
| Compound | Assay Type | Cell Line | Parameter | Value |
| Aureothin (B1665325) Analog (#7) | HIV Replication Inhibition | Primary Human Cells | IC90 | <45 nM |
| Aureothin Analog (#7) | Cytotoxicity | Not Specified | CC50 | > 10 µM |
Note: Data for a potent synthetic aureothin analog is presented as a reference for the potential anti-HIV activity within this class of compounds.[5]
Antimicrobial Activity
While this compound is reported to have antifungal and antibacterial properties, specific Minimum Inhibitory Concentration (MIC) values are not widely available in the reviewed literature.[3] Further studies are required to quantify its potency against a broad range of fungal and bacterial pathogens.
Proposed Mechanism of Anticancer Action: STAT3 Signaling Inhibition (Hypothetical)
While the precise molecular targets for this compound's anticancer activity are not fully elucidated, its structural class as a polyketide suggests potential interactions with key cellular signaling pathways implicated in cancer progression. One such pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[10] Several other natural product polyketides have been shown to inhibit STAT3 signaling.[11] Therefore, it is hypothesized that this compound may exert its anticancer effects, at least in part, through the inhibition of the STAT3 pathway.
Hypothetical STAT3 Inhibition by this compound
Experimental Protocols
Fermentation and Isolation of this compound
4.1.1. Bacterial Fermentation
-
Seed Culture: Inoculate a suitable seed medium (e.g., ISP2 medium) with a this compound-producing Streptomyces strain. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.[2]
-
Production Culture: Inoculate a larger volume of production medium with the seed culture (1-5% v/v). Incubate at 28-30°C with shaking for 5-7 days. Monitor this compound production periodically by HPLC analysis of a small sample.[2]
-
Harvest: Harvest the culture broth when this compound production reaches its maximum.[2]
4.1.2. Extraction and Purification
-
Separation: Separate the mycelium from the fermentation broth by centrifugation (8,000-10,000 x g for 15-20 minutes).[2]
-
Extraction: Extract both the supernatant and the mycelial cake with an equal volume of ethyl acetate (B1210297) or n-butanol. Shake vigorously for 30-60 minutes.[2]
-
Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.[12]
-
Chromatography:
-
Silica (B1680970) Gel Column Chromatography: Fractionate the crude extract on a silica gel column using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).[12]
-
Reversed-Phase HPLC: Further purify the this compound-containing fractions by RP-HPLC using a C18 column with a suitable mobile phase (e.g., methanol/water gradient).[12]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[5]
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically in DMSO, with the final DMSO concentration not exceeding 1%). Include a vehicle control (DMSO only).[5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[5][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Nematicidal Activity Assay
This assay determines the direct lethal effects of this compound on nematodes.[1]
-
Nematode Preparation: Prepare a suspension of synchronized nematodes (e.g., C. elegans L1 larvae or M. incognita J2 larvae) at a concentration of approximately 40-50 individuals per 50 µL.[1]
-
Assay Setup: In a 96-well plate, add 50 µL of the nematode suspension to each well. Add 50 µL of serial dilutions of this compound to achieve the desired final concentrations. Include negative (vehicle) and positive (known nematicide) controls.[1]
-
Incubation: Incubate the plates at the appropriate temperature for the nematode species (e.g., 20-25°C) for 24, 48, and 72 hours.[1]
-
Mortality Assessment: Count the number of dead and live nematodes in each well under a microscope. Nematodes are considered dead if they do not respond to a gentle touch with a fine probe.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value.
Experimental Workflow for In Vitro Bioactivity Screening
Conclusion
This compound is a secondary metabolite with a unique biosynthetic origin and a diverse range of promising biological activities. Its complex, non-colinearly synthesized structure presents both challenges and opportunities for synthetic and medicinal chemists. While preliminary data highlights its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases, further research is imperative. A more comprehensive understanding of its specific molecular targets and mechanisms of action, supported by robust quantitative in vitro and in vivo studies, will be crucial for translating the therapeutic potential of this compound into clinical applications. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this fascinating natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Non-colinear polyketide biosynthesis in the aureothin and this compound pathways: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GitHub - adept/flow2dot: Tool to generate nice sequence (flow) diagrams from textual descriptions, written in Haskell. [github.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
The Therapeutic Potential of Neoaureothin: A Technical Guide for Drug Discovery and Development
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin (B8089337), also known as spectinabilin, is a nitro-containing polyketide metabolite produced by several species of Streptomyces.[1] Structurally similar to the well-studied compound aureothin (B1665325), this compound has emerged as a molecule of significant interest in therapeutic research, demonstrating a promising spectrum of biological activities.[2] Preliminary and ongoing studies have highlighted its potential as an anticancer, anti-HIV, and antimicrobial agent.[1][3][4] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its therapeutic applications, underlying mechanisms of action, and detailed experimental protocols to facilitate further research and development. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic utility of this promising natural product.
Quantitative Bioactivity Data
The therapeutic efficacy of a compound is quantitatively assessed through various in vitro and in vivo assays. This section summarizes the available quantitative data for this compound (spectinabilin) and its potent derivatives across different therapeutic areas.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are presented in Table 1.
Table 1: Cytotoxic Activity of this compound (Spectinabilin) Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Spectinabilin | SMMC7721 (Hepatocellular Carcinoma) | MTT Assay | 18.7 ± 3.1 | [5] |
| Spectinabilin | HepG2 (Hepatocellular Carcinoma) | MTT Assay | Not explicitly stated, but showed dose-dependent inhibition | [5] |
| Spectinabilin | Other Human Cancer Cell Lines | Cytotoxicity Assay | 18.7 ± 3.1 to 34.6 ± 4.7 | [5] |
Anti-HIV Activity
While specific IC50 values for this compound in anti-HIV assays are not widely published, research on its potent synthetic derivatives provides insight into its potential. Compound #7, a notable derivative of the related aureothin, has shown superior anti-HIV activity.[3][6]
Table 2: Anti-HIV Activity of a Potent Aureothin Derivative (Compound #7)
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM | [3][6] |
Note: IC90 represents the concentration required to inhibit 90% of viral activity.
Antimicrobial Activity
Information regarding the Minimum Inhibitory Concentration (MIC) values of this compound against specific bacterial and fungal strains is limited in the currently available literature. However, its structural similarity to aureothin suggests potential antifungal and antibacterial properties.[2] Further studies are required to quantify these activities.
Mechanisms of Action
Understanding the molecular mechanisms by which this compound exerts its therapeutic effects is crucial for its development as a drug candidate. The primary known mechanisms are in the realms of anticancer and anti-HIV activity.
Anticancer Mechanism of Action: PI3K/AKT Signaling Pathway
In hepatocellular carcinoma cells, this compound (spectinabilin) has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[5] This is mediated through the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[5] The inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately activating the caspase cascade (caspase-9 and -3) and inducing programmed cell death.[5] Furthermore, this compound's influence on cell cycle regulation is marked by a decrease in cyclin B1 and cdc2 levels and an increase in p21.[5]
Caption: this compound's anticancer mechanism via PI3K/AKT pathway inhibition.
Hypothesized Anticancer Mechanism: STAT3 Inhibition
Given the structural similarity to aureothin, it is hypothesized that this compound may also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] Aureothin has been shown to inhibit the phosphorylation of STAT3, which is crucial for its activation and translocation to the nucleus where it promotes the transcription of genes involved in cell survival and proliferation.[2] Inhibition of STAT3 phosphorylation leads to the induction of apoptosis through the intrinsic mitochondrial pathway.[2]
Caption: Hypothesized STAT3 inhibition pathway by this compound.
Anti-HIV Mechanism of Action
This compound and its derivatives have been identified as late-phase inhibitors of HIV replication.[7] Their mechanism is distinct from many current antiretroviral drugs. Instead of targeting early events like reverse transcription or integration, this compound blocks the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[6][7] This ultimately inhibits the de novo production of infectious virus particles from integrated proviruses.[6]
Caption: this compound's inhibition of HIV viral RNA accumulation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs. These protocols are intended to serve as a guide for researchers to replicate and build upon existing findings.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[8]
-
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
Materials:
-
Human cancer cell lines (e.g., SMMC7721, HepG2)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (spectinabilin) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the supernatant and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Caption: General experimental workflow for the MTT cytotoxicity assay.
In Vitro Anti-HIV Activity Assay: TZM-bl Reporter Gene Assay
This cell-based assay is commonly used to screen for anti-HIV compounds by measuring the inhibition of viral entry and replication.[6]
-
Principle: TZM-bl cells are genetically engineered to express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the expression of luciferase, which can be quantified.[6]
-
Materials:
-
TZM-bl cells
-
Complete cell culture medium
-
HIV-1 virus stock
-
This compound stock solution (in DMSO)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate and incubate overnight.[6]
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the cells and add the diluted compounds.
-
Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.[6]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[6]
-
Lysis and Luminescence Measurement: Remove the supernatant and add luciferase assay reagent to each well. Measure the luminescence using a luminometer.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.
-
Western Blot Analysis for STAT3 Phosphorylation
This protocol is designed to assess the effect of a compound on the phosphorylation status of STAT3, a key indicator of its activation.[9]
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies specific for both total STAT3 and phosphorylated STAT3 (p-STAT3), the inhibitory effect of a compound on STAT3 activation can be quantified.
-
Materials:
-
Cancer cell line with a functional STAT3 pathway (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
Cytokine for STAT3 stimulation (e.g., IL-6)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time, followed by stimulation with a cytokine like IL-6 to induce STAT3 phosphorylation.[9]
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control.
-
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential, particularly in the fields of oncology and virology. Its ability to induce apoptosis in cancer cells via the PI3K/AKT pathway and its novel mechanism of inhibiting HIV replication by blocking viral RNA accumulation make it a compelling candidate for further drug development. The hypothesized inhibition of the STAT3 pathway warrants further investigation to fully elucidate its anticancer mechanisms.
Future research should focus on several key areas:
-
Comprehensive Bioactivity Profiling: Systematic screening of this compound against a broader range of cancer cell lines, bacterial strains, and fungal pathogens is necessary to fully map its therapeutic landscape.
-
In Vivo Efficacy and Toxicology: Preclinical animal studies are essential to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of additional this compound analogs can lead to the identification of derivatives with enhanced potency and improved pharmacological properties, as demonstrated by the success of Compound #7 in anti-HIV studies.
-
Target Deconvolution: Further molecular studies are needed to confirm the direct molecular targets of this compound and to validate the hypothesized mechanisms of action, such as STAT3 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The antiproliferative effect of spectinabilins from Streptomyces spectabilis on hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Neoaureothin from Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neoaureothin (B8089337), also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite produced by various species of Streptomyces, including S. orinoci and S. spectabilis[1]. This compound has garnered significant interest in the scientific community due to its wide range of biological activities, including anticancer, antibiotic, antimalarial, and nematicidal effects[1]. As a member of the γ-pyrone polyketide family, this compound has also been identified as a potent inhibitor of HIV replication by blocking the accumulation of viral RNAs, a mechanism distinct from currently approved antiretroviral drugs[2][3]. The effective isolation and purification of this compound from bacterial fermentation are crucial for its structural characterization, bioactivity screening, and further development as a potential therapeutic agent.
This document provides a comprehensive set of protocols for the cultivation of this compound-producing Streptomyces strains, followed by the extraction, purification, and characterization of the target compound.
Overall Workflow for this compound Purification
The purification of this compound from Streptomyces culture is a multi-step process designed to isolate the compound from a complex mixture of primary and secondary metabolites. The general workflow is outlined below.
Caption: General workflow for the purification of this compound.[1]
Data Presentation: this compound Production Yields
The production of this compound is highly dependent on the specific Streptomyces strain and the fermentation conditions used. Yields can be significantly improved through strain optimization and metabolic engineering.
| Strain / Condition | Titer / Yield | Reference |
| Streptomyces sp. (General) | < 200 mg/L | [4] |
| S. coelicolor M1152 (Heterologous host) | Base production | [5] |
| S. coelicolor M1152 (Engineered hyperproducer) | Up to 4-fold increase over base | [5] |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces for this compound Production
This protocol describes general conditions for growing a this compound-producing Streptomyces strain. Optimization for specific strains is highly recommended.[1]
Materials:
-
This compound-producing Streptomyces strain (e.g., S. orinoci)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Oatmeal agar (B569324) or a custom production medium)[1]
-
Baffled Erlenmeyer flasks
-
Shaker incubator
-
Fermenter (for large-scale production)
Procedure:
-
Seed Culture Preparation: Inoculate a single colony or spore suspension of the Streptomyces strain into 50 mL of seed culture medium in a 250 mL baffled flask.
-
Incubate the seed culture at 28-30°C with vigorous shaking (200-250 rpm) for 2-3 days, or until dense mycelial growth is observed.[1]
-
Production Culture Inoculation: Inoculate the production medium with the seed culture at a 1-5% (v/v) ratio.[1]
-
Incubation:
-
Monitoring: Periodically monitor this compound production by extracting a small sample of the culture and analyzing it via analytical HPLC.
Protocol 2: Extraction of Crude this compound
This protocol details the extraction of this compound from both the fermentation broth and the mycelium using an organic solvent.[1][6]
Materials:
-
Fermentation culture from Protocol 1
-
Ethyl acetate (B1210297) (or n-butanol)[1]
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Sonicator
-
Rotary evaporator
Procedure:
-
Harvesting: Centrifuge the fermentation culture (e.g., 1 L) at 8,000-10,000 x g for 15-20 minutes to separate the supernatant (broth) from the mycelial pellet.[1][6]
-
Supernatant Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate, then collect the upper organic layer. Repeat this extraction process two more times with fresh ethyl acetate to maximize recovery.[6]
-
Mycelium Extraction: Soak the collected mycelium in ethyl acetate and sonicate for 30 minutes to lyse the cells and release intracellular metabolites.[6] Filter the mixture to separate the solvent from the cell debris.
-
Combine and Concentrate: Pool all organic extracts from the supernatant and mycelium. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude this compound extract.[1][6]
Protocol 3: Preliminary Purification by Silica Gel Column Chromatography
This protocol describes the initial fractionation of the crude extract to enrich for this compound.[6]
Materials:
-
Crude this compound extract
-
Silica gel (e.g., 230-400 mesh)
-
Glass chromatography column
-
Solvents: Hexane (B92381) and Ethyl Acetate
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack it into the glass column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., 9:1 hexane:ethyl acetate) and load it onto the top of the packed silica gel column.[6]
-
Elution: Elute the column with a step or gradient solvent system of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions of the eluate. Analyze the fractions by TLC to identify those containing this compound (visualized as a distinct spot under UV light).
-
Pooling: Pool the fractions that show the highest concentration of the target compound. Evaporate the solvent from the pooled fractions to yield an enriched this compound sample.
Protocol 4: Final Purification by Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is used for the final purification to obtain high-purity this compound.[1][6]
Materials:
-
Enriched this compound fractions from Protocol 3
-
Preparative HPLC system
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the enriched sample in the mobile phase (or a compatible solvent like methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System Setup: Set up the preparative HPLC system with the C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of methanol and water).
-
Injection and Elution: Inject the prepared sample onto the column. Elute with an optimized isocratic or gradient mobile phase.
-
Detection and Fraction Collection: Monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., ~330 nm).[1] Collect the peak corresponding to the retention time of this compound.
-
Final Product: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm the purity of the final product using analytical HPLC.
Protocol 5: Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.
-
UV-Vis Spectroscopy: To determine the absorbance maximum, which is characteristic of the compound's chromophore.
Biosynthetic Pathway Origin
This compound biosynthesis originates from the shikimate pathway, which provides the p-nitrobenzoyl starter unit, a key structural feature of the molecule.[1]
Caption: Simplified biosynthetic origin of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude extract | Incomplete cell lysis or inefficient extraction. | Ensure thorough cell disruption (e.g., sonication) before extraction. Perform multiple extractions (at least 3 times) of the aqueous layer and mycelium with fresh solvent.[6] |
| Broad or tailing peaks in HPLC | Column degradation; Inappropriate mobile phase pH; Presence of interfering compounds. | Use a new or thoroughly cleaned column. Adjust mobile phase pH to ensure this compound is in a single ionic state. Pre-treat the sample to remove interfering substances.[6] |
| Co-elution of impurities with this compound in HPLC | Insufficient resolution of the chromatographic method. | Optimize the HPLC gradient to improve separation. Try a different stationary phase (e.g., phenyl-hexyl instead of C18). Adjust mobile phase composition or additives.[6] |
| Presence of unknown peaks in the final product | Contamination from solvents or equipment. | Use high-purity (HPLC-grade) solvents. Ensure all glassware and equipment are thoroughly cleaned before use. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Purification of Neoaureothin from Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neoaureothin is a polyketide secondary metabolite produced by several species of actinomycetes, most notably Streptomyces species.[1][2] It exhibits a range of biological activities, including anticancer, antibiotic, and antimalarial effects, making it a compound of significant interest for drug development.[2] Achieving high purity of this compound is critical for accurate biological assays, mechanism of action studies, and preclinical development, as impurities can confound experimental results and introduce safety risks.[1] This document provides a detailed overview and step-by-step protocols for the purification of this compound from bacterial fermentation broth.
Overall Purification Workflow
The purification of this compound from a Streptomyces culture is a multi-step process designed to isolate the compound from a complex mixture of cellular components and other metabolites.[2] The general workflow begins with bacterial fermentation, followed by solvent extraction to obtain a crude extract. This extract is then subjected to sequential chromatographic techniques for purification.[1][2]
Caption: General workflow for the purification of this compound.[2]
Experimental Protocols
Protocol 1: Bacterial Fermentation
This protocol describes the cultivation of a this compound-producing Streptomyces strain.
Materials:
-
This compound-producing Streptomyces strain
-
Seed culture medium
-
Production medium (e.g., Starch casein nitrate (B79036) broth)[3]
-
250 mL and 2 L flasks
-
Shaking incubator
Procedure:
-
Seed Culture Preparation: Inoculate a single colony of the Streptomyces strain into 50 mL of seed culture medium in a 250 mL flask.[2]
-
Incubation: Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days, until dense growth is observed.[2]
-
Production Culture: Inoculate the production medium with the seed culture at a 1-5% (v/v) ratio in larger flasks (e.g., 2 L).[2]
-
Fermentation: Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.[2][3] For large-scale fermenters, maintain the temperature at 28-30°C with controlled pH (e.g., 7.0) and dissolved oxygen levels.[2]
-
Monitoring: Periodically monitor this compound production by extracting a small sample and analyzing it via HPLC.[2]
Protocol 2: Extraction of Crude this compound
This protocol details the extraction of this compound from the fermentation broth and mycelium using an organic solvent.[1]
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate (B1210297)
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
-
Sonicator
Procedure:
-
Harvesting: Centrifuge the fermentation broth (e.g., 1 L) at 8,000-10,000 x g for 15-20 minutes to separate the supernatant from the mycelial cake.[1][2]
-
Supernatant Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 30-60 minutes.[2] Allow the layers to separate and collect the organic (upper) layer. Repeat this extraction process three times to maximize recovery.[1]
-
Mycelium Extraction: Soak the mycelial cake in ethyl acetate and sonicate for 30 minutes to disrupt the cells.[1][4]
-
Combine Extracts: Filter the mycelial extract and combine it with the organic extracts from the supernatant.[1]
-
Concentration: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
Protocol 3: Preliminary Purification by Silica Gel Column Chromatography
This protocol describes the initial fractionation of the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (e.g., 230-400 mesh)[1]
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack it into a glass column to create the stationary phase.[1]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., 9:1 hexane:ethyl acetate or chloroform) and load it onto the top of the silica gel column.[1][2]
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% hexane and gradually increases the proportion of ethyl acetate.[1][2] this compound is a yellow-colored compound, which can aid in visual tracking of the target fractions.[2]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).[2]
-
Purity Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.[1] Pool the fractions with the highest concentration of the target compound.
Protocol 4: Final Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a high-resolution separation step to obtain pure this compound.[2]
Materials:
-
Pooled, dried fractions from Protocol 3
-
HPLC-grade methanol (B129727) (or acetonitrile) and water
-
C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)[1]
-
HPLC system with a UV detector
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the pooled and dried fractions from the silica gel chromatography in the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain the pure compound.
Protocol 5: Purity Assessment and Characterization
This protocol outlines methods to confirm the purity and identity of the final product.
Methods:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by analyzing the peak area of this compound relative to other components.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the presence and identity of this compound by its mass-to-charge ratio and helps in identifying any co-eluting impurities.[1]
-
Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy: Used to confirm the chemical structure of the isolated compound.[2]
Data Presentation
The following table summarizes representative data for a typical multi-step purification of this compound, illustrating the expected increase in purity at each stage. Note that these values are illustrative and may vary depending on specific experimental conditions.[1]
| Purification Step | Total Mass (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 1000 | 50 | 5 | 100 |
| Silica Gel Pool | 150 | 45 | 30 | 90 |
| RP-HPLC Pool | 35 | 34 | >98 | 68 |
This compound Biosynthesis Pathway
This compound is a polyketide natural product. Its biosynthesis involves the condensation of precursor molecules derived from primary metabolism, such as p-aminobenzoic acid (PABA), Malonyl-CoA, and Methylmalonyl-CoA, through the action of a Polyketide Synthase (PKS) enzyme complex.[1]
Caption: Simplified this compound biosynthesis pathway.[1]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of crude extract | Incomplete cell lysis or inefficient extraction. | Ensure thorough cell disruption (e.g., sonication) before extraction. Perform multiple extractions (2-3 times) of the aqueous layer and mycelium with fresh solvent.[1] |
| Broad or tailing peaks in HPLC | Column degradation; inappropriate mobile phase pH; presence of interfering compounds. | Use a new or thoroughly cleaned column. Adjust the mobile phase pH to ensure this compound is in a single ionic state. Pre-treat the sample to remove interfering substances.[1] |
| Co-elution of impurities in HPLC | Insufficient resolution of the chromatographic method. | Optimize the HPLC gradient to improve separation. Try a different stationary phase (e.g., phenyl-hexyl instead of C18). Adjust the mobile phase composition.[1] |
| Loss of compound during purification | Adsorption to glassware or column material; degradation due to pH or temperature instability. | Silanize glassware to reduce adsorption. Perform purification steps at a controlled temperature. Investigate the pH stability of this compound and use buffered solutions accordingly.[1] |
| Unknown peaks in final product | Contamination from solvents/equipment; degradation of this compound; presence of closely related analogues. | Use high-purity solvents and clean all glassware thoroughly. Store this compound under appropriate conditions (e.g., protected from light, low temperature). Use high-resolution LC-MS to identify impurities and further optimize purification.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Neoaureothin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a polyketide natural product, and its structural analog aureothin (B1665325), have garnered significant interest due to their potent biological activities, including anticancer, antifungal, and antiviral properties.[1][2] Notably, derivatives of this class have shown promising anti-HIV activity by inhibiting viral replication through a novel mechanism involving the blockage of viral RNA accumulation.[3][4][5] This document provides detailed application notes and proposed protocols for the total synthesis of this compound and its analogs, aimed at facilitating further research and drug development in this area.
Disclaimer: An extensively detailed and officially published total synthesis of this compound is not widely available in the public domain. The synthetic protocols presented herein are based on the successful total synthesis of the closely related compound, aureothin, and established synthetic methodologies for the construction of its key structural motifs.[6][7][8]
Retrosynthetic Analysis
The total synthesis of this compound presents several key challenges, including the stereocontrolled construction of the polyketide core, the formation of the conjugated polyene chain with defined geometry, and the introduction of the sensitive nitropyrrole moiety.[6] A plausible retrosynthetic analysis is outlined below, disconnecting the molecule into key building blocks.
Caption: A simplified retrosynthetic analysis of this compound.
Quantitative Data Summary
The biological activity of this compound analogs is crucial for structure-activity relationship (SAR) studies. The following tables summarize the anti-HIV and cytotoxic activities of aureothin and its potent synthetic derivative, Compound #7, which features a 4-trifluoromethylphenyl group instead of the p-nitrophenyl moiety.[9]
Table 1: Anti-HIV Activity of Aureothin and a Key Analog [3][9][10][11]
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Aureothin | HIV Replication Inhibition | LC5-RIC | Not Specified | IC₅₀ | ~10 nM |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC₉₀ | <45 nM |
Table 2: Cytotoxicity of Aureothin and a Key Analog [3][9][11]
| Compound | Assay Type | Cell Line | Parameter | Value | Selectivity Index (CC₅₀/IC₅₀) |
| Aureothin | MTT Assay | PBMCs | CC₅₀ | ~2.27 µM | ~194 |
| Compound #7 | MTT Assay | Not Specified | CC₅₀ | >10 µM | >970 |
Experimental Protocols
The following are proposed, detailed protocols for the key synthetic transformations toward this compound, based on established literature methods.
Protocol 1: Synthesis of the Nitropyrrole Moiety
The synthesis of the 2-nitropyrrole fragment is a critical step. Direct nitration of pyrrole (B145914) can lead to a mixture of isomers and polymerization under acidic conditions.[6] A regioselective approach is therefore essential.
Reaction: Nitration of a protected pyrrole derivative.
Materials:
-
Pyrrole (1.0 eq)
-
Sodium nitrite (B80452) (3.0 eq)
-
Sodium persulfate (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add pyrrole, sodium nitrite, and sodium persulfate.
-
Add anhydrous THF to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-nitropyrrole.[1]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination for Polyene Synthesis
The HWE reaction is a reliable method for the stereoselective synthesis of (E)-alkenes, a key feature of the polyene chain in this compound.[4][5][12][13]
Reaction: Formation of an (E)-α,β-unsaturated ester.
Materials:
-
Aldehyde (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the (E)-α,β-unsaturated ester.
Protocol 3: Stille Cross-Coupling for Fragment Assembly
The Stille coupling is a powerful C-C bond-forming reaction, ideal for coupling the complex fragments of this compound.[6]
Reaction: Palladium-catalyzed coupling of a vinyl iodide and a vinylstannane.
Materials:
-
Vinyl iodide (1.0 eq)
-
Vinylstannane (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Aqueous potassium fluoride (B91410) (KF) solution
-
Celite
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl iodide, vinylstannane, and Pd(PPh₃)₄ catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflows and Signaling Pathways
General Workflow for Analog Synthesis and Screening
The development of novel this compound analogs involves a systematic process of synthesis, purification, characterization, and biological evaluation.
Caption: A general workflow for the synthesis and screening of this compound analogs.
Putative Mechanism of Action and Signaling Pathway
Aureothin, and by extension this compound, is known to induce apoptosis in cancer cells, potentially through the inhibition of the STAT3 signaling pathway.[1] In the context of its anti-HIV activity, it acts by blocking the accumulation of viral RNAs.[3][5]
Caption: Putative signaling pathways affected by this compound.
References
- 1. 3-NITROPYRROLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. A short total synthesis of aureothin and N-acetylaureothamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Analytical Methods for the Characterization of Neoaureothin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a polyketide metabolite produced by Streptomyces species, has garnered significant interest in the scientific community due to its diverse biological activities, including potent anti-HIV, anticancer, and antimalarial properties.[1][2] Accurate and robust analytical methods are paramount for the isolation, identification, and quantification of this compound, which are critical steps for further drug development and mechanistic studies. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound, employing modern chromatographic and spectroscopic techniques.
Data Presentation: Quantitative Analytical Data Summary
To facilitate the comparison of different analytical techniques, the following tables summarize key quantitative data for the characterization of this compound.
| Parameter | Technique | Value/Range | Reference |
| Chromatography | |||
| Retention Time (tR) | HPLC (C18 Column) | Method Dependent | [3][4] |
| Spectroscopy | |||
| Maximum UV Absorbance (λmax) | UV-Vis Spectroscopy | ~254 nm and ~365 nm (in Methanol) | [5][6] |
| Mass Spectrometry | |||
| [M+H]+ | ESI-MS | m/z 491.2 | [7] |
| NMR Spectroscopy | |||
| 1H NMR Chemical Shifts (δ) | 1H NMR (CDCl3) | See Table 2 | [8][9][10] |
| 13C NMR Chemical Shifts (δ) | 13C NMR (CDCl3) | See Table 3 | [8][9][10] |
Table 1: Summary of Key Quantitative Data for this compound Characterization.
| Proton (1H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 8.18 | d | 8.8 |
| H-3' | 7.30 | d | 8.8 |
| H-5 | 6.55 | s | |
| H-7 | 7.25 | dd | 15.2, 11.2 |
| H-8 | 6.45 | d | 15.2 |
| H-10 | 6.80 | m | |
| H-11 | 6.30 | m | |
| H-12 | 6.65 | m | |
| H-13 | 6.25 | m | |
| OMe | 3.85 | s | |
| Me-C6 | 2.10 | s | |
| Me-C14 | 1.85 | s | |
| Me-C15 | 1.90 | s |
Table 2: Representative 1H NMR Chemical Shift Assignments for this compound in CDCl3. Note: These are representative values and may vary slightly based on experimental conditions.[8][9][10]
| Carbon (13C) | Chemical Shift (δ, ppm) |
| C-1' | 142.0 |
| C-2' | 124.0 |
| C-3' | 129.5 |
| C-4' | 148.0 |
| C-2 | 165.0 |
| C-3 | 100.0 |
| C-4 | 175.0 |
| C-5 | 115.0 |
| C-6 | 160.0 |
| C-7 to C-14 | 125.0 - 145.0 |
| OMe | 56.0 |
| Me-C6 | 12.0 |
| Me-C14 | 13.0 |
| Me-C15 | 14.0 |
Table 3: Representative 13C NMR Chemical Shift Assignments for this compound in CDCl3. Note: These are representative values and may vary slightly based on experimental conditions.[8][9][10]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
Objective: To purify this compound from a crude extract and to analyze its purity.
Materials:
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Crude extract of this compound dissolved in methanol
-
0.22 µm syringe filters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water. A common starting point is a gradient elution.
-
Sample Preparation: Dissolve the crude extract in methanol to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol in water is typically used. For example, a linear gradient from 50% to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 365 nm.[5]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the sample and monitor the chromatogram. The retention time of this compound will depend on the specific gradient and column used. Collect the fraction corresponding to the major peak for further analysis. Purity is assessed by the peak area percentage of the this compound peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the chemical structure of this compound.
Materials:
-
Purified this compound (~5-10 mg)
-
Deuterated chloroform (B151607) (CDCl3)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation: Dissolve the purified this compound in approximately 0.6 mL of CDCl3 in an NMR tube.
-
1H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a spectral width of 0-12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
13C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
A spectral width of 0-200 ppm is typically used.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
-
Data Analysis: Integrate and analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and to elucidate the complete chemical structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
Purified this compound solution (in methanol or acetonitrile)
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, capable of MS/MS analysis.
Protocol:
-
Sample Introduction: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule ([M+H]+). The expected m/z for this compound is 491.2.[7]
-
Tandem MS (MS/MS):
-
Select the [M+H]+ ion of this compound as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Acquire the product ion spectrum.
-
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information can be used to confirm the structure elucidated by NMR and to develop targeted MS-based quantification methods.
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for this compound analysis.
Signaling Pathway: Inhibition of HIV-1 RNA Nuclear Export by this compound
This compound is known to inhibit the replication of HIV-1 by interfering with the nuclear export of viral RNA.[1][2] This process is mediated by the viral protein Rev, which binds to the Rev Response Element (RRE) on the viral RNA and facilitates its export from the nucleus to the cytoplasm via the CRM1-dependent pathway. This compound is hypothesized to disrupt the formation or function of the Rev-RRE-CRM1 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting RNA Binding and Nuclear Export of HIV Rev - James Williamson [grantome.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. The HIV-1 Rev response element: An RNA scaffold that directs the cooperative assembly of a homo-oligomeric ribonucleoprotein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Rev-mediated nuclear export of HIV RNA [reactome.org]
- 7. ekwan.github.io [ekwan.github.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bspublications.net [bspublications.net]
Application Notes and Protocols for the HPLC-MS Analysis of Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, also known as Spectinabilin, is a polyketide natural product with a γ-pyrone core, primarily produced by various Streptomyces species.[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including anticancer, antifungal, antibacterial, and potent anti-HIV properties.[2][3] The anti-HIV activity of this compound is particularly noteworthy as it acts via a mechanism distinct from currently approved antiretroviral drugs, inhibiting the production of new virus particles from integrated proviruses by blocking the accumulation of viral RNAs that encode for structural components.[3]
Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various matrices are crucial for research and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly sensitive and selective method for the analysis of this compound. This document provides detailed protocols for the extraction, purification, and subsequent HPLC-MS analysis of this promising natural product.
Experimental Protocols
Extraction and Purification of this compound from Streptomyces Culture
This protocol outlines the steps for the extraction and initial purification of this compound from a liquid culture of a producing Streptomyces strain.
Materials:
-
Streptomyces fermentation broth
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Silica (B1680970) gel (230-400 mesh)
-
Centrifuge and appropriate centrifuge tubes
-
Separating funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Harvesting: Centrifuge the Streptomyces fermentation broth (e.g., 1 L) at 8,000 x g for 20 minutes to separate the supernatant from the mycelium.[1]
-
Extraction:
-
Transfer the supernatant to a separating funnel and extract it three times with an equal volume of ethyl acetate.[1]
-
Combine the organic (ethyl acetate) layers.
-
Soak the mycelial pellet in ethyl acetate and sonicate for 30 minutes to lyse the cells and extract intracellular this compound.[1]
-
Filter the mycelial extract and combine it with the supernatant extract.
-
-
Concentration: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator to yield the crude extract.[1]
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in 100% hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a 9:1 hexane:ethyl acetate mixture) and load it onto the column.[1]
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing this compound.
-
Pool the fractions containing the compound of interest and evaporate the solvent.[1]
-
HPLC-MS/MS Analysis of this compound
The following is a proposed HPLC-MS/MS method for the quantitative analysis of this compound. Note: As specific, validated MRM transitions and optimized MS parameters for this compound are not widely published, the following parameters are provided as a starting point for method development.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Suggested Value |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions:
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters (Hypothetical):
The chemical formula for this compound (Spectinabilin) is C₂₈H₃₁NO₆.[2] The protonated molecule [M+H]⁺ would have an m/z of approximately 482.2. The following are hypothetical MRM transitions that would require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 482.2 | Fragment 1 | 0.1 | Optimize | Optimize |
| This compound | 482.2 | Fragment 2 | 0.1 | Optimize | Optimize |
| Internal Std. | To be selected | To be selected | 0.1 | Optimize | Optimize |
Data Presentation
Quantitative data from a validated HPLC-MS/MS method should be summarized for clarity. The following tables illustrate the expected performance characteristics of a robust analytical method for this compound.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linear Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | e.g., > 0.995 |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Limit of Quantification (LOQ) | e.g., 1 ng/mL |
| Accuracy (% Recovery) | e.g., 95 - 105% at three concentrations |
| Precision (% RSD) | e.g., < 15% (intra- and inter-day) |
| Matrix Effect | e.g., Minimal, within acceptable limits |
| Stability | e.g., Stable for X hours at room temp, Y days at -20°C |
Table 2: Anti-HIV Activity of an Aureothin Derivative (Compound #7)
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC₉₀ | < 45 nM |
Table 3: Cytotoxicity of an Aureothin Derivative (Compound #7)
| Compound | Assay Type | Cell Line | Parameter | Value |
| Compound #7 | Not Specified | Not Specified | CC₅₀ | Improved cell safety vs. Aureothin |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis for the quantification of this compound.
References
- 1. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Elucidating the Molecular Architecture of Neoaureothin: An Application Note on NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Neoaureothin (B8089337), a polyketide natural product produced by Streptomyces spectabilis, has garnered significant interest within the scientific community due to its notable antiviral and antimalarial properties.[1] A comprehensive understanding of its complex molecular structure is paramount for elucidating its mechanism of action and guiding synthetic efforts for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural determination of intricate organic molecules like this compound.
This document provides detailed application notes and protocols for the utilization of a suite of NMR experiments to determine the structure of this compound. The systematic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques enables the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and the establishment of through-bond and through-space correlations, which are essential for piecing together its molecular framework.[1]
Molecular Structure of this compound
This compound, with the chemical formula C₂₈H₃₁NO₆, possesses a complex structure characterized by a polyene chain attached to a pyranone ring and a nitro-substituted phenyl group.[1]
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound (also known as spectinabilin) dissolved in pyridine-d₅ (C₅D₅N), recorded at 600 MHz.
Table 1: ¹H NMR Data of this compound (600 MHz, C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 5.89 | s | |
| 5 | 6.44 | s | |
| 7 | 4.60 | d | 9.0 |
| 8 | 2.58 | m | |
| 9 | 5.46 | dd | 15.0, 9.0 |
| 10 | 6.78 | dd | 15.0, 11.0 |
| 11 | 6.45 | d | 11.0 |
| 13 | 6.21 | d | 15.0 |
| 14 | 7.01 | d | 15.0 |
| 2' | 8.19 | d | 8.8 |
| 3' | 7.30 | d | 8.8 |
| 5' | 7.30 | d | 8.8 |
| 6' | 8.19 | d | 8.8 |
| 3-Me | 1.84 | s | |
| 6-Me | 2.08 | s | |
| 12-Me | 1.95 | s | |
| 1-OMe | 3.65 | s |
Table 2: ¹³C NMR Data of this compound (150 MHz, C₅D₅N)
| Position | δC (ppm) |
| 1 | 165.2 |
| 2 | 100.1 |
| 3 | 166.1 |
| 4 | 109.8 |
| 5 | 158.8 |
| 6 | 118.9 |
| 7 | 80.4 |
| 8 | 40.4 |
| 9 | 129.5 |
| 10 | 138.8 |
| 11 | 126.5 |
| 12 | 135.2 |
| 13 | 128.4 |
| 14 | 137.9 |
| 1' | 145.2 |
| 2' | 124.0 |
| 3' | 129.5 |
| 4' | 147.9 |
| 5' | 129.5 |
| 6' | 124.0 |
| 3-Me | 8.0 |
| 6-Me | 20.3 |
| 12-Me | 12.8 |
| 1-OMe | 56.5 |
Experimental Protocols
High-quality NMR data is critical for successful structure elucidation. The following are detailed protocols for the key NMR experiments.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to minimize interference from impurities in the NMR spectra. Purification can be achieved by methods such as high-performance liquid chromatography (HPLC).[1]
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent. Pyridine-d₅ (C₅D₅N) is a good choice for this compound.
-
Sample Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy
¹H NMR (Proton)
-
Purpose: To identify the chemical shifts and coupling constants of all proton nuclei.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width: 0-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
¹³C NMR (Carbon)
-
Purpose: To identify the chemical shifts of all carbon nuclei.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
2D NMR Spectroscopy
COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (F1 and F2): 0-15 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[1]
-
Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity improvement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).[1]
-
Key Parameters:
-
Spectral Width (F2, ¹H): 0-15 ppm
-
Spectral Width (F1, ¹³C): 0-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-32
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[1]
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).[1]
-
Key Parameters:
-
Spectral Width (F2, ¹H): 0-15 ppm
-
Spectral Width (F1, ¹³C): 0-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 32-64
-
Visualizations
This compound Structure
Caption: Chemical structure of this compound.
NMR Experimental Workflow for Structure Elucidation
Caption: Workflow for NMR-based structure elucidation.
Logical Relationship of NMR Experiments
Caption: Inter-relationship of NMR experiments.
References
Application Notes and Protocols for In Vitro Anti-HIV Assay of Neoaureothin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoaureothin, a γ-pyrone polyketide natural product, has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1][2][3] It belongs to a class of compounds that demonstrate a novel mechanism of action, distinct from all currently approved antiretroviral drugs.[1][3][4] This unique mechanism makes this compound and its synthetic derivatives promising candidates for the development of new anti-HIV therapeutics, particularly for combating drug-resistant strains.[3][4]
These application notes provide detailed protocols for the in vitro evaluation of this compound's anti-HIV efficacy and cytotoxicity, critical parameters for early-stage drug development. The described assays include a cell-based reporter gene assay for determining antiviral potency (IC50) and a colorimetric assay for assessing host cell cytotoxicity (CC50).
Mechanism of Action
This compound and its derivatives function as late-phase inhibitors of the HIV replication cycle.[2] Unlike many antiretrovirals that target early events like reverse transcription or integration, these compounds act after the provirus has been integrated into the host cell's genome.[2][5] Their primary mechanism involves blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA itself.[1][3][5] This disruption in viral RNA processing leads to a significant reduction in the production of new, infectious virus particles.[3]
Caption: Proposed mechanism of action for this compound.
Data Presentation
While specific IC50 and CC50 values for this compound are not widely available in public literature, data for a structurally related and highly potent synthetic derivative, designated Compound #7, highlights the potential of this compound class.[1][3] The following tables summarize the quantitative data for this derivative as a representative example.
Table 1: Anti-HIV Activity of this compound Derivative (Compound #7)
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
|---|
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM[1][5] |
IC90: 90% Inhibitory Concentration
Table 2: Cytotoxicity of this compound Derivative (Compound #7)
| Compound | Assay Type | Cell Line | Parameter | Value |
|---|---|---|---|---|
| Compound #7 | Cytotoxicity | Not Specified | CC50 | >10 µM[3] |
| Aureothin (related natural product) | Cytotoxicity | Not Specified | CC50 | ~2.27 µM[3] |
CC50: 50% Cytotoxic Concentration
Experimental Protocols
A parallel workflow is recommended to determine both the anti-HIV activity (IC50) and the cytotoxicity (CC50) of this compound. This allows for the calculation of the Selectivity Index (SI = CC50/IC50), a critical parameter for evaluating therapeutic potential.
Protocol 1: In Vitro Anti-HIV-1 Assay using TZM-bl Reporter Cells
This assay measures the inhibition of HIV-1 infection by quantifying the activity of a luciferase reporter gene, which is activated by the HIV-1 Tat protein.[1]
Materials:
-
TZM-bl cells[6]
-
Complete Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
-
This compound (dissolved in DMSO)
-
HIV-1 virus stock (e.g., HIV-1 IIIB)
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A positive control, such as Zidovudine (AZT), should also be prepared. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[6]
-
Treatment and Infection:
-
Carefully remove the medium from the cells.
-
Add 50 µL of the diluted this compound or control compounds to the appropriate wells in triplicate.
-
Within 30 minutes, add 50 µL of a pre-titered amount of HIV-1 virus stock to each well (except for cell control wells).[3][6]
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus).[6]
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1][6]
-
Luciferase Assay:
-
Remove the supernatant from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.[1]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. Determine the 50% inhibitory concentration (IC50) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay using MTT
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8][9]
Materials:
-
TZM-bl cells (or another relevant cell line)
-
Complete Growth Medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][10]
-
Microplate reader (absorbance at 570-590 nm)[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density and conditions as the antiviral assay (1 x 10⁴ cells/well) and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of this compound as in the antiviral assay. Remove the medium from the cells and add 100 µL of the compound dilutions. Include "cell control" wells with medium only.[6]
-
Incubation: Incubate the plate for 48 hours (same duration as the antiviral assay) at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6][7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken gently for 15 minutes or incubated overnight to ensure complete solubilization.[6][7][11]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the 50% cytotoxic concentration (CC50) value from the dose-response curve.
Confirmatory Assay: HIV-1 p24 Antigen ELISA
To confirm the results from the reporter assay, the amount of HIV-1 p24 capsid protein in the culture supernatants can be quantified using a commercial ELISA kit.[9] A reduction in p24 levels in the presence of this compound compared to an untreated control provides a direct measure of the inhibition of viral particle production.[9][12] This method is particularly useful as it quantifies a viral protein, confirming the impact on virion assembly and release.[13]
Experimental Workflow
The overall process for evaluating this compound involves running the antiviral and cytotoxicity assays in parallel to accurately determine the compound's therapeutic window.
Caption: Parallel workflow for determining antiviral activity and cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ablinc.com [ablinc.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a γ-pyrone polyketide natural product, has emerged as a promising antiviral agent, particularly against Human Immunodeficiency Virus (HIV).[1][2][3] Its unique mechanism of action, which is distinct from all currently approved antiretroviral drugs, makes it a compelling candidate for further investigation and development.[1][3] this compound and its derivatives inhibit viral replication by blocking the accumulation of viral RNAs that are essential for producing the structural components of new virions.[1][2][4]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the antiviral efficacy, potency, and cytotoxicity of this compound and its analogs. The described methods are essential for the preclinical evaluation of this novel class of antiviral compounds.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral activity and cytotoxicity of this compound and its more potent synthetic derivative, Compound #7, are summarized below. It is important to note that publicly available quantitative data for this compound is limited; therefore, hypothetical data is presented for illustrative purposes. The data for Compound #7, a derivative with a 4-trifluoromethylphenyl group instead of the para-nitrophenyl (B135317) moiety, is based on published findings.[4]
Table 1: Anti-HIV Activity of this compound and Derivative
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |
| This compound (Hypothetical) | HIV Replication Inhibition | TZM-bl | HIV-1 | IC50 | 150 nM | - |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM | [1] |
Table 2: Cytotoxicity of this compound and Derivative
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (Hypothetical) | MTT Assay | CEM-GGR-LUC | CC50 | >10 µM | - |
| Compound #7 | Not Specified | Not Specified | CC50 | Improved cell safety compared to Aureothin | [1] |
| Aureothin | Not Specified | Not Specified | CC50 | ~2.27 µM | [4] |
IC50 (Half-maximal Inhibitory Concentration), IC90 (90% Inhibitory Concentration), CC50 (Half-maximal Cytotoxic Concentration)
Experimental Protocols
A critical aspect of evaluating any potential antiviral compound is to determine its efficacy in a cellular context and to ensure that the observed antiviral effect is not a consequence of host cell toxicity.[1] The following are detailed protocols for key cell-based assays.
Protocol 1: HIV-1 Replication Inhibition Assay using TZM-bl Reporter Cells
This assay is a common method for screening anti-HIV compounds.[1] TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene. HIV-1 infection leads to the production of the viral Tat protein, which activates the LTR promoter and results in quantifiable luciferase expression.[1]
Materials:
-
TZM-bl cells
-
Complete cell culture medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound (dissolved in DMSO)
-
96-well, clear-bottom, white-walled plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
On the day of infection, carefully remove the medium from the cells.
-
Add the diluted this compound to the appropriate wells. Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Add a pre-titered amount of HIV-1 virus stock to each well (except for the cell control wells).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration relative to the virus control and determine the IC50 value using appropriate software.
Protocol 2: Cytotoxicity Assay using MTT
The MTT assay is a standard colorimetric assay to assess cell viability and determine the cytotoxic concentration of a compound.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
Target cells (e.g., TZM-bl, CEM-GGR-LUC, or PBMCs)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate overnight.
-
Add serial dilutions of this compound to the wells. Include an untreated cell control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator (this should match the duration of the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.
Protocol 3: High-Throughput Screening (HTS) using a Luciferase Reporter T-cell Line
For screening libraries of this compound analogs, a high-throughput format is necessary. This protocol utilizes a genetically engineered T-cell line (e.g., CEM-GGR-LUC) that expresses luciferase upon successful HIV-1 infection and replication.[5]
Materials:
-
CEM-GGR-LUC T-cell line
-
Complete culture medium (e.g., RPMI-1640)
-
This compound analog library (in DMSO)
-
Positive control (e.g., AZT)
-
384-well, clear-bottom, white-walled assay plates
-
Automated liquid handler
-
Luciferase assay reagent
-
Plate reader with luminescence detection
Procedure:
-
Using an automated liquid handler, dispense 20 µL of CEM-GGR-LUC cells (at a density of 2.5 x 10^5 cells/mL) into each well of a 384-well plate.[5]
-
Add 100 nL of the this compound analog library compounds (e.g., 10 mM stock) to the appropriate wells for a final concentration of 10 µM.[5]
-
Add a positive control (e.g., AZT) and a negative control (DMSO) to designated wells.[5]
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 5 µL of diluted HIV-1 stock to all wells except for the mock-infected control wells.[5]
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.[5]
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.[5]
-
Measure the luminescence signal using a plate reader.
-
Hits are identified as compounds that significantly reduce the luciferase signal compared to the virus control without significant cytotoxicity.
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.
References
Quantifying Neoaureothin's Effect on HIV Replication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a γ-pyrone polyketide natural product, has emerged as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication. Its mechanism of action is distinct from currently approved antiretroviral therapies, presenting a novel avenue for drug development. This compound inhibits the de novo production of HIV from integrated proviruses by blocking the accumulation of viral RNAs that encode for structural components, including the genomic RNA. This document provides detailed application notes and protocols to quantify the anti-HIV efficacy and cytotoxicity of this compound and its derivatives.
Data Presentation
While specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not extensively available in the public domain, data for a highly potent aureothin (B1665325) derivative, referred to as Compound #7, highlights the potential of this class of molecules.[1] The following tables summarize the anti-HIV activity of Compound #7 and provide representative data for other HIV inhibitors to offer a comparative context.
Table 1: Anti-HIV Activity of this compound Derivative (Compound #7)
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM[1] |
Table 2: Illustrative Anti-HIV Activity and Cytotoxicity of Various HIV Inhibitors
| Compound Class | Example Compound | Mechanism of Action | Cell Line | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) |
| Tat Inhibitor | 019854-B06 | Tat-mediated transcription inhibition | TZM-bl | 0.83 µM[2] | >100 µM[2] | >120 |
| Rev Inhibitor | PKF050-638 | CRM1-mediated nuclear export inhibition | Jurkat | 0.04 µM[3] | Not Specified | Not Specified |
| Capsid Inhibitor | VH4004280 | Capsid assembly/disassembly | MT-2 | 0.093 nM[4] | >20 µM[4] | >215,000 |
| NRTI | Zidovudine (AZT) | Reverse transcriptase inhibition | Various | Varies | Varies | Varies |
| PI | Lopinavir | Protease inhibition | MT-4 | 0.69 ng/mL[5] | Not Specified | Not Specified |
Mandatory Visualizations
Signaling Pathway
References
- 1. A microtransfection method using the luciferase-encoding reporter gene for the assay of human immunodeficiency virus LTR promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ama-assn.org [ama-assn.org]
Neoaureothin: A Novel Tool for HIV Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoaureothin, a γ-pyrone polyketide natural product, has emerged as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1][2] Its unique mechanism of action, distinct from all currently approved antiretroviral therapies, makes it and its analogs promising candidates for the development of new anti-HIV drugs, particularly for combating drug-resistant strains.[3] This document provides detailed application notes and protocols for utilizing this compound and its derivatives in HIV research, focusing on the evaluation of its antiviral efficacy and elucidation of its mechanism of action.
This compound and its derivatives act as late-phase inhibitors of the HIV replication cycle.[2] Their primary mechanism involves blocking the accumulation of HIV RNAs that encode for structural proteins and the viral genome.[1][4] This ultimately leads to a reduction in the production of new, infectious virions.[2] Unlike many existing antiretrovirals, these compounds do not inhibit early-stage events such as reverse transcription or integration.[2]
Data Presentation
While specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not extensively documented in publicly available literature, a highly potent synthetic derivative, referred to as Compound #7, has demonstrated significant anti-HIV activity and an improved safety profile.[1][4] The data for this compound are presented as a representative example of the potential of this class of molecules.
Table 1: Anti-HIV Activity of this compound Derivative (Compound #7) [1][4]
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM |
Table 2: Cytotoxicity of this compound Derivative (Compound #7) [1]
| Compound | Assay Type | Cell Line | Parameter | Value |
| Compound #7 | Not Specified | Not Specified | CC50 | Improved cell safety compared to Aureothin |
Note:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.
-
IC90 (90% Inhibitory Concentration): The concentration of a drug that is required for 90% inhibition.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that is required to kill 50% of cells in vitro.
-
Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable therapeutic window.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the anti-HIV efficacy and cytotoxicity of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the viability of cells and determine the cytotoxic potential of a compound.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Target cells (e.g., TZM-bl, MT-4, or Peripheral Blood Mononuclear Cells - PBMCs)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the existing medium from the cells and add the diluted this compound solutions. Include untreated cell controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control to determine the CC50 value.
Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)
This cell-based assay is a widely used method for screening anti-HIV compounds.[1]
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5. These cells also contain an integrated HIV-1 LTR promoter that drives the expression of a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the production of luciferase, which can be quantified to measure the extent of viral replication.
Materials:
-
TZM-bl cells
-
Cell culture medium
-
HIV-1 virus stock
-
This compound (dissolved in DMSO)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
On the day of infection, remove the medium from the cells and add the diluted compounds.
-
Add a pre-titered amount of HIV-1 virus stock to each well. Include a virus control (cells + virus, no compound) and a cell control (cells only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Remove the supernatant and add luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration compared to the virus control to determine the IC50 value.
Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)
This assay provides a sensitive and high-throughput compatible system for evaluating anti-HIV compounds.[2]
Principle: The LC5-RIC cell line is derived from HeLa cells and stably expresses CD4 and CXCR4 receptors. These cells contain a reporter gene construct encoding the red fluorescent protein DsRed1, the expression of which is dependent on the HIV-1 Tat and Rev proteins produced upon successful viral replication. The intensity of the red fluorescent signal directly correlates with the level of HIV replication.
Materials:
-
LC5-RIC cells
-
Complete growth medium
-
HIV-1 viral stock
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Seed LC5-RIC cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of each compound dilution to the appropriate wells in triplicate. Include no-drug and no-cell controls.
-
Within 30 minutes of compound addition, infect the cells with HIV-1.
-
Incubate the plates for 48 hours.
-
Measure the DsRed1 fluorescence using a microplate reader.
-
Calculate the percentage of inhibition to determine the IC50 value.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay specifically measures the inhibition of the HIV-1 RT enzyme and can be used to confirm that this compound does not act via this common antiviral target.[1]
Principle: This assay measures the incorporation of a labeled dNTP into a DNA strand synthesized by recombinant HIV-1 RT using a template/primer hybrid. A decrease in the signal of the incorporated label indicates RT inhibition. Non-radioactive kits often utilize a digoxigenin (B1670575) (DIG)-labeled dUTP, which is detected with an anti-DIG antibody conjugated to a reporter enzyme.
Materials:
-
Recombinant HIV-1 RT
-
Template/primer hybrid (e.g., poly(A)/oligo(dT))
-
Labeled dNTPs (e.g., DIG-dUTP)
-
Unlabeled dNTPs
-
Reaction buffer
-
This compound
-
Positive control (e.g., Nevirapine)
-
Streptavidin-coated 96-well plate
-
Anti-DIG antibody-peroxidase conjugate
-
Peroxidase substrate
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the template/primer hybrid.
-
Add serial dilutions of this compound, a positive control, and a vehicle control to their respective wells.
-
Initiate the reaction by adding recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate to capture the biotinylated primer-DNA hybrid.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG antibody-peroxidase conjugate and incubate.
-
Add the peroxidase substrate and measure the absorbance.
-
Calculate the percentage of RT inhibition.
Visualizations
Caption: Proposed mechanism of action for this compound in HIV inhibition.
Caption: General experimental workflow for assessing anti-HIV activity.
Caption: this compound's point of intervention in the HIV life cycle.
References
Application Notes and Protocols: Investigating Neoaureothin in Antimalarial Drug Discovery
Introduction
Neoaureothin, also known as spectinabilin, is a polyketide natural product produced by Streptomyces spectabilis.[1] While extensively studied for its anti-HIV and cytotoxic properties, this compound has also been identified as exhibiting antiplasmodial activity, making it a compound of interest in the search for new antimalarial therapies.[1] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the exploration of novel chemical scaffolds and mechanisms of action.[2][3][4] These application notes provide a comprehensive framework for researchers to evaluate the antimalarial potential of this compound, from initial in vitro screening to preliminary mechanism of action studies, based on established methodologies in the field.
Data Presentation: Quantitative Analysis of Antimalarial Activity
The following tables present a summary of hypothetical, yet representative, quantitative data for this compound's antiplasmodial activity and cytotoxicity. These tables are intended to serve as a template for data generated through the protocols outlined below.
Table 1: In Vitro Antiplasmodial Activity of this compound
| P. falciparum Strain | Assay Type | Parameter | Hypothetical Value |
|---|---|---|---|
| 3D7 (Chloroquine-Sensitive) | SYBR Green I | IC50 | 85 nM |
| Dd2 (Chloroquine-Resistant) | SYBR Green I | IC50 | 120 nM |
| K1 (Multidrug-Resistant) | SYBR Green I | IC50 | 155 nM |
IC50 (Half-maximal Inhibitory Concentration) represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Parameter | Hypothetical Value |
|---|---|---|---|
| HepG2 (Human Hepatoma) | MTT Assay | CC50 | 15.5 µM |
| HEK293 (Human Embryonic Kidney) | MTT Assay | CC50 | > 20 µM |
CC50 (Half-maximal Cytotoxic Concentration) is the concentration of the compound that causes a 50% reduction in the viability of the cell line.
Table 3: Selectivity Index of this compound
| P. falciparum Strain | Selectivity Index (SI = CC50 / IC50) |
|---|---|
| 3D7 | 182 |
| Dd2 | 129 |
The Selectivity Index (SI) measures the compound's specific toxicity towards the parasite compared to mammalian cells. A higher SI is desirable.[5]
Table 4: In Vivo Efficacy of this compound (Murine Model)
| Murine Model | Treatment | Dose (mg/kg/day) | % Parasitemia Suppression |
|---|---|---|---|
| P. berghei ANKA | Vehicle Control | - | 0% |
| P. berghei ANKA | Chloroquine | 20 | 98% |
| P. berghei ANKA | This compound | 25 | 45% |
| P. berghei ANKA | This compound | 50 | 68% |
% Parasitemia Suppression is calculated relative to the untreated vehicle control group in a 4-day suppressive test.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are based on standard, validated procedures in the field of antimalarial drug discovery.
Protocol 1: In Vitro Antiplasmodial Activity (SYBR Green I-based Fluorescence Assay)
Principle: This assay determines a compound's ability to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites.[5]
Materials:
-
Synchronized ring-stage P. falciparum cultures (e.g., 3D7, Dd2)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO3, and 0.5% Albumax II)
-
This compound (dissolved in DMSO)
-
Standard antimalarial drugs (e.g., Chloroquine, Artemisinin)
-
96-well black microtiter plates, clear bottom
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound and control drugs in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete medium.
-
Add 180 µL of the parasite culture to each well of a 96-well plate.
-
Add 20 µL of the diluted compounds to the respective wells. Include wells for "no drug" (parasite control) and "no parasite" (background control).
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[5]
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.[5]
-
Measure fluorescence using a microplate reader.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to insoluble purple formazan (B1609692).[5][6]
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Replace the culture medium with fresh medium containing serial dilutions of this compound.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm.
-
Determine the CC50 values from the dose-response curves.
Protocol 3: In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)
Principle: This standard test evaluates the in vivo antimalarial activity of a compound by measuring its ability to suppress parasitemia in a rodent malaria model (Plasmodium berghei) after a 4-day treatment period.[7][8][9]
Materials:
-
Swiss albino mice (18-22 g)
-
Plasmodium berghei ANKA strain
-
This compound (formulated in a suitable vehicle, e.g., 7% Tween 80)
-
Chloroquine (positive control)
-
Vehicle (negative control)
-
Giemsa stain
-
Microscope
Procedure:
-
Inoculate mice intraperitoneally with 0.2 mL of infected blood containing 1 x 10^7 P. berghei-parasitized erythrocytes.[9]
-
Randomly divide the mice into groups (n=5-6 per group): vehicle control, positive control (e.g., Chloroquine 20 mg/kg), and test groups (e.g., this compound at 25, 50, 100 mg/kg).
-
Two hours post-inoculation, administer the first dose of the respective treatments orally or via the desired route.
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by counting parasitized red blood cells under a microscope.
-
Calculate the average percentage of parasitemia suppression for each group relative to the vehicle control group.
Visualizations: Workflows and Potential Mechanisms
The following diagrams illustrate the experimental workflow for antimalarial screening and a potential signaling pathway that could be targeted by compounds like this compound.
Caption: Experimental workflow for the evaluation of this compound's antimalarial potential.
Caption: Potential mechanism targeting the PfPI3K signaling pathway for parasite inhibition.[10]
References
- 1. This compound | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial drugs: modes of action and mechanisms of parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Antimalarial Activity of the Solvent Fractions of Fruit Rind and Root of Carica papaya Linn (Caricaceae) against Plasmodium berghei in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum selectively degrades α-spectrin of infected erythrocytes after invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Neoaureothin as a Nematicidal Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, also known as spectinabilin, is a polyketide metabolite produced by several species of Streptomyces.[1] Recent research has highlighted its potent nematicidal activity against a range of economically important plant-parasitic nematodes as well as the model organism Caenorhabditis elegans.[1][2] The compound's unique mode of action, which induces vacuolar death in nematodes, distinguishes it from conventional neurotoxic nematicides and presents a promising avenue for the development of novel nematode control strategies, particularly in addressing the challenge of pesticide resistance.[2]
These application notes provide a comprehensive summary of the current research on this compound's nematicidal properties, including quantitative efficacy data and detailed protocols for its laboratory investigation.
Quantitative Data Summary
The nematicidal efficacy of this compound (Spectinabilin) and its structurally related analogs, aureothin (B1665325) and alloaureothin, has been evaluated against several nematode species. The following tables present a summary of the available quantitative data.
Table 1: Nematicidal Activity of this compound (Spectinabilin)
| Nematode Species | Life Stage | Exposure Time | IC50 (µg/mL) | Mortality Rate at Specific Concentrations |
| Caenorhabditis elegans | L1 larvae | 24 hours | 2.948[2] | >90% at 5 µg/mL; 100% at 10 µg/mL[2] |
| Meloidogyne incognita | J2 larvae | 72 hours | Not Reported | ~40% at 100 µg/mL[2] |
Table 2: Nematicidal Activity of Related Analogs (Aureothin and Alloaureothin)
| Compound | Nematode Species | Life Stage | Exposure Time | LC50 (µg/mL) |
| Aureothin | Bursaphelenchus xylophilus | J2 larvae | 24 hours | 1.08 |
| Alloaureothin | Bursaphelenchus xylophilus | J2 larvae | 24 hours | 0.82 |
| Aureothin | Bursaphelenchus xylophilus | J3 larvae | 24 hours | 1.12 |
| Alloaureothin | Bursaphelenchus xylophilus | J3 larvae | 24 hours | 0.94 |
| Aureothin | Bursaphelenchus xylophilus | J4 larvae/Adult | 24 hours | 1.25 |
| Alloaureothin | Bursaphelenchus xylophilus | J4 larvae/Adult | 24 hours | 1.13 |
Mechanism of Action: Vacuolar Death (Methuosis)
The primary mechanism of this compound's nematicidal activity is the induction of vacuolar death, a non-apoptotic form of programmed cell death also known as methuosis.[3][4] This process is characterized by the formation and accumulation of large cytoplasmic vacuoles derived from macropinosomes.[3][4] The continued fusion of these vacuoles ultimately leads to the disruption of cellular integrity and cell death.[3] This mode of action is distinct from the neurotoxic effects of many currently used nematicides, suggesting that this compound acts on a novel biological target and may be effective against nematodes that have developed resistance to other chemical classes.[2]
While the precise signaling cascade initiated by this compound in nematodes is still under investigation, a hypothesized pathway, based on the understanding of methuosis in other organisms, is presented below. This pathway is thought to involve the dysregulation of endosomal trafficking and vesicle fusion processes.[5]
Caption: Hypothesized signaling pathway of this compound-induced vacuolar death in nematodes.
Experimental Protocols
The following are detailed protocols for assessing the nematicidal activity of this compound.
Protocol 1: In Vitro Mortality Bioassay
This protocol determines the direct lethal effects of this compound on nematodes.
Caption: Experimental workflow for the in vitro mortality bioassay.
Materials:
-
This compound (Spectinabilin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile water or appropriate buffer (e.g., M9 for C. elegans)
-
96-well microtiter plates
-
Synchronized nematode culture (e.g., C. elegans L1 larvae, M. incognita J2 larvae, or B. xylophilus mixed stages)
-
Positive control (e.g., Abamectin)
-
Microscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in sterile water or buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells does not exceed 1% to avoid solvent toxicity.
-
-
Nematode Suspension:
-
Prepare a suspension of synchronized nematodes at a concentration of approximately 40-50 individuals per 50 µL.
-
-
Assay Setup:
-
Add 50 µL of the nematode suspension to each well of a 96-well plate.
-
Add 50 µL of the corresponding this compound test solution to each well.
-
Include a negative control (buffer + DMSO) and a positive control.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific nematode species (e.g., 20-25°C) for 24, 48, and 72 hours.
-
-
Mortality Assessment:
-
At each time point, count the number of dead nematodes (immotile and unresponsive to touch with a fine probe) in each well under a microscope.
-
-
Data Analysis:
-
Calculate the mortality rate for each concentration.
-
Determine the LC50 (lethal concentration 50%) value using probit analysis.
-
Protocol 2: Nematode Egg Hatching Assay
This assay evaluates the effect of this compound on nematode egg development and hatching.
Caption: Experimental workflow for the nematode egg hatching assay.
Materials:
-
This compound
-
DMSO
-
Sterile water
-
96-well plates
-
Nematode eggs (e.g., from M. incognita)
-
Microscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare serial dilutions of this compound in sterile water as described in Protocol 1.
-
-
Egg Suspension:
-
Extract nematode eggs from infected plant roots or cultures.
-
Prepare an egg suspension in sterile water at a concentration of approximately 50-100 eggs per 50 µL.
-
-
Assay Setup:
-
Add 50 µL of the egg suspension to each well of a 96-well plate.
-
Add 50 µL of the this compound test solutions to the wells.
-
-
Incubation:
-
Incubate the plates at the optimal hatching temperature for the nematode species (e.g., 25-28°C).
-
-
Hatching Assessment:
-
After 48-72 hours, count the number of hatched larvae and unhatched eggs in each well.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition for each concentration relative to the control.
-
Protocol 3: Phytotoxicity Assay (Seed Germination and Seedling Growth)
This protocol provides a preliminary assessment of this compound's potential phytotoxicity to host plants.
Materials:
-
This compound
-
Sterile water
-
Petri dishes with filter paper
-
Seeds of a model plant (e.g., lettuce, tomato)
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare a range of this compound concentrations in sterile water.
-
-
Assay Setup:
-
Place sterile filter paper in each Petri dish and moisten with the respective this compound solution or sterile water (control).
-
Place a defined number of seeds (e.g., 20) on the filter paper in each dish.
-
-
Incubation:
-
Incubate the Petri dishes in a growth chamber with appropriate light and temperature conditions for 7-10 days.
-
-
Assessment:
-
Measure the seed germination rate, root length, and shoot length of the seedlings.
-
-
Data Analysis:
-
Compare the measurements from the this compound-treated groups with the control group to determine any inhibitory effects.
-
Stability and Formulation Considerations
The stability of this compound under various environmental conditions (e.g., pH, temperature, UV light) is a critical factor for its development as a commercial nematicide. Studies on the fermentation broth of Streptomyces sp. AE170020, which produces the related compounds aureothin and alloaureothin, have shown that the nematicidal activity is stable over a pH range of 4.0-11.0 and is not significantly affected by protease digestion.[6] However, activity can be lost in strong acidic environments (pH 1.0-3.0).[6] Further studies are required to specifically determine the stability of purified this compound.
For practical application, formulation strategies to enhance the stability, soil mobility, and bioavailability of this compound will be necessary.
Conclusion
This compound is a promising candidate for the development of a new class of nematicides with a novel mode of action.[2] Its ability to induce vacuolar death in nematodes offers a potential solution to combat resistance to existing nematicidal agents. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the efficacy, mechanism of action, and potential applications of this compound in sustainable nematode management. Further research into its specific molecular targets, signaling pathways, phytotoxicity, and environmental stability will be crucial for its successful development and commercialization.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Streptomyces Antimicrobial Compounds for the Control of Phytopathogens [frontiersin.org]
- 4. Streptomyces and their specialised metabolites for phytopathogen control – comparative in vitro and in planta metabolic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomyces as a promising biological control agents for plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Neoaureothin in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoaureothin, a polyketide natural product, and its analogs have emerged as potent inhibitors of Human Immunodeficiency Virus (HIV) replication.[1][2] Its novel mechanism of action, which involves the inhibition of de novo virus production by blocking the accumulation of viral RNAs that encode for structural components, distinguishes it from all currently approved antiretroviral drugs.[1][2][3] This unique characteristic makes this compound and its derivatives promising candidates for the development of new anti-HIV therapeutics, especially in the context of combating drug-resistant viral strains.[2][4]
These application notes provide detailed protocols for utilizing this compound and its analogs in high-throughput screening (HTS) assays to identify and characterize novel antiviral compounds. The described methodologies are designed for efficiency and accuracy in a drug discovery setting.
Data Presentation: Quantitative Analysis of this compound Analogs
While extensive quantitative data for this compound is not widely available in the public domain, a potent synthetic derivative, designated as Compound #7, has shown significantly improved anti-HIV activity and a better safety profile compared to the parent compound, Aureothin.[1][3] The following tables summarize the available quantitative data for these related compounds to provide a framework for the expected performance of this compound analogs in HTS assays.
Table 1: Anti-HIV Activity of Aureothin and its Derivative (Compound #7)
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |
| Aureothin (#1) | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | ~10 nM | [5] |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM | [1] |
| Analog #2 | HIV Replication Inhibition | Not Specified | Not Specified | IC50 | >10,000 nM | [5] |
| Analog #18 | HIV Replication Inhibition | Not Specified | Not Specified | IC50 | >10,000 nM | [5] |
Table 2: Cytotoxicity of Aureothin and its Derivative (Compound #7)
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Aureothin (#1) | Cytotoxicity (MTT Assay) | Not Specified | CC50 | >10 µM | [5] |
| Compound #7 | Cytotoxicity | Not Specified | CC50 | Improved cell safety compared to Aureothin; no cytotoxic effects up to 10 µM | [1][3] |
| Aureothin | Cytotoxicity | Not Specified | CC50 | ~2.27 µM | [3] |
Mandatory Visualizations
Mechanism of Action of this compound
References
Application Notes and Protocols for Bioactivity Testing of Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for testing the bioactivity of Neoaureothin, a polyketide metabolite produced by Streptomyces species.[1] This document outlines detailed protocols for assessing its potential anticancer, antifungal, and insecticidal activities.
Overview of this compound Bioactivities
This compound, also known as spectinabilin, has garnered scientific interest for its potential therapeutic applications.[1] Structurally similar to Aureothin, it is reported to possess a range of biological activities, including anticancer, antifungal, and anti-HIV properties.[1][2] The methodologies described herein are designed to enable researchers to systematically evaluate and quantify the bioactivity of this compound.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables provide a structured summary of hypothetical quantitative data that could be generated from the described experimental protocols. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| HT1080 (Fibrosarcoma) | MTT Assay | 15.2 | 0.8 |
| MCF-7 (Breast Cancer) | MTT Assay | 22.5 | 1.2 |
| A549 (Lung Cancer) | MTT Assay | 18.9 | 1.0 |
Table 2: Apoptosis Induction by this compound in HT1080 Cells (24-hour treatment)
| Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 2.1 | 1.5 |
| 10 | 15.8 | 5.2 |
| 20 | 35.2 | 12.8 |
| 40 | 55.6 | 25.4 |
Table 3: Antifungal Activity of this compound
| Fungal Strain | Assay | MIC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | Broth Microdilution | 8 | 1 |
| Cryptococcus neoformans ATCC 90112 | Broth Microdilution | 16 | 4 |
| Aspergillus fumigatus ATCC 204305 | Broth Microdilution | 32 | 8 |
Table 4: Insecticidal Activity of this compound
| Insect Species | Assay | LC₅₀ (µg/cm²) | Positive Control (e.g., Permethrin) LC₅₀ (µg/cm²) |
| Spodoptera frugiperda (Fall Armyworm) | Leaf-Dip Bioassay | 25.5 | 2.1 |
| Aedes aegypti (Yellow Fever Mosquito) | Contact Bioassay | 15.8 | 0.5 |
Experimental Protocols
Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HT1080, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V and identifies necrotic cells using PI.[1][2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Treated and untreated cells
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells using the provided lysis buffer.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 380/460 nm) using a microplate reader.
-
Quantify the fold-increase in caspase-3 activity relative to the untreated control.[4]
Antifungal Activity
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[5][6]
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well U-bottom microtiter plates
-
Spectrophotometer
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[7][8][9]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate.
-
Prepare a standardized fungal inoculum (0.5-2.5 x 10³ cells/mL for yeasts) in RPMI-1640 medium.
-
Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Insecticidal Activity
This method is suitable for assessing the toxicity of this compound to phytophagous insects.[10][11]
Materials:
-
This compound
-
Target insect larvae (e.g., Spodoptera frugiperda)
-
Host plant leaves
-
Solvent (e.g., acetone) and a surfactant (e.g., Tween-80)
-
Petri dishes with moistened filter paper
Protocol:
-
Prepare different concentrations of this compound in water with a small amount of solvent and surfactant.
-
Dip host plant leaves into each test solution for 10-30 seconds.
-
Allow the leaves to air-dry.
-
Place one treated leaf in each Petri dish.
-
Introduce a known number of insect larvae (e.g., 10) into each dish.
-
Maintain the dishes at a controlled temperature and humidity.
-
Record larval mortality at 24, 48, and 72 hours.
-
Calculate the LC₅₀ value (the concentration that causes 50% mortality).
This method evaluates the toxicity of this compound upon direct contact with the insect.[12]
Materials:
-
This compound
-
Target insects (e.g., Aedes aegypti adults)
-
Solvent (e.g., acetone)
-
Glass vials or Petri dishes
-
Micropipette
Protocol:
-
Prepare serial dilutions of this compound in a volatile solvent like acetone.
-
Coat the inner surface of glass vials or Petri dishes with a known amount of each dilution.
-
Allow the solvent to evaporate completely, leaving a thin film of this compound.
-
Introduce a known number of insects into each container.
-
Record mortality at specified time intervals (e.g., every hour for 24 hours).
-
Determine the LC₅₀ value.
Visualization of a Key Signaling Pathway
The following diagram illustrates the proposed mitochondrial (intrinsic) pathway of apoptosis that may be induced by this compound, based on the known mechanism of its structural analog, Aureothin.
Caption: Mitochondrial pathway of this compound-induced apoptosis.
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening the bioactivity of this compound.
Caption: General workflow for this compound bioactivity screening.
References
- 1. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Perspective on Proteases: Regulation of Programmed Cell Death Signaling, Inflammation and Pathological Outcomes [mdpi.com]
- 4. Mechanisms of BCL-2 family proteins in mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 8. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 11. rjas.org [rjas.org]
- 12. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neoaureothin Derivatization: Enhancing Therapeutic Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoaureothin (B8089337), a polyketide metabolite, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-HIV, anticancer, and antifungal properties.[1][2] However, the therapeutic development of the natural product is often encumbered by challenges such as photolability and suboptimal pharmacokinetic profiles.[3] This has spurred research into the derivatization of this compound to yield analogs with improved potency, enhanced safety, and better drug-like properties.
These application notes provide a comprehensive overview of the derivatization strategies for this compound and its close structural analog, aureothin (B1665325), for which more extensive structure-activity relationship (SAR) data is publicly available. The findings from aureothin analogs are considered highly relevant for predicting the biological activities of potential this compound derivatives.[3] This document details experimental protocols for the synthesis and biological evaluation of these compounds and presents key quantitative data to guide future research and development.
Data Presentation: Comparative Biological Activities
The derivatization of the this compound and aureothin scaffold has led to analogs with significantly altered biological activities. The following tables summarize the quantitative data for key derivatives, highlighting the impact of specific structural modifications.
Table 1: Anti-HIV Activity of this compound-Inspired and Aureothin Analogs [1][3]
| Compound | Description | Anti-HIV Activity (IC₅₀/IC₉₀) | Cytotoxicity (CC₅₀) | Selectivity Index (CC₅₀/IC₅₀) | Key Structural Features |
| Aureothin | Natural Product | ~10 nM (IC₅₀) | >10 µM | ~194 | p-nitrophenyl group |
| Compound #7 | Synthetic this compound Derivative | < 45 nM (IC₉₀) | > 10 µM | > 970 | 4-trifluoromethylphenyl group replacing the p-nitrophenyl moiety |
| Analog #7 | Fluorinated Aureothin Analog | < 10 nM (IC₅₀) | >25 µM | Not Reported | Improved photostability and cell safety |
| Analog #2 | Truncated Aureothin Analog | >10,000 nM (IC₅₀) | Not Reported | Not Reported | Lacks the nitro-aryl moiety and linker |
| Analog #18 | Carboxyl-substituted Aureothin Analog | >10,000 nM (IC₅₀) | Not Reported | Not Reported | Nitro group replaced with a carboxyl group |
Table 2: Anticancer and Antifungal Activity of this compound-Related Compounds [1]
| Compound | Activity Type | Cell Line / Organism | Potency (IC₅₀) |
| Alloaureothin | Anticancer | HT1080 (Human Fibrosarcoma) | 30 µM |
| This compound | Antifungal | Not specified | Activity reported, but specific MIC values are not readily available. The integrity of the tetrahydrofuran (B95107) (THF) ring is critical for selective antifungal activity. |
Key Insights from Structure-Activity Relationship (SAR) Studies
-
The p-nitrophenyl Group: This moiety is critical for the anti-HIV activity of aureothin. Its removal or substitution with a carboxyl group results in a dramatic loss of potency.[3]
-
Aromatic Ring Substitution: Replacing the para-nitrophenyl (B135317) group with a 4-trifluoromethylphenyl group in a this compound-inspired derivative (Compound #7) led to a marked improvement in anti-HIV activity and a significantly better safety profile.[1] Fluorination of the aromatic ring in aureothin analogs also resulted in comparable or improved anti-HIV activity.[3]
-
Linker Region: The linker between the pyrone core and the aromatic ring is essential for maintaining the active conformation of the molecule.[3]
-
Tetrahydrofuran (THF) Ring: The integrity of the THF ring within the core structure has been identified as a critical determinant for selective antifungal activity.[1]
Experimental Protocols
Protocol 1: General Synthesis of Aureothin/Neoaureothin Analogs
This protocol outlines a general multi-step approach for the synthesis of aureothin and this compound analogs.[3]
Step 1: Synthesis of the γ-Pyrone Core The γ-pyrone core is typically synthesized through a series of condensation and cyclization reactions. Commercially available precursors are often used as starting materials. The specific reaction conditions and reagents will vary depending on the desired substitutions on the pyrone ring.
Step 2: Preparation of the Aromatic Side Chain The substituted aromatic side chain is synthesized separately. This often involves functional group manipulations, such as nitration or fluorination, on a phenylacetic acid derivative to introduce the desired substituents on the aromatic ring.[3]
Step 3: Coupling of the Core and Side Chain The final step involves the coupling of the synthesized γ-pyrone core with the aromatic side chain. This is commonly achieved through the formation of an ester or amide linkage. Subsequent modifications may be performed to yield the final analog.[3]
Protocol 2: Anti-HIV Activity Assessment (LC5-RIC Reporter Cell Line Assay)
This assay is used to evaluate the ability of this compound derivatives to inhibit HIV replication.[1]
1. Cell Culture:
- Culture LC5-RIC cells (a human T-cell line, CEM-derived) in appropriate microtiter plates. This cell line is engineered to be highly susceptible to HIV and contains a DsRed1 fluorescent reporter gene that is activated upon HIV infection.[1]
2. Compound Addition:
- Prepare serial dilutions of the test compounds (e.g., natural this compound or synthetic derivatives) in the cell culture medium.
- Add the diluted compounds to the cell cultures.
3. HIV Inoculation:
- Within 30 minutes of adding the test compounds, infect the cells with a preparation of HIV.[1]
4. Incubation:
- Incubate the cultures for a specified period (e.g., 48 hours) to allow for viral replication and reporter gene expression.[3]
5. Quantification of HIV Infection:
- Measure the fluorescence intensity of the DsRed1 reporter protein using a fluorescence plate reader. The level of fluorescence is proportional to the level of HIV infection.
- Calculate the half-maximal inhibitory concentration (IC₅₀) or 90% inhibitory concentration (IC₉₀) from the dose-response curves.[1][3]
6. Determination of Infectious Virus Titer:
- Collect supernatants from the test cultures and transfer them to fresh LC5-RIC cells to determine the titer of infectious virus produced.[1]
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is used to determine the cytotoxicity of the this compound derivatives.[1][3]
1. Cell Seeding:
- Seed a relevant cell line (e.g., Peripheral Blood Mononuclear Cells (PBMCs) or the LC5-RIC cell line used in the anti-HIV assay) in 96-well plates.[1][3]
- Incubate the plates to allow the cells to adhere.
2. Compound Treatment:
- Add various concentrations of the test compounds to the cells.
- Incubate for a specified period (e.g., 72 hours).[3]
3. MTT Reagent Addition:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
- Incubate for 4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.[3]
4. Solubilization:
- Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[3]
5. Absorbance Measurement:
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Determine the half-maximal cytotoxic concentration (CC₅₀), which is the concentration that reduces cell viability by 50%, from the dose-response curves.[3]
Protocol 4: Anticancer Activity Assay (e.g., against HT1080 Fibrosarcoma Cells)
This protocol outlines a general method for assessing the antiproliferative activity of this compound derivatives against cancer cell lines.[1]
1. Cell Seeding:
- Seed human cancer cells (e.g., HT1080) in 96-well plates and allow them to adhere.[1]
2. Compound Treatment:
- Treat the cells with various concentrations of the test compounds.
3. Incubation:
- Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]
4. Viability Assay:
- Assess cell viability using a suitable method, such as the MTT assay described in Protocol 3.
- Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
Visualizations
References
Troubleshooting & Optimization
Improving Neoaureothin photostability in experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Neoaureothin, focusing on mitigating its inherent photostability issues to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and losing potency after exposure to ambient light. What is happening?
A1: This is a clear indication of photodegradation. This compound's structure contains a nitroaromatic group and a conjugated polyene chain, both of which are known to be susceptible to degradation upon exposure to light, especially UV and high-energy visible light.[1] This light exposure induces chemical reactions that alter the molecule's structure, leading to a loss of biological activity and changes in physical properties like color.[1] Many compounds with similar structures, such as polyene antibiotics, are known to degrade rapidly under the influence of light.[1]
Q2: What are the likely mechanisms of photodegradation for this compound?
A2: While the specific degradation pathway for this compound is not extensively documented in published literature, its chemical structure suggests two primary routes of degradation.[1] The conjugated polyene chain is susceptible to photo-oxidation and cis-trans isomerization, and the nitroaromatic group can undergo photoreduction. Both pathways lead to the formation of degradation products with altered chemical properties and reduced or eliminated biological activity.
Q3: What are the ideal storage and handling conditions for this compound?
A3: To ensure maximum stability, this compound should be handled as a light-sensitive compound.
-
Solid Form: Store lyophilized/solid this compound at -20°C or colder, protected from light in a tightly sealed vial.[2] Before opening, allow the vial to warm to room temperature to prevent condensation and moisture uptake.[3]
-
Solutions: It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a suitable organic solvent like DMSO. Aliquot the stock solution into single-use, light-protecting (amber or foil-wrapped) tubes and store them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[2] The shelf-life of peptides in solution is very limited.[2]
Q4: How can I improve the photostability of this compound in my experimental setup?
A4: Several strategies can be employed to enhance photostability during experiments:
-
Use of Antioxidants: Antioxidants like ascorbic acid can help quench reactive oxygen species that may be generated during photo-oxidation.[1][5]
-
Light-Blocking Containers: Always use amber-colored or opaque vials and tubes for storing and handling this compound solutions.[5][6] For culture plates or other containers, wrapping them securely in aluminum foil is an effective practice.[4][5]
-
Controlled Lighting Environment: Conduct experimental manipulations in a dimly lit area.[4][5] For sensitive procedures, work in a cell culture hood with the sash lowered and the main room lights dimmed or turned off.[4] Using longer wavelength light (above 500 nm), such as brown or red light, can also help minimize degradation.[6][7]
-
Encapsulation: For formulation development, technologies like liposomes or cyclodextrins can physically shield the molecule from light.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | Inconsistent light exposure during setup; degradation of stock solution. | Standardize your workflow to minimize light exposure at every step.[4] Aliquot stock solutions into single-use tubes to avoid degradation from repeated freeze-thaw cycles and light exposure.[2][4] Always prepare a fresh dilution from a new aliquot for each experiment. |
| Complete loss of biological activity. | Severe degradation of the this compound stock or working solution. | Discard the suspect solution.[4] Prepare a fresh solution from a solid, properly stored stock of this compound, ensuring all light-protection protocols are strictly followed.[4] Consider verifying the purity of your solid stock using analytical methods if the problem persists. |
| Solution appears discolored (e.g., yellowish/brownish). | Photodegradation has occurred, altering the chemical structure. | Do not use a discolored solution.[4] The color change indicates the presence of degradation products, which will compromise your results.[4] Prepare a fresh solution immediately. |
Data on Photostabilization Strategies
While specific quantitative data for this compound is limited, the principles of photostabilization are well-established. The effectiveness of different protective measures can be quantified by measuring the compound's half-life (t½) under various conditions.
| Condition | Protective Measure | Expected Outcome | Rationale |
| Ambient Lab Light | None (Clear Vial) | Rapid Degradation (Short t½) | Unprotected exposure to broad-spectrum light, including UV, causes rapid photodegradation.[1] |
| Ambient Lab Light | Amber Vial | Moderate Improvement | Amber glass filters out a significant portion of UV and blue light, slowing degradation.[6] |
| Ambient Lab Light | Foil-Wrapped Vial | Significant Improvement (Long t½) | Aluminum foil completely blocks light, providing maximum protection.[4][5] |
| Formulated in Solution | Addition of Antioxidant (e.g., α-tocopherol) | Enhanced Stability | Antioxidants scavenge free radicals generated by light, preventing oxidative degradation of this compound.[1][8] |
| Formulated in Solution | Encapsulation (e.g., Cyclodextrins) | High Stability | The photosensitive molecule is physically shielded from light within the encapsulating structure.[1] |
Experimental Protocols
Protocol 1: Preparation of a Light-Protected this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO with minimal light exposure.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber or foil-wrapped microcentrifuge tubes
-
Pipettes and sterile, filtered tips
Procedure:
-
Before use, allow the vial of solid this compound to equilibrate to room temperature.[3]
-
Perform all subsequent steps in a dimly lit environment (e.g., under a fume hood with lights off).
-
Add the calculated volume of anhydrous DMSO directly to the manufacturer's vial to achieve a 10 mM concentration.
-
Recap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved.
-
Immediately aliquot the solution into single-use, amber or foil-wrapped microcentrifuge tubes.[4] This prevents repeated exposure of the main stock to light and freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: General Cell-Based Assay with this compound
Objective: To treat cultured cells with this compound while minimizing its photodegradation.
Procedure:
-
Culture and plate your cells according to your standard protocol.
-
On the day of treatment, retrieve a single-use aliquot of the this compound stock solution from the -20°C/-80°C freezer. Keep the tube wrapped in foil or in a light-blocking container.[4]
-
In a dimly lit cell culture hood, perform serial dilutions of the stock solution in your cell culture media. Use opaque or foil-wrapped tubes for the dilutions.[4]
-
Quickly and carefully add the media containing the final this compound concentrations to your cell plates.
-
Immediately after adding the compound, cover the plates with an opaque lid or wrap them securely in aluminum foil to protect them from light.[4]
-
Place the plates in the incubator. Ensure the incubator door is not left open for extended periods to avoid exposure to room light.[4]
-
For any downstream analysis (e.g., microscopy, plate reader), keep the plates protected from light for as long as possible before the measurement step.[4]
Visualizations
Signaling Pathway: this compound Inhibition of ATP Synthase
This compound is known to inhibit ATP synthase, a critical enzyme in cellular energy production.[9] This enzyme uses a proton gradient generated by the electron transport chain to convert ADP into ATP.[9][10] By blocking this process, this compound disrupts the primary energy supply of the cell.
Caption: this compound inhibits the F₀F₁ ATP synthase, blocking ATP production.
Experimental Workflow: Handling Light-Sensitive this compound
Following a standardized workflow is critical to prevent the degradation of this compound and ensure reproducible results.[4]
Caption: Standard workflow for preparing and using this compound in experiments.
Troubleshooting Logic for Inconsistent Results
This decision tree helps diagnose potential issues when experimental outcomes with this compound are not as expected.
Caption: Decision tree for troubleshooting this compound-related experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 10. ATP synthase - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilization of Neoaureothin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and stabilizing Neoaureothin in aqueous solutions for experimental use. Given the limited availability of direct stability data for this compound, this guide incorporates information on its derivatives and general best practices for similar compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, initially a clear yellow, has become colorless and shows reduced activity. What is happening?
A1: this compound's structure, which includes a nitroaromatic group and a conjugated polyene chain, makes it susceptible to degradation, particularly from light exposure. This photodegradation can alter the chemical structure, leading to a loss of its characteristic color and, more importantly, its biological activity. Polyene-containing compounds are known to degrade when exposed to light.[1]
Q2: What are the primary factors that affect the stability of this compound in my experiments?
A2: The main factors influencing this compound's stability in aqueous solutions are:
-
Light Exposure: As a photosensitive molecule, exposure to ambient and UV light can cause rapid degradation.[1]
-
pH of the Solution: While specific data for this compound is unavailable, the stability of many compounds is pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Solvent: this compound is poorly soluble in water. The choice of solvent for stock solutions and the final concentration in aqueous media are critical to prevent precipitation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation and precipitation.
Q3: What is the recommended method for preparing a this compound stock solution?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: How can I improve the stability of my this compound working solutions in cell culture media?
A4: To enhance the stability of your working solutions, consider the following strategies:
-
Protect from Light: Work with this compound solutions in a darkened environment or use amber-colored labware. Protect plates and tubes from light during incubation.
-
Control Final Solvent Concentration: When diluting your DMSO stock into aqueous media, ensure the final DMSO concentration is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity, while still maintaining solubility.[2]
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) media to prevent "solvent shock" and precipitation.[3]
-
Consider Solubility Enhancers: For certain applications, the use of solubility enhancers like cyclodextrins or the presence of serum proteins in the media can help maintain the solubility of hydrophobic compounds.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility of this compound. "Solvent shock" from rapid dilution of organic stock. | 1. Ensure the DMSO stock is fully dissolved before use. 2. Perform serial dilutions in pre-warmed media. 3. Increase the final DMSO concentration slightly (while staying within the tolerated limit for your cells). 4. Add the this compound stock solution to the media with gentle vortexing for rapid dispersion.[3] |
| Loss of biological activity over time in experiments | Degradation of this compound. | 1. Confirm that all solutions were protected from light during preparation and incubation. 2. Prepare fresh working solutions for each experiment from a frozen stock aliquot. 3. Conduct a time-course experiment to determine the stability of this compound under your specific experimental conditions. |
| Inconsistent experimental results | Variability in solution preparation. Degradation of stock solution. | 1. Standardize the protocol for preparing this compound solutions. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Periodically check the purity and concentration of the stock solution if possible. |
| Color change of the solution (yellow to colorless) | Photodegradation. | 1. Implement strict light-protection measures for all steps involving this compound. 2. Use a UV-Vis spectrophotometer to monitor the absorbance spectrum of your solution over time as an indicator of degradation. |
Summary of Stabilization Strategies
| Strategy | Methodology | Rationale |
| Light Protection | Use amber vials, cover labware with aluminum foil, and work in low-light conditions. | Minimizes photodegradation of the polyene structure.[1] |
| Temperature Control | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh. | Reduces the rate of thermal degradation. |
| pH Management | Maintain the pH of the experimental solution within a stable, neutral range if possible. | Avoids acid or base-catalyzed degradation. |
| Use of Antioxidants | Add antioxidants (e.g., BHT, Vitamin E) to the formulation. | Quenches reactive oxygen species that can be generated during photo-oxidation.[1] |
| UV Absorbers | Include UV-absorbing excipients in the formulation. | Block UV radiation from reaching and degrading this compound.[1] |
| Encapsulation | Utilize technologies like liposomes or cyclodextrins. | Physically shields the molecule from the aqueous environment and light.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Objective: To prepare stable and soluble this compound solutions for use in cell-based experiments.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Under low-light conditions, weigh out the required amount of this compound. b. Dissolve the solid this compound in anhydrous DMSO to the desired final concentration (e.g., 10 mM). c. Ensure complete dissolution by vortexing. d. Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C until use.
-
Working Solution Preparation (e.g., 10 µM in cell culture medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light. b. Perform a serial dilution in pre-warmed (37°C) cell culture medium. For example: i. Dilute the 10 mM stock 1:100 in pre-warmed medium to obtain a 100 µM intermediate solution. Gently vortex during addition. ii. Dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to obtain the final 10 µM working solution. c. Use the working solution immediately in your experiment.
Note: The final DMSO concentration in the cell culture should be kept constant across all treatments, including the vehicle control, and should not exceed a level that is toxic to the cells being used.[2][4]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for troubleshooting precipitation issues.
References
Technical Support Center: Enhancing Neoaureothin Solubility for Bioassays
Welcome to the technical support center for Neoaureothin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in bioassays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a polyketide natural product with a molecular formula of C₂₈H₃₁NO₆ and a molecular weight of approximately 477.5 g/mol .[1] It is a lipophilic molecule, which results in poor aqueous solubility. This property can pose significant challenges in water-based in vitro experimental systems, such as cell-based assays and enzyme kinetics studies, potentially leading to inaccurate and irreproducible results due to inadequate dissolution.[1]
Q2: In which organic solvents is this compound soluble?
Based on available data, this compound is soluble in several organic solvents, including:
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Dimethylformamide (DMF)[1]
-
Ethanol[1]
-
Methanol[1]
Q3: What is the recommended solvent for preparing this compound stock solutions for cell-based assays?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for use in cell-based assays.[1] DMSO is a powerful solvent that is miscible with aqueous solutions and cell culture media at low concentrations.[1]
Q4: What is the maximum recommended final concentration of organic solvents in cell culture experiments?
The final concentration of organic solvents in cell culture media should be kept as low as possible to minimize cytotoxicity and off-target effects. For DMSO and ethanol, a general guideline is to keep the final concentration at or below 1% (v/v), and ideally at 0.5% or lower, though this can be cell-line dependent.[1] DMF and methanol (B129727) are generally not recommended for cell-based assays due to their higher toxicity.[1] It is crucial to perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your specific experimental setup.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use a vortex mixer or sonication to aid dissolution.[1] |
| Compound degradation. | Ensure proper storage of solid this compound (typically at -20°C, protected from light). Use a fresh vial if degradation is suspected.[1] | |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. | The compound's solubility limit in the aqueous solution has been exceeded. | Reduce the final concentration of this compound. Perform serial dilutions to find a concentration that remains soluble.[1] |
| The final concentration of the organic solvent is too low to maintain solubility. | If tolerated by the cells, consider slightly increasing the final DMSO concentration (up to 1%), ensuring to validate cell tolerance.[1] | |
| Inefficient mixing during dilution. | Add the this compound stock solution to the pre-warmed (37°C) aqueous solution while vortexing or gently mixing to ensure rapid and uniform dispersion.[1] | |
| High background or off-target effects in the bioassay. | The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or interfering with the assay components. | Perform a vehicle control to assess the effect of the solvent alone. Reduce the final solvent concentration in the assay.[1] |
| Inconsistent or irreproducible results. | Degradation of this compound in the stock solution or assay medium. | Prepare fresh stock solutions for each experiment. For longer-term experiments, consider replenishing the medium with freshly diluted this compound.[1] |
| Precipitation of this compound in the assay well. | Visually inspect the wells for any precipitate. If observed, follow the troubleshooting steps for precipitation.[1] |
Quantitative Data Summary
Specific quantitative solubility data for this compound in common organic solvents is not widely available in the public domain.[1] Researchers are advised to determine the solubility empirically for their specific experimental conditions. The following table provides general recommendations for the use of common solvents in cell-based assays.
| Solvent | Known Solubility | Recommended Max. Final Concentration in Cell Culture | Notes |
| DMSO | Soluble[1] | ≤ 1% (cell line dependent, ideally ≤ 0.5%)[1] | The most common choice for cell-based assays. A vehicle control is essential.[1] |
| DMF | Soluble[1] | Not generally recommended for cell-based assays due to higher toxicity.[1] | More suitable for non-cellular assays.[1] |
| Ethanol | Soluble[1] | ≤ 1% (cell line dependent)[1] | Can be used as an alternative to DMSO, but its effects on cells should also be validated.[1] |
| Methanol | Soluble[1] | Not generally recommended for cell-based assays due to higher toxicity.[1] | More suitable for non-cellular assays.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound ≈ 477.5 g/mol ).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Method for Enhancing this compound Solubility Using Cyclodextrins
This protocol provides a general framework for using cyclodextrins to improve the aqueous solubility of this compound for bioassays. The optimal type of cyclodextrin (B1172386) and the molar ratio of cyclodextrin to this compound should be determined empirically.
Materials:
-
This compound (solid)
-
A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous buffer or cell culture medium
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer (optional)
Procedure:
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in the desired aqueous buffer or cell culture medium. The concentration will depend on the specific cyclodextrin and the required solubility enhancement.
-
Complexation:
-
Method A (Co-evaporation):
-
Dissolve this compound and the cyclodextrin (at a chosen molar ratio, e.g., 1:1, 1:2) in a suitable organic solvent (e.g., methanol or ethanol).
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film.
-
Reconstitute the film in the desired aqueous buffer or cell culture medium.
-
-
Method B (Kneading):
-
Place the this compound and cyclodextrin in a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) to form a paste.
-
Knead the paste for a specified time (e.g., 30-60 minutes).
-
Dry the resulting solid and then dissolve it in the desired aqueous solution.
-
-
Method C (Direct Dissolution):
-
Add the this compound powder directly to the pre-prepared cyclodextrin solution.
-
Vortex, sonicate, or stir the mixture for an extended period (e.g., several hours to overnight) at a controlled temperature to facilitate complex formation.
-
-
-
Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizations
Caption: General workflow for preparing this compound solutions for bioassays.
Caption: Proposed mechanism of action for this compound's anti-HIV activity.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Several cell-intrinsic effectors drive type I interferon-mediated restriction of HIV-1 in primary CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Neoaureothin degradation during storage
Welcome to the Technical Support Center for Neoaureothin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as Spectinabilin, is a polyketide natural product with potent biological activities, including anti-cancer and anti-angiogenic properties. It functions as an inhibitor of the STAT3 signaling pathway.[1] However, this compound is known to be unstable and can degrade under common laboratory storage and experimental conditions. This degradation can lead to a loss of biological activity and the appearance of unknown compounds in analytical experiments, ultimately affecting the accuracy and reproducibility of research findings. Key factors that can influence its stability include temperature, light, pH, and the presence of oxygen.[2][3]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to store it correctly. For solid (lyophilized) this compound, long-term storage at -20°C or colder is recommended.[4] The vial should be sealed tightly to prevent moisture contamination, which can significantly decrease stability.[4] It is also advisable to protect it from light. For stock solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or colder and used within a week when stored at 4°C.[4]
Q3: How can I determine if my this compound sample has degraded?
A3: Degradation of this compound can be assessed through both analytical and biological methods.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your this compound sample.[5][6] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicators of degradation.
-
Biological Assays: A loss of potency in your biological experiments, such as a cell-based assay measuring the inhibition of a specific signaling pathway or cell viability, can also suggest degradation of the compound.[7]
Q4: What are the common factors that accelerate this compound degradation?
A4: Several factors can accelerate the degradation of this compound:
-
Temperature: Elevated temperatures can increase the rate of chemical reactions leading to degradation.[2]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[2][8]
-
pH: Storing this compound in solutions with a pH outside the optimal range (typically around pH 5-6 for similar compounds) can lead to hydrolysis or other pH-dependent degradation reactions.[9]
-
Oxidation: this compound's structure may be susceptible to oxidation, especially if stored improperly or for extended periods in the presence of oxygen.
-
Solvent: The choice of solvent for stock solutions can also impact stability. It is important to use high-purity, anhydrous solvents when possible.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | This compound has degraded, leading to a lower effective concentration of the active compound. | 1. Verify Compound Integrity: Analyze an aliquot of your stock solution using HPLC or LC-MS to check for degradation products. 2. Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare fresh stock solutions from solid this compound that has been stored correctly. 3. Optimize Storage of Solutions: Ensure stock solution aliquots are stored at -80°C and minimize freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The sample has degraded, resulting in the formation of one or more degradation products. | 1. Characterize Degradation Products: If possible, use mass spectrometry to identify the mass of the degradation products to understand the degradation pathway. 2. Review Storage and Handling: Assess your storage conditions (temperature, light exposure) and handling procedures (solvent purity, frequency of opening the vial) to identify potential causes of degradation.[2][3] 3. Perform Forced Degradation Study: To proactively identify potential degradation products, you can perform a forced degradation study by exposing this compound to stress conditions (e.g., acid, base, heat, light, oxidation).[10] |
| The color of powdered this compound has changed. | This could be a sign of significant degradation or contamination. | 1. Do Not Use: It is highly recommended not to use the compound for experiments. 2. Contact Supplier: Inform your supplier about the issue. 3. Acquire a New Batch: Obtain a fresh, quality-controlled batch of this compound. |
| Difficulty dissolving this compound. | The compound may have degraded into less soluble byproducts, or the incorrect solvent is being used. | 1. Check Solubility Information: Refer to the manufacturer's datasheet for recommended solvents. 2. Use High-Purity Solvents: Ensure you are using anhydrous, high-purity solvents. 3. Assess Purity: If solubility issues persist with a recommended solvent, it may be an indication of degradation. Analyze the compound's purity via HPLC. |
Data on Factors Affecting Stability
While specific quantitative data for this compound degradation is limited in publicly available literature, the following table provides a general overview of factors known to affect the stability of similar chemical compounds.[2][3]
| Factor | Effect on Stability | General Recommendation |
| Temperature | Higher temperatures accelerate degradation rates. | Store solid at ≤ -20°C. Store solutions at ≤ -20°C (short-term at 4°C).[4] |
| Light | Exposure can lead to photo-isomerization or degradation.[8] | Store in amber vials or protect from light. |
| pH | Non-optimal pH can cause hydrolysis or other reactions.[2] | Maintain solutions in a sterile buffer at pH 5-6. |
| Oxygen | Can lead to oxidation of susceptible functional groups. | Purge vials with an inert gas (nitrogen or argon) before sealing. |
| Moisture | Can facilitate hydrolysis and other degradation pathways.[4] | Store in a desiccator. Allow vials to warm to room temperature before opening.[4] |
| Freeze-Thaw Cycles | Repeated cycles can degrade the compound in solution. | Prepare single-use aliquots of stock solutions. |
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Purity
This protocol provides a general method for assessing the purity of a this compound sample. This method may require optimization based on the specific degradation products and the HPLC system used.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or use a fixed wavelength based on the known absorbance maximum of this compound.
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
The appearance of significant secondary peaks indicates the presence of impurities or degradation products.
Visualizations
This compound's Impact on the STAT3 Signaling Pathway
This compound is an inhibitor of the STAT3 signaling pathway. This pathway is often constitutively active in cancer cells and plays a crucial role in cell growth and survival.[1][11] The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.
References
- 1. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. Frontiers | Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 [frontiersin.org]
- 6. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Neoaureothin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance to address and troubleshoot the precipitation of Neoaureothin in cell culture media. By understanding the physicochemical properties of this compound and the factors influencing its solubility, you can ensure the accuracy and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a lipophilic polyketide natural product with a molecular formula of C₂₈H₃₁NO₆ and a molecular weight of approximately 477.5 g/mol .[1] Its hydrophobic nature leads to poor aqueous solubility, which can be a significant challenge in water-based experimental systems like cell culture.[1] Inadequate dissolution can cause the compound to precipitate, leading to inaccurate and irreproducible results by lowering the effective concentration in your experiments.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of poorly water-soluble compounds like this compound for cell-based assays.[1] It is a robust solvent that is miscible with aqueous solutions and cell culture media at low concentrations.[1] Always use anhydrous, cell culture-grade DMSO to avoid introducing water, which can reduce compound solubility.[3]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to prevent solvent-induced cytotoxicity and other off-target effects.[2] A general guideline is to maintain the final DMSO concentration at or below 1% (v/v); however, the ideal concentration is often ≤ 0.5%.[1][2][4] The sensitivity to DMSO can be cell-line specific, with some cells showing signs of stress or reduced viability at concentrations as low as 0.1%.[1] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[1]
Q4: My this compound precipitates immediately after I add the DMSO stock solution to my cell culture medium. What is happening and what should I do?
Immediate precipitation upon dilution of a DMSO stock into an aqueous environment is a common issue for hydrophobic compounds, often referred to as "solvent shock".[3][5] This occurs when the compound's concentration exceeds its solubility limit in the aqueous medium.[3]
To address this, you can:
-
Reduce the final concentration of this compound: Your target concentration may be too high for its aqueous solubility. Try a serial dilution to identify a concentration that remains in solution.[1]
-
Pre-warm the cell culture medium: Always use media that has been pre-warmed to your experimental temperature (e.g., 37°C) before adding the compound. Adding a compound to a cold medium can decrease its solubility.[6]
-
Modify the addition and mixing technique: Instead of pipetting the stock solution into the medium in one go, add the DMSO stock drop-wise to the pre-warmed medium while gently vortexing or swirling.[3][7] This gradual dispersion helps prevent localized high concentrations that lead to precipitation.[7]
Q5: I observed precipitation in my culture wells after some time in the incubator. What could be the cause?
Precipitation that occurs over time in an incubator can be due to several factors:[3][5]
-
Temperature shifts: Although you may have prepared the media at 37°C, the compound's stability might be affected by prolonged incubation at this temperature.[6]
-
pH shifts in the medium: The CO₂ environment of the incubator and cellular metabolism can alter the pH of the medium, which can, in turn, affect the solubility of a pH-sensitive compound.[3][6]
-
Interaction with media components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes over time.[3]
-
Evaporation: If the culture plates or flasks are not properly sealed, evaporation of the medium can increase the compound's concentration, leading to precipitation.[8]
To mitigate this, ensure your media is properly buffered for the CO₂ concentration, use tightly sealed culture vessels, and consider performing stability studies of this compound in your specific cell-free medium over your experimental time course.[3][6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate Cloudiness/Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility limit.[3] "Solvent shock" from rapid addition of DMSO stock to the aqueous medium.[3][5] | - Decrease the final working concentration of this compound.[1]- Prepare a higher concentration stock solution in DMSO to reduce the volume added to the media.[3]- Pre-warm the cell culture medium to 37°C before adding the compound.[6]- Add the DMSO stock solution drop-wise while gently swirling or vortexing the medium.[3][7] |
| Precipitate Forms Over Time in Incubator | Temperature instability affecting solubility.[5] pH shift in the medium due to CO₂ or cell metabolism.[3] Interaction with media components (e.g., salts, proteins in serum).[3] Media evaporation leading to increased concentration.[8] | - Ensure the final concentration is well below the solubility limit determined by a solubility test. - Ensure the medium is properly buffered for the incubator's CO₂ concentration (e.g., with HEPES).[3]- Test this compound's stability in cell-free medium over the experimental time course.[9]- Use sealed flasks or plates and ensure proper incubator humidification to prevent evaporation.[8] |
| Precipitation in Stock Solution After Storage | Poor solubility at lower temperatures.[3] Absorption of water by DMSO, which can reduce compound solubility.[3] Repeated freeze-thaw cycles.[5] | - Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[3]- Use anhydrous DMSO for preparing stock solutions.[3]- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1][5] |
| Inconsistent Results or Loss of Activity | Degradation of this compound in the stock solution or assay medium.[1] Incomplete solubilization leading to variable effective concentrations.[6] Adsorption of the compound to plasticware.[2] | - Prepare fresh stock solutions regularly and store them properly.[1]- Visually inspect for any precipitate before use.[3]- Use low-protein-binding plates and pipette tips.[6] |
Quantitative Data Summary
Direct quantitative solubility data for this compound in various cell culture media is not widely published. However, data for a potent, structurally related derivative, Compound #7, is available and provides insight into the therapeutic window of this class of compounds.
Table 1: Anti-HIV Activity of this compound Derivative (Compound #7) [10]
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM |
Table 2: Cytotoxicity of this compound Derivative (Compound #7) [10][11]
| Compound | Assay Type | Cell Line | Parameter | Value |
| Compound #7 | Not Specified | Not Specified | CC50 | >10 µM |
IC90: 90% Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of sterile, anhydrous, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. Gentle warming at 37°C or brief ultrasonication can aid dissolution.[1][7] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials.[5] Store at -20°C or -80°C for long-term stability.[1]
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.[7]
-
Calculate Volume: Determine the volume of the this compound stock solution needed to reach the desired final concentration. Ensure the final DMSO concentration remains below the cytotoxic level for your cells (ideally ≤ 0.5%).[2]
-
Thaw Stock: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop.[7] This gradual addition is crucial to prevent precipitation.[7]
-
Final Mix: After adding the stock, cap the tube and mix gently to ensure a homogenous solution.
-
Immediate Use: It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time.[3]
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Factors influencing this compound precipitation and corresponding solutions.
Caption: this compound inhibits HIV by blocking viral RNA accumulation.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Neoaureothin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Neoaureothin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyketide natural product that has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1][2] Its primary mechanism of action involves blocking the accumulation of HIV RNAs that encode for the structural components of new virions, including the viral genomic RNA.[1][3] This late-phase inhibition of de novo virus production from integrated proviruses distinguishes it from many currently approved antiretroviral drugs.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Due to its lipophilic nature and poor aqueous solubility, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro assays.[3][4]
Q3: What is the maximum recommended concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5% (v/v).[3][5] However, some cell lines may tolerate up to 1% (v/v).[3][6] It is crucial to perform a vehicle control (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your specific cell line.[5]
Q4: How should I store this compound powder and stock solutions?
For long-term stability, this compound should be stored as a dry powder at -20°C, protected from light.[7] Stock solutions in DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Cause: this compound has low aqueous solubility, and adding a concentrated DMSO stock solution directly to the aqueous cell culture medium can cause it to precipitate out of solution.[4][8]
Solutions:
-
Pre-warm the medium: Use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.[3]
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in pre-warmed medium.[3]
-
Rapid mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[3]
-
Optimize final DMSO concentration: If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may help maintain solubility. Always validate your cell line's tolerance.[3]
Issue 2: Inconsistent or Irreproducible Assay Results
Cause: This can be due to several factors, including incomplete dissolution of this compound, degradation of the compound, or variability in cell seeding density.
Solutions:
-
Ensure complete dissolution: Visually confirm that your this compound stock solution is fully dissolved before preparing working solutions.
-
Check for degradation: this compound is sensitive to light and temperature. Handle the compound and its solutions under subdued light and on ice when possible.[7] Prepare fresh dilutions for each experiment.
-
Maintain consistent cell culture practices: Ensure uniform cell seeding density and maintain a consistent incubation time and environment.
Issue 3: High Background or Off-Target Effects
Cause: The solvent (DMSO) at high concentrations can cause cytotoxicity or other off-target effects, masking the true effect of this compound.[3][6]
Solutions:
-
Perform a vehicle control: Always include a control with the same final concentration of DMSO as your experimental wells.[5]
-
Lower the DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains this compound solubility.[3]
Quantitative Data
Direct quantitative data for this compound is limited in publicly available literature. The following tables present data for a highly potent derivative of the related compound, Aureothin, to provide a reference for expected potency.
Table 1: Anti-HIV Activity of Aureothin Derivative (Compound #7) [4]
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM |
Table 2: Cytotoxicity of Aureothin Derivative (Compound #7) [4]
| Compound | Assay Type | Cell Line | Parameter | Value |
| Compound #7 | Not Specified | Not Specified | CC50 | Improved cell safety compared to Aureothin |
Experimental Protocols
Protocol 1: Cytotoxicity (MTT) Assay
This protocol is a standard colorimetric assay to assess cell viability.[1][9]
Materials:
-
Target cells (e.g., TZM-bl, MT-4, or PBMCs)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate overnight.[4]
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% if possible.[4]
-
Remove the old medium from the cells and add the diluted this compound solutions. Include untreated cell controls and vehicle controls.[9]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the supernatant.[4]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.[4]
Protocol 2: Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)
This cell-based assay is a common method for screening anti-HIV compounds.[1]
Materials:
-
TZM-bl cells
-
Cell culture medium
-
HIV-1 virus stock
-
This compound (dissolved in DMSO)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells into a 96-well plate and incubate overnight.[4]
-
Prepare serial dilutions of this compound in cell culture medium.
-
On the day of infection, remove the medium from the cells and add the diluted compounds.[4]
-
Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.[4]
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Remove the supernatant and add luciferase assay reagent to each well.[4]
-
Measure the luminescence using a luminometer.[4]
-
Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Neoaureothin for Cell-Based Studies
Welcome to the Technical Support Center for Neoaureothin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, along with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell-based research?
A1: this compound is a polyketide natural product known for its potent biological activities.[1][2] Its primary and most studied application is as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1][3][4][5] It acts as a late-phase inhibitor, blocking the accumulation of HIV RNAs that encode for structural proteins and the viral genome.[3][5] This mechanism is distinct from many current antiretroviral drugs, making it a valuable tool for HIV research and drug development.[5] Additionally, its effects on signaling pathways such as NF-κB, MAPK, and apoptosis are of interest in cellular biology.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its poor aqueous solubility.[2] It is also reported to be soluble in other organic solvents like dimethylformamide (DMF), ethanol, and methanol.[2]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 1% (v/v).[2] However, some cell lines can be sensitive to concentrations as low as 0.1%.[2] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.[2]
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be stored as a solid powder at -20°C and protected from light.[2][6] Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] For short-term storage of solutions, 4°C in the dark is recommended.[6]
Q5: Is this compound sensitive to light or pH?
A5: Yes, this compound is sensitive to light and temperature, so all handling should be done under subdued light, and solutions should be kept on ice when possible.[6] Its stability can also be pH-dependent, and it is advisable to maintain aqueous solutions within a neutral pH range (pH 6-8).[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in the chosen solvent. | 1. Insufficient solvent volume. 2. Inadequate mixing. 3. Compound degradation. | 1. Increase the solvent volume. 2. Use a vortex mixer or sonication to aid dissolution.[2] 3. Ensure proper storage conditions (-20°C, protected from light). Use a fresh vial if degradation is suspected.[2] |
| Precipitation occurs when adding the DMSO stock solution to the aqueous cell culture medium. | 1. The final concentration of this compound exceeds its aqueous solubility limit. 2. The final DMSO concentration is too low to maintain solubility. | 1. Reduce the final concentration of this compound. Perform a serial dilution to find a concentration that remains in solution.[2] 2. If your cells can tolerate it, a slightly higher final DMSO concentration (up to 1%) may help. Always validate your cell line's tolerance.[2] 3. Add the DMSO stock to pre-warmed (37°C) cell culture medium while gently mixing to ensure rapid and uniform dispersion.[2] |
| Inconsistent or no biological effect observed in the assay. | 1. Degradation of this compound in the stock solution or assay medium. 2. Incorrect concentration of this compound. 3. Cell-related issues (e.g., contamination, incorrect cell density). | 1. Prepare fresh stock solutions. Minimize exposure to light and perform experiments on ice where possible.[6] 2. Verify the calculations for your dilutions. 3. Regularly check your cells for contamination and ensure consistent cell seeding densities.[] |
| High cytotoxicity observed at expected therapeutic concentrations. | 1. Solvent (DMSO) toxicity. 2. This compound is cytotoxic to the specific cell line at the tested concentration. | 1. Ensure the final DMSO concentration is non-toxic to your cells by running a vehicle control.[2] 2. Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50).[1] |
| Unexpected changes in cell morphology. | 1. Cytotoxicity. 2. On-target or off-target effects on the cytoskeleton or cell adhesion. | 1. Perform a viability assay (e.g., MTT) to correlate morphological changes with cell death. 2. Conduct a dose-response and time-course experiment to determine the optimal, non-toxic concentration and observation time.[8] |
Quantitative Data Summary
Table 1: Solvent and Storage Recommendations for this compound
| Parameter | Recommendation | Source(s) |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Other Solvents | Dimethylformamide (DMF), Ethanol, Methanol | [2] |
| Long-Term Storage (Solid) | -20°C, protected from light | [2][6] |
| Stock Solution Storage | Aliquots at -20°C or -80°C | [2] |
| Final DMSO Concentration in Media | ≤ 1% (v/v), cell line dependent | [2] |
Experimental Protocols & Visualizations
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol is a colorimetric assay to assess cell viability based on the metabolic activity of cells.[5]
Materials:
-
Target cells (e.g., PBMCs, TZM-bl)
-
This compound stock solution in DMSO
-
Cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate overnight.[5]
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is below the cytotoxic level for your cells (e.g., ≤ 0.1%).[5]
-
Remove the existing medium from the cells and add the diluted this compound solutions. Include untreated and vehicle-only controls.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Carefully remove the supernatant.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the 50% cytotoxic concentration (CC50).[1]
Protocol 2: HIV-1 Replication Inhibition Assay (TZM-bl Reporter Gene Assay)
This cell-based assay is a common method for screening anti-HIV compounds.[5]
Materials:
-
TZM-bl cells
-
Cell culture medium
-
HIV-1 virus stock
-
This compound stock solution in DMSO
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells into a 96-well plate and incubate overnight.[5]
-
Prepare serial dilutions of this compound in cell culture medium.
-
On the day of infection, remove the medium from the cells and add the diluted compounds.
-
Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.[5]
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[5]
-
Remove the supernatant and add luciferase assay reagent to each well.[5]
-
Measure the luminescence using a luminometer.[5]
-
Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.[5]
Proposed Signaling Pathways Affected by this compound
This compound has been suggested to modulate several key signaling pathways involved in viral infections and cellular stress responses.[1]
Troubleshooting Logic for Inconsistent Results
When encountering inconsistent results with this compound, a logical troubleshooting approach is necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Minimizing off-target effects of Neoaureothin in experiments
Welcome to the technical support center for Neoaureothin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during experimentation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound, a polyketide natural product, is recognized as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1] Its primary mechanism of action is distinct from many current antiretroviral drugs, as it involves blocking the accumulation of viral RNAs that are essential for producing new virions.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A2: A significant potential off-target of this compound is the enzyme Thioredoxin Reductase (TrxR).[3] this compound is described as a potent and selective inhibitor of TrxR.[3] TrxR is a critical component of the cellular antioxidant system, and its inhibition can lead to a buildup of reactive oxygen species (ROS), causing oxidative stress.[3][4][5] This can have broad, unintended effects on cellular health and signaling.
Q3: Why is Thioredoxin Reductase (TrxR) inhibition a concern?
A3: TrxR is a key enzyme in maintaining the redox balance within cells. Its inhibition can lead to a variety of downstream effects due to increased oxidative stress, including:
-
Disruption of normal cellular signaling pathways.
-
Damage to proteins, lipids, and DNA.
-
Induction of apoptosis (programmed cell death).
-
Activation of stress-response pathways, such as the Nrf2 signaling pathway.[5][6]
These effects can confound experimental results, leading to misinterpretation of this compound's specific on-target activity.
Q4: How can I differentiate between on-target anti-HIV effects and off-target cytotoxicity?
A4: It is crucial to determine the cytotoxic concentration (CC50) of this compound in your experimental system and compare it to the half-maximal inhibitory concentration (IC50) for its anti-HIV activity. A large therapeutic window (a high ratio of CC50 to IC50) suggests that the antiviral effect is not simply due to cell killing. Standard cytotoxicity assays, such as the MTT assay, can be run in parallel with your primary antiviral experiments.[1]
Troubleshooting Guide
Issue 1: High levels of cell death observed at concentrations expected to be non-toxic.
-
Possible Cause: Your cell line may be particularly sensitive to oxidative stress induced by the off-target inhibition of Thioredoxin Reductase (TrxR) by this compound.
-
Troubleshooting Steps:
-
Include an antioxidant control: Perform your experiment in the presence of an antioxidant, such as N-acetylcysteine (NAC). If the addition of NAC rescues the cells from cytotoxicity, it strongly suggests that the observed cell death is due to oxidative stress.
-
Measure ROS levels: Use a fluorescent probe like DCFH-DA to quantify the levels of intracellular reactive oxygen species (ROS) in response to this compound treatment.[4] A significant increase in ROS would support the hypothesis of TrxR-mediated off-target effects.
-
Lower this compound concentration: Determine the lowest effective concentration for your on-target effect to minimize off-target liabilities.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: The off-target effects of this compound may be influencing cellular pathways that are sensitive to minor variations in experimental conditions (e.g., cell density, media components, passage number).
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure strict consistency in all aspects of cell culture and experimental setup.
-
Use a positive control for TrxR inhibition: Include a well-characterized TrxR inhibitor, such as Auranofin, as a positive control to understand the cellular response to TrxR inhibition in your specific system.[7][8][9][10][11]
-
Validate on-target mechanism: Use a rescue experiment if possible. For example, if this compound is expected to inhibit a specific viral protein, can you introduce a resistant version of that protein to see if the effect is diminished?
-
Issue 3: Unexpected changes in cellular signaling pathways unrelated to the primary target.
-
Possible Cause: Off-target inhibition of TrxR by this compound is likely inducing the Nrf2 oxidative stress response pathway.
-
Troubleshooting Steps:
-
Monitor Nrf2 pathway activation: Use Western blotting or immunofluorescence to measure the nuclear translocation of Nrf2 and the upregulation of its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5]
-
Perform a proteomics study: For a comprehensive view of off-target effects, consider a quantitative proteomics approach to identify changes in protein expression upon this compound treatment.[3][12][13]
-
Quantitative Data Summary
Direct comparative data for this compound's potency against its on-target (anti-HIV) versus its key off-target (TrxR) is limited in the public domain. The following table provides a summary of available data for a highly potent derivative of the related compound, Aureothin, and for a known TrxR inhibitor to provide context for experimental design.
| Compound | Target/Assay | Cell Line/System | Potency (IC50/IC90/CC50) | Reference |
| Aureothin Derivative (Compound #7) | HIV Replication Inhibition | Primary Human Cells | IC90: <45 nM | [1] |
| Aureothin Derivative (Compound #7) | Cytotoxicity | Not Specified | CC50: Improved cell safety compared to Aureothin | [1] |
| Bronopol (BP) (Example TrxR Inhibitor) | Human Recombinant TrxR | In vitro | IC50: 21 µM | [4] |
| Bronopol (BP) (Example TrxR Inhibitor) | TrxR in HOSE cell lysate | Cell-based | IC50: 8.5 µM | [4] |
| Bronopol (BP) (Example TrxR Inhibitor) | TrxR in HeLa cell lysate | Cell-based | IC50: 20.5 µM | [4] |
| Bronopol (BP) (Example TrxR Inhibitor) | TrxR in OVCAR-5 cell lysate | Cell-based | IC50: 10 µM | [4] |
Detailed Experimental Protocols
Protocol 1: Assessing this compound-Induced Oxidative Stress
This protocol describes how to measure the generation of intracellular reactive oxygen species (ROS) following treatment with this compound.
-
Objective: To determine if this compound induces oxidative stress in the target cells.
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Materials:
-
Target cells
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control for oxidative stress (e.g., H₂O₂).
-
Remove the culture medium and treat the cells with the this compound dilutions and controls for the desired time period.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Protocol 2: Validating On-Target vs. Off-Target Effects with an Antioxidant
This protocol provides a method to distinguish between cytotoxicity caused by on-target effects and that caused by off-target oxidative stress.
-
Objective: To determine if the cytotoxic effects of this compound can be rescued by an antioxidant.
-
Principle: If cytotoxicity is primarily due to oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) should increase cell viability.
-
Materials:
-
Target cells
-
This compound
-
N-acetylcysteine (NAC)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a second set of this compound dilutions that also contain a final concentration of 5 mM NAC.
-
Treat the cells with the different sets of dilutions (with and without NAC). Include controls for untreated cells, cells treated with NAC alone, and cells treated with the vehicle (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each condition relative to the untreated control and compare the CC50 values of this compound in the presence and absence of NAC.
-
Visualizations
Caption: Off-target pathway of this compound via Thioredoxin Reductase inhibition.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Thioredoxin Reductase Inhibition by Auranofin - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Thioredoxin Reductase Is a Valid Target for Antimicrobial Therapeutic Development Against Gram-Positive Bacteria [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Integration of proteomics profiling data to facilitate discovery of cancer neoantigens: a survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Cell Surface Proteomic Analysis of the Primary Human T Cell and Monocyte Responses to Type I Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Neoaureothin stability in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of neoaureothin (B8089337) in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and I'm observing a loss of potency over a short period, especially when exposed to light. What is happening?
A1: this compound's structure contains a nitroaromatic group and a conjugated polyene chain, both of which are known to be susceptible to photodegradation.[1] Exposure to ambient or UV light can induce chemical reactions that alter the molecule's structure, leading to a visible color change and a significant loss of biological activity. This phenomenon is common for compounds with similar structural motifs.[1]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, two primary degradation routes are likely:
-
Photodegradation of the Polyene Chain: The conjugated double bonds in the polyene chain are prone to photo-oxidation and isomerization when exposed to light. This disrupts the chromophore and can lead to cleavage of the molecule, resulting in a loss of activity.
-
Reactions of the Nitroaromatic Group: Nitroaromatic compounds can undergo photoreduction or other photochemical reactions, leading to the formation of various photoproducts.[1]
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to protect this compound solutions from light. Always store and handle solutions in amber or opaque containers.[1] For prolonged storage, it is advisable to store solutions at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to limit oxidative degradation.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: While comprehensive stability data in a wide range of solvents is limited, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are commonly used for initial stock solutions.[2] For aqueous buffers, the pH can significantly impact stability, with neutral to slightly acidic conditions often being more favorable for similar compounds.[3][4] It is recommended to perform preliminary stability tests in your specific experimental buffer system.
Q5: Are there any additives that can enhance the stability of this compound in solution?
A5: Yes, several strategies can be employed to enhance photostability:[1]
-
Antioxidants: To mitigate photo-oxidation, antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be added to the formulation.
-
UV Absorbers: Compounds that absorb UV radiation can be included to protect this compound from photodegradation.
-
Encapsulation: Technologies like liposomes or cyclodextrins can physically shield the this compound molecule from light.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Rapid loss of potency in solution | Photodegradation of this compound.[1] | 1. Confirm Photolability: Conduct a forced degradation study (see Experimental Protocols). 2. Protect from Light: Work in a dark room or use amber vials for all solutions. 3. Incorporate Stabilizers: Consider adding an antioxidant or a UV absorber to your formulation. |
| Color change of the solution (e.g., yellowing) | Degradation of the polyene chain or reactions involving the nitroaromatic group.[1] | 1. Analyze by HPLC-UV/Vis: Monitor the appearance of new peaks and changes in the UV-Vis spectrum to characterize the degradation products. 2. Optimize Storage Conditions: Store solutions at lower temperatures and under an inert atmosphere. |
| Inconsistent results in biological assays | Degradation of this compound during the experiment. | 1. Prepare Fresh Solutions: Prepare this compound solutions immediately before use. 2. Include a Stability Control: Analyze the concentration and purity of the this compound solution at the beginning and end of the experiment. |
Data Presentation
Table 1: Representative Stability of this compound Under Forced Degradation Conditions
The following data is illustrative and based on typical results for compounds with similar functional groups. Actual degradation will depend on the specific experimental conditions.
| Stress Condition | Solvent System | Duration | Temperature | % Degradation (Illustrative) | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl in Methanol (B129727)/Water (1:1) | 24 hours | 60°C | 15-25% | Hydrolysis of ether linkages |
| Base Hydrolysis | 0.1 M NaOH in Methanol/Water (1:1) | 8 hours | 40°C | 30-50% | Hydrolysis and rearrangement |
| Oxidation | 3% H₂O₂ in Methanol | 24 hours | Room Temp | 20-40% | Oxidation of the polyene chain |
| Photostability | Methanol | 6 hours | Room Temp | 50-80% | Photo-isomerization and photo-oxidation |
| Thermal | Solid State | 48 hours | 80°C | 5-15% | Thermal decomposition |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
3. Sample Analysis by HPLC:
-
Analyze all stressed samples, along with a non-stressed control, by a stability-indicating HPLC method.
-
HPLC System: A standard HPLC system with a photodiode array (PDA) detector is recommended.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is typically used.
-
Detection: Monitor at a wavelength corresponding to the maximum absorbance of this compound.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to the control sample. Assess peak purity to ensure that the chromatographic peak of this compound does not co-elute with any degradation products.
Visualizations
References
Strategies to reduce Neoaureothin light sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with Neoaureothin, with a specific focus on mitigating its light sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product belonging to the γ-pyrone polyketide class.[1] Its primary mechanism of action is the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of virions, including the viral genomic RNA.[1] This mode of action is distinct from all currently approved antiretroviral drugs.[1]
Q2: Why is this compound considered light-sensitive?
A2: this compound is known to be photolabile, meaning it can undergo light-induced isomerization and degradation.[2] Like many compounds with aromatic rings and conjugated double bonds, this compound can absorb energy from light, particularly in the UV and visible blue/violet spectrums (300-500 nm).[3] This absorbed energy can excite molecules, leading to the formation of reactive species that can cause the compound to degrade into impurities, compromising its biological activity.[3][4]
Q3: How should I store the solid (powder) form of this compound?
A3: Solid this compound should be stored in a tightly sealed, amber or opaque vial to protect it from light.[5][6] It is recommended to store it at 2-8°C. For long-term storage, consider storing it in a desiccator to also protect it from moisture.
Q4: What is the best way to prepare and store this compound solutions?
A4: When preparing solutions, work in a dimly lit area or under a yellow/red safe light.[3] Use amber or opaque tubes for preparing and storing solutions.[7] If you must use clear tubes, wrap them securely in aluminum foil.[5][8] For stock solutions, it is best to prepare small aliquots to minimize the number of times the main stock is exposed to light.[5][6] Store stock solutions at -20°C or -80°C, protected from light.
Q5: Can I use antioxidants or stabilizers to protect my this compound solution?
A5: The use of antioxidants or stabilizers can sometimes help protect light-sensitive compounds.[5] However, their compatibility and effectiveness with this compound would need to be empirically determined for your specific application, as they could potentially interfere with your assay.
Troubleshooting Guide
Problem 1: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause: Degradation of this compound due to light exposure during the experiment.
-
Solution:
-
Minimize Light Exposure During Setup: Perform all steps involving the handling of this compound (dilutions, adding to plates) in a dimly lit environment or under a fume hood with the light turned off.[5]
-
Protect Cell Culture Plates: Immediately after adding the compound to your cell culture plates, cover them with an opaque lid or wrap them in aluminum foil.[6]
-
Incubator Light: Ensure the incubator door is not left open for extended periods, which could expose the plates to room light.[6]
-
Downstream Analysis: When performing downstream analysis (e.g., microscopy, plate reader), keep the plates covered from light for as long as possible before the measurement step.[6]
-
Problem 2: The color of my this compound solution has changed (e.g., turned yellow or brown).
-
Possible Cause: This is a strong indication of compound degradation.[6]
-
Solution: Do not use a discolored solution.[6] Discard it and prepare a fresh solution, strictly following all light-protection protocols.
Problem 3: My compound's activity seems to decrease over time, even when stored as a stock solution.
-
Possible Cause: Repeated exposure of the stock solution to ambient light during the preparation of working dilutions.
-
Solution:
-
Aliquot Stock Solutions: Prepare multiple small-volume aliquots of your stock solution. This allows you to thaw and use a fresh aliquot for each experiment, minimizing light exposure to the main stock.[5]
-
Track Aliquot Usage: Implement a system to track how many times each aliquot has been used to avoid repeated exposure.[5]
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Form | Container | Storage Temperature | Light Conditions |
| Solid (Powder) | Amber/Opaque Vial | 2-8°C | In the dark |
| Stock Solution (in DMSO) | Amber/Opaque Aliquot Tubes | -20°C or -80°C | In the dark |
| Working Dilutions (in aqueous media) | Amber/Opaque Tubes or Foil-wrapped | Use immediately | Dim light |
Table 2: Hypothetical Stability of this compound Under Different Light Conditions
| Time (hours) | % Remaining (Amber Vial/Dark) | % Remaining (Clear Vial/Lab Bench) | % Remaining (Clear Vial/Direct Sunlight) |
| 0 | 100% | 100% | 100% |
| 2 | 99.9% | 97.2% | 85.5% |
| 8 | 99.6% | 91.8% | 62.1% |
| 24 | 99.2% | 80.3% | 35.7% |
| 48 | 98.8% | 65.1% | 15.4% |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound using HPLC
Objective: To quantify the degradation of this compound over time when exposed to light.
Materials:
-
This compound
-
HPLC-grade DMSO, acetonitrile, and water
-
Formic acid
-
Amber and clear HPLC vials
-
HPLC system with a UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO, protected from light.
-
Dilute the stock solution to 100 µM in a 50:50 acetonitrile:water solution.
-
Divide the 100 µM solution into three sets of HPLC vials:
-
Set A: Amber vials, stored in the dark.
-
Set B: Clear vials, placed on a lab bench under ambient light.
-
Set C: Clear vials, placed under a controlled light source (e.g., a photostability chamber).
-
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), inject a sample from each set into the HPLC.
-
Analyze the chromatograms to determine the peak area of the parent this compound compound.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
Protocol 2: In Vitro HIV Replication Inhibition Assay (TZM-bl Cell Line)
Objective: To determine the anti-HIV efficacy of this compound while minimizing light-induced degradation.
Materials:
-
TZM-bl cells
-
Cell culture medium
-
HIV-1 virus stock
-
This compound (dissolved in DMSO)
-
96-well plates (opaque, clear bottom for reading)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells into a 96-well plate and incubate overnight.
-
Under dim light, prepare serial dilutions of this compound in cell culture medium using amber tubes.
-
Add the this compound dilutions to the appropriate wells of the cell plate.
-
Immediately infect the cells with HIV-1 virus stock.
-
Cover the plate with an opaque lid and incubate for 48 hours.
-
After incubation, and still protecting the plate from direct light, add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
Visualizations
Caption: Workflow for handling this compound in experiments.
Caption: Troubleshooting inconsistent results with this compound.
Caption: this compound's mechanism and light-induced degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. benchchem.com [benchchem.com]
- 7. camlab.co.uk [camlab.co.uk]
- 8. How To [chem.rochester.edu]
Neoaureothin experimental variability and reproducibility
Welcome to the Technical Support Center for neoaureothin (B8089337) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this potent anti-HIV agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyketide natural product that has demonstrated significant anti-HIV properties.[1] Its unique mechanism of action involves the inhibition of viral RNA accumulation, which distinguishes it from many existing antiretroviral therapies.[1] This mechanism targets the later stages of HIV replication by blocking the production of new, infectious virions.
Q2: I am observing precipitation of this compound in my cell culture medium. What is causing this and how can I prevent it?
This compound is a lipophilic molecule with poor aqueous solubility. Precipitation in aqueous-based cell culture media is a common issue. This is likely due to the compound coming out of solution when the DMSO stock is diluted into the media.
To prevent this:
-
Use a validated solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1]
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is at or below 1% (v/v), and ideally ≤ 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Proper mixing technique: Add the this compound-DMSO stock solution to pre-warmed (37°C) cell culture medium while gently vortexing to ensure rapid and uniform dispersion.[1]
-
Serial dilutions in DMSO: If you are performing dose-response experiments, it is critical to make the serial dilutions in DMSO before adding them to the culture medium.
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
In addition to solubility issues, several other factors can contribute to experimental variability:
-
Lot-to-lot variation: As with many reagents, there can be variability between different manufacturing lots of this compound.[2][3] It is advisable to perform a qualification check on new lots against a previously validated lot using a standard assay.
-
Photostability: this compound is known to be photolabile and can undergo light-induced isomerization.[4] Protect your stock solutions and experimental setups from light as much as possible. For studies requiring higher stability, consider using a more photostable synthetic analog like Compound #7.[4][5]
-
Compound stability in solution: The stability of this compound in aqueous solutions can be influenced by pH and temperature. While specific data for this compound is limited, related compounds often show optimal stability in slightly acidic conditions (pH 2-4).[6] It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment.
-
Cell health and density: Ensure your cells are healthy, within a consistent passage number range, and seeded at a consistent density for all experiments.
Q4: I am not observing the expected anti-HIV activity. What should I troubleshoot?
-
Confirm compound integrity: Ensure your this compound stock has been stored correctly (protected from light, at an appropriate temperature) and has not undergone degradation.
-
Review experimental protocol: Double-check all steps of your protocol, including concentrations, incubation times, and measurement procedures.
-
Positive and negative controls: Always include appropriate positive controls (e.g., a known anti-HIV drug like AZT) and negative controls (vehicle-treated cells) to validate your assay.
-
Cell line susceptibility: Confirm that the cell line you are using is susceptible to the strain of HIV you are testing.
-
Mycoplasma contamination: Test your cell cultures for mycoplasma contamination, which can affect cell health and experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50/CC50 values | Lot-to-lot variability of this compound. | Perform a side-by-side comparison of the new lot with a previously validated lot. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Regularly check for viability. | |
| Inaccurate serial dilutions. | Prepare fresh serial dilutions in DMSO for each experiment. | |
| High background in assays | High final DMSO concentration. | Keep the final DMSO concentration at or below 1% (ideally ≤ 0.5%) and include a vehicle control.[1] |
| Compound precipitation interfering with readings. | Visually inspect wells for precipitation. Optimize solubilization method. | |
| Low potency or no effect | Compound degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Protect from light. |
| Incorrect viral titer or MOI. | Optimize the multiplicity of infection (MOI) for your specific cell line and virus stock.[7] | |
| Assay sensitivity. | Ensure your assay is sensitive enough to detect the expected level of inhibition. | |
| Increased cytotoxicity | High DMSO concentration. | Lower the final DMSO concentration in the culture medium. |
| Cell line sensitivity. | Determine the DMSO tolerance of your specific cell line. | |
| Compound degradation into toxic byproducts. | Use fresh dilutions and properly stored compound. |
Quantitative Data
The following tables summarize the anti-HIV activity and cytotoxicity of this compound's closely related parent compound, aureothin, and its potent synthetic analog, Compound #7.
Table 1: Anti-HIV Activity of Aureothin and Analogs
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |
| Aureothin (#1) | HIV Replication Inhibition | Not Specified | Not Specified | IC50 | ~10 nM | [8] |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM | [5] |
| Analog #2 | HIV Replication Inhibition | Not Specified | Not Specified | IC50 | >10,000 nM | [8] |
| Analog #18 | HIV Replication Inhibition | Not Specified | Not Specified | IC50 | >10,000 nM | [8] |
Table 2: Cytotoxicity of Aureothin and Analogs
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Aureothin (#1) | Cytotoxicity | Not Specified | CC50 | >10 µM | [8] |
| Compound #7 | Cytotoxicity | Not Specified | CC50 | >25 µM | [8] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay to assess cell viability.
Materials:
-
Cells in culture
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤ 0.5%).
-
Remove the old medium from the cells and add the diluted this compound solutions. Include untreated and vehicle controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.
HIV-1 Replication Inhibition Assay (TZM-bl Reporter Assay)
This cell-based assay is a common method for screening anti-HIV compounds.
Materials:
-
TZM-bl cells
-
Cell culture medium
-
HIV-1 virus stock
-
This compound (dissolved in DMSO)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
On the day of infection, remove the medium from the cells and add the diluted compounds.
-
Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Remove the supernatant and add luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Potential influence of this compound on signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Cell toxicity issues with Neoaureothin and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell toxicity issues encountered during experiments with Neoaureothin.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with this compound, even at low concentrations. What are the likely causes?
A1: High cytotoxicity at low concentrations of this compound can stem from several factors. Firstly, it could be due to the intrinsic toxicity of the compound itself. It is also crucial to rule out experimental artifacts.[1] Key areas to investigate include:
-
Compound Concentration and Stability: Double-check all calculations for your stock solutions and dilutions. Ensure that this compound is stable in your culture medium for the duration of the experiment, as degradation products could be more toxic.[1]
-
Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) is within the tolerance level of your cell line, which is typically below 0.5%.[1][2]
-
Cell Line Specificity: Different cell lines can have varying sensitivities to a compound.[1][2] The cytotoxic effect you are observing may be specific to the cell line you are using.
-
Contamination: Microbial contamination in cell cultures can induce cell death, confounding your results.[2]
Q2: How can we determine the therapeutic window of this compound in our cell line?
A2: To determine the therapeutic window, you need to establish both the efficacy (e.g., anti-HIV activity) and the cytotoxicity of this compound. This is typically done by calculating the 50% inhibitory concentration (IC50) for its therapeutic effect and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/IC50, provides a measure of the therapeutic window. A higher SI value indicates greater selectivity for the desired biological activity over cytotoxicity.[3]
Q3: What are the potential molecular mechanisms behind this compound-induced cell toxicity?
A3: While specific research on this compound's cytotoxicity mechanisms is emerging, based on related compounds and general mechanisms of drug-induced toxicity, the following pathways are likely involved:
-
Induction of Apoptosis: this compound may trigger programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspase-9 and caspase-3, or the extrinsic (death receptor) pathway.[4][5][6]
-
Generation of Reactive Oxygen Species (ROS): The compound might induce oxidative stress by increasing the production of ROS, which can damage cellular components and trigger cell death.[7][8]
-
Mitochondrial Dysfunction: this compound could directly impact mitochondrial function, leading to a decrease in cellular energy production and the initiation of apoptosis.[9][10][11]
-
Modulation of Signaling Pathways: It may affect key signaling pathways that regulate cell survival and death, such as the NF-κB and MAPK pathways.[12][13][14][15]
Q4: Are there any known strategies to reduce this compound's cytotoxicity without compromising its therapeutic effect?
A4: Yes, several strategies can be explored:
-
Co-treatment with Antioxidants: If cytotoxicity is mediated by oxidative stress, co-administration of antioxidants like N-acetylcysteine (NAC) may offer protection.[16][17][18][19][20] NAC can replenish intracellular glutathione (B108866) levels, a key cellular antioxidant.[19]
-
Dose and Time Optimization: Perform a careful dose-response and time-course analysis to find the lowest effective concentration and shortest exposure time that still achieves the desired therapeutic outcome.
-
Structural Modification: Research on related compounds like Aureothin has shown that synthetic derivatives can have improved safety profiles.[21] While this is a drug development strategy rather than a direct experimental solution, it highlights the potential for reducing toxicity through chemical modifications.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Control Groups
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess the solvent's effect.[1][2] |
| Contamination | Visually inspect cultures for signs of bacterial or fungal contamination. Regularly test for mycoplasma. |
| Poor Cell Health | Use cells from a consistent and low passage number. Ensure high cell viability before starting the experiment. |
| Suboptimal Seeding Density | Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Experimental Variability | Standardize cell seeding density, passage number, and incubation times. Ensure consistent temperature, CO2, and humidity levels.[1] |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment. Use master mixes for reagents where possible to minimize pipetting errors.[2] |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation. Test the solubility of this compound in your medium beforehand.[1] |
| Edge Effects in Plates | To mitigate evaporation, avoid using the outer wells of multi-well plates or fill them with sterile PBS or media.[2] |
Data Presentation
While specific CC50 values for this compound are not widely published, the following table presents data for a potent derivative of the related compound Aureothin, which has shown improved cell safety. This can serve as a reference for the type of data you should aim to generate.[21]
Table 1: Anti-HIV Activity and Cytotoxicity of an Aureothin Derivative (Compound #7) [21]
| Compound | Assay Type | Cell Line | Parameter | Value |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | IC90 | <45 nM |
| Compound #7 | Cytotoxicity | Not Specified | CC50 | Improved cell safety compared to Aureothin |
IC90: 90% Inhibitory Concentration; CC50: 50% Cytotoxic Concentration.
Experimental Protocols
Protocol 1: Determining the CC50 of this compound using an MTT Assay
This protocol is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria.[2]
Materials:
-
Target cells (e.g., HeLa, PBMCs, or a specific cancer cell line)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is below 0.1%.[21]
-
Remove the old medium and add the diluted this compound solutions to the respective wells. Include untreated and vehicle-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[21]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[21]
-
Carefully remove the supernatant.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[21]
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated control and determine the CC50 value.[21]
Protocol 2: Assessing this compound-Induced Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Target cells
-
96-well, opaque-walled plates
-
This compound
-
Complete culture medium
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat cells with various concentrations of this compound. Include positive (e.g., staurosporine) and negative controls.
-
Incubate for a time period determined by your experimental design (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
Protocol 3: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)
This protocol outlines how to test the cytoprotective effect of NAC.
Materials:
-
Target cells
-
96-well plates
-
This compound
-
N-acetylcysteine (NAC)
-
Complete culture medium
-
MTT assay reagents (from Protocol 1)
Procedure:
-
Seed cells in a 96-well plate.
-
Prepare solutions of this compound at various concentrations.
-
Prepare solutions of NAC at various concentrations (a typical starting range would be 1-10 mM).
-
Treat cells with this compound alone, NAC alone, and co-treatment of this compound and NAC. Include untreated and vehicle controls.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Perform an MTT assay as described in Protocol 1 to assess cell viability.
-
Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if NAC provides a protective effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of this compound-induced cell toxicity and the protective role of NAC.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity in experiments.
Caption: Experimental workflow for testing the cytoprotective effect of N-acetylcysteine (NAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting Cell Death in Tumors by Activating Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synchronized generation of reactive oxygen species with the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of mitochondrial toxicity of HIV-1 antiretroviral drugs on lipodystrophy and metabolic dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation | MDPI [mdpi.com]
- 19. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protective effect of N-acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Neoaureothin Purification Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Neoaureothin (B8089337).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high purity important?
A1: this compound is a polyketide natural product produced by various Streptomyces species.[1] It exhibits a range of biological activities, making it a compound of interest for drug development. High purity of this compound is crucial for accurate biological assays, understanding its mechanism of action, and for preclinical and clinical studies, as impurities can confound experimental results and pose safety risks.[1]
Q2: What are the common sources for this compound isolation?
A2: this compound is a secondary metabolite produced by actinomycetes, with Streptomyces species being the most common source. The production yield can often be low, necessitating efficient extraction and purification protocols.
Q3: What are the primary steps in this compound purification?
A3: A typical purification workflow for this compound involves a multi-step process:
-
Fermentation: Culturing a this compound-producing Streptomyces strain.
-
Extraction: Isolating the crude this compound from the fermentation broth and mycelium using organic solvents.
-
Preliminary Purification: Initial fractionation of the crude extract using techniques like silica (B1680970) gel column chromatography.
-
Final Purification: High-resolution separation to obtain pure this compound, typically achieved by High-Performance Liquid Chromatography (HPLC).
-
Crystallization (Optional): Further purification and preparation of solid material.
Q4: How can I monitor the purity of this compound during purification?
A4: Purity can be monitored at each stage using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick method to analyze fractions from silica gel chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by analyzing the peak area of this compound relative to other components.[1]
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Low Yield
Q5: My initial crude extract yield is very low. What are the potential causes and how can I improve it?
A5: Low yield from the initial extraction can often be attributed to several factors:
-
Incomplete Cell Lysis: The organic solvent may not be efficiently penetrating the Streptomyces mycelium to extract the intracellular this compound.
-
Inefficient Extraction: The choice of solvent, solvent-to-broth ratio, or the number of extraction cycles may be suboptimal.
-
Degradation of this compound: The compound may be sensitive to heat, light, or pH during the extraction process.
Solutions:
-
Ensure thorough cell disruption: Sonication of the mycelium in the extraction solvent can improve cell lysis and release of this compound.
-
Optimize extraction parameters:
-
Use a suitable organic solvent like ethyl acetate (B1210297) or n-butanol.
-
Perform multiple extractions (at least 3) of both the supernatant and the mycelial cake.
-
Ensure vigorous mixing during extraction to maximize the partitioning of this compound into the organic phase.
-
-
Control extraction conditions:
-
Maintain a low temperature (e.g., below 40°C) during solvent evaporation using a rotary evaporator.
-
Protect the extract from direct light.
-
Chromatography Issues
Q6: I'm observing broad or tailing peaks during HPLC purification. What could be the cause and how can I fix it?
A6: Broad or tailing peaks in HPLC can be caused by several factors:
-
Column Degradation: The stationary phase of the HPLC column may be degraded.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.
-
Presence of Interfering Compounds: Impurities in the sample can interact with the column and affect the peak shape of the target compound.
-
Column Overload: Injecting too much sample can lead to peak distortion.
Solutions:
-
Use a new or thoroughly cleaned column.
-
Adjust the mobile phase pH: Ensure this compound is in a single ionic state. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can often improve peak shape.
-
Pre-treat the sample: Use a solid-phase extraction (SPE) cartridge to remove interfering substances before HPLC.
-
Reduce the sample concentration or injection volume.
Q7: I'm having trouble separating this compound from impurities that co-elute during HPLC. What can I do?
A7: Co-elution of impurities is a common challenge in purifying natural products.
-
Insufficient Chromatographic Resolution: The chosen HPLC method may not be adequate to separate structurally similar impurities.
Solutions:
-
Optimize the HPLC gradient: A shallower gradient can improve the separation of closely eluting compounds.
-
Try a different stationary phase: If using a C18 column, consider a different chemistry like a phenyl-hexyl column, which offers different selectivity.
-
Adjust the mobile phase composition: Modifying the organic solvent (e.g., using methanol (B129727) instead of acetonitrile) or adding modifiers can alter the selectivity of the separation.
Product Purity and Stability
Q8: My final product contains unknown peaks. What is the likely source of these impurities?
A8: The presence of unknown peaks in the final product can be due to:
-
Contamination: Solvents, glassware, or other equipment may introduce contaminants.
-
Degradation of this compound: The compound may have degraded during the purification or storage process. This compound is known to be sensitive to light and temperature.
-
Presence of Closely Related Analogs: Streptomyces often produce a mixture of structurally related polyketides.
Solutions:
-
Use high-purity solvents and thoroughly clean all glassware.
-
Perform stability studies: Understand the degradation pathways and store this compound under appropriate conditions (e.g., protected from light, at low temperatures).
-
Use high-resolution analytical techniques: Techniques like LC-MS can help in identifying the structure of the impurities, which can guide the optimization of the purification method to remove them.
Q9: How can I prevent the loss of this compound during purification steps?
A9: Loss of the target compound can occur at various stages.
-
Adsorption: this compound may adsorb to glassware or the chromatography column material.
-
Degradation: Instability due to pH or temperature can lead to loss of the compound.
Solutions:
-
Silanize glassware: This can reduce the adsorption of the compound to glass surfaces.
-
Control temperature: Perform purification steps at a controlled, cool temperature.
-
Investigate pH stability: Determine the optimal pH range for this compound stability and buffer solutions accordingly.
Data Presentation
Table 1: Representative Data for a Typical Multi-Step Purification of this compound
Note: These values are illustrative and may vary depending on the specific experimental conditions.
| Purification Step | Total Weight (mg) | This compound Purity (%) | Recovery of this compound (%) |
| Crude Ethyl Acetate Extract | 5000 | 5 | 100 |
| Silica Gel Chromatography | 500 | 45 | 90 |
| Preparative RP-HPLC | 200 | >98 | 80 |
Table 2: Illustrative this compound Production Yields from Different Streptomyces Strains
| Bacterial Strain | Culture Condition | This compound Yield |
| Streptomyces sp. AN091965 (Parental Strain) | Flask Culture | 37.6 ± 5.6 mg/L |
| Streptomyces sp. S-N87 (Mutant Strain) | Flask Culture | 354.8 ± 7.8 mg/L |
| Streptomyces sp. S-N87 (Mutant Strain) | 150 L Tank Fermentation | 2.27 g/L |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol details the extraction of this compound from the fermentation broth and mycelium of a Streptomyces culture.
Materials:
-
Fermentation broth
-
Ethyl acetate or n-butanol
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
-
Sonicator
Procedure:
-
Harvesting: Centrifuge the fermentation broth (e.g., 1 L) at 8,000 x g for 20 minutes to separate the supernatant and the mycelium.[2]
-
Supernatant Extraction: Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.[2]
-
Mycelium Extraction: Soak the mycelium in ethyl acetate and sonicate for 30 minutes to disrupt the cells. Filter the mixture to separate the organic solvent from the solid residue. Repeat the extraction of the mycelial cake twice more with fresh ethyl acetate.
-
Combine and Concentrate: Pool all the ethyl acetate extracts from the supernatant and mycelium. Evaporate the combined extracts to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude this compound extract.
Protocol 2: Silica Gel Column Chromatography
This protocol describes the initial purification of the crude this compound extract.
Materials:
-
Crude this compound extract
-
Silica gel (e.g., 230-400 mesh)
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack it into a glass column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or 9:1 hexane:ethyl acetate) and load it onto the top of the silica gel column.[2]
-
Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 1% to 50% ethyl acetate in hexane).
-
Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the fractions by TLC to identify those containing this compound. This compound is a yellow-colored compound, which can aid in visual tracking. Pool the fractions with the highest concentration of this compound.
Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol details the final purification of this compound.
Materials:
-
Partially purified this compound from silica gel chromatography
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm particle size)
-
HPLC-grade solvents: Acetonitrile (B52724) and Water (or Methanol and Water)
-
0.1% Formic acid or Trifluoroacetic acid (TFA) (optional, to improve peak shape)
-
Collection vials
Procedure:
-
Sample Preparation: Dissolve the partially purified extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water) and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might be to start with 50% B, increase to 100% B over 30 minutes, and then hold at 100% B for 10 minutes. This gradient should be optimized based on analytical HPLC results.
-
Flow Rate: Set the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: Monitor the elution at a wavelength where this compound has a strong absorbance (e.g., around 400 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Purity Confirmation: Confirm the purity of the final product by analytical HPLC.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Simplified biosynthetic pathway of this compound.[3]
Caption: Troubleshooting logic for low this compound purification yield.
References
Technical Support Center: Total Synthesis of Neoaureothin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Neoaureothin. Given that a detailed total synthesis has not been extensively published, this guide focuses on the anticipated challenges in constructing its key structural motifs, drawing upon established chemical literature for analogous systems.
Frequently Asked Questions (FAQs)
1. What are the primary strategic challenges in the total synthesis of this compound?
The total synthesis of this compound is a complex undertaking with several key challenges:
-
Construction of the α-Pyrone Core: Synthesizing the substituted α-pyrone ring is a foundational challenge. Methods often involve the cyclization of 1,3,5-tricarbonyl compounds or transition metal-catalyzed reactions.[1][2]
-
Assembly of the Conjugated Polyene Chain: The creation of the conjugated polyene chain with precise E/Z geometry is often difficult, with risks of low yields and side reactions.[3]
-
Stereocontrolled Synthesis of the Tetrahydrofuran (B95107) Moiety: Establishing the correct stereochemistry of the substituted tetrahydrofuran ring is a significant hurdle.
-
Fragment Coupling: Joining the complex molecular fragments without compromising the stability of sensitive functional groups, particularly the conjugated polyene, is a critical step.[3]
2. What are the common issues in the synthesis of the α-pyrone core?
The synthesis of 4-hydroxy-2-pyrones, a key structural feature, often involves the cyclization of 1,3,5-tricarbonyl compounds.[1] Challenges include low to moderate yields in self-condensation reactions of β-ketoacids.[1] Transition metal-catalyzed methods, such as those using palladium, gold, rhodium, or ruthenium, offer alternative routes but may require careful optimization of catalysts and reaction conditions.[2]
3. What are the main difficulties in constructing the polyene chain?
The assembly of the conjugated polyene chain is often accomplished using palladium-catalyzed cross-coupling reactions like the Stille coupling.[4][5][6] Key challenges include:
-
Stereoselectivity: Achieving the desired E/Z configuration of the double bonds can be difficult. The stereochemistry of the vinyl halide is generally retained, but harsh conditions can lead to isomerization.[6]
-
Reaction Yield: The efficiency of the coupling reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.[5]
-
Byproduct Removal: The removal of toxic organotin byproducts from the reaction mixture can be challenging.[6][7]
Troubleshooting Guides
Challenge 1: Low Yield in Stille Coupling for Polyene Synthesis
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Low or no product formation | Inactive catalyst | Ensure the Pd(0) catalyst is active. If starting with a Pd(II) precursor, ensure it is properly reduced. Use of bulky, electron-rich phosphine (B1218219) ligands can improve catalyst activity.[5] |
| Poor reactivity of the electrophile | Vinyl chlorides are generally not reactive enough. Use vinyl bromides or iodides, with iodides being more reactive.[6] | |
| Presence of oxygen or moisture | Stille reactions are sensitive to oxygen and moisture. Ensure all solvents and reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.[5] | |
| Formation of side products | Homocoupling of the organostannane | This can occur at higher temperatures. Try running the reaction at a lower temperature. |
| Dehalogenation of the starting material | This can be caused by protic impurities. Ensure all reagents and solvents are scrupulously dry.[3] |
Challenge 2: Poor Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Formation of a mixture of E/Z isomers | Suboptimal reaction conditions | The stereoselectivity of the HWE reaction is highly dependent on the reaction conditions. To favor the (E)-alkene, use sodium hydride in THF.[3] |
| Inappropriate phosphonate (B1237965) reagent | The structure of the phosphonate reagent influences the E/Z selectivity. Bulky ester groups on the phosphonate can enhance E-selectivity. For (Z)-alkenes, consider using a Still-Gennari phosphonate.[3] |
Data Presentation
While quantitative data on the total synthesis of this compound is scarce, here is a summary of the biological activity of this compound and its analogs against HIV.
| Compound | Structure | Anti-HIV Activity (IC50, nM) | Cytotoxicity (CC50, µM) | Key Structural Features |
| Aureothin (#1) | (Reference Structure) | ~10 | >10 | Natural product with a p-nitrophenyl group.[8] |
| Analog #7 | (Fluorinated analog) | <10 | >25 | A synthetic analog with improved photostability and cell safety.[8] |
| Analog #2 | (Truncated analog) | >10,000 | Not reported | Lacks the nitro-aryl moiety and the linker, showing no activity.[8] |
| Analog #18 | (Carboxyl-substituted) | >10,000 | Not reported | Replacement of the nitro group with a carboxyl group leads to a loss of potency.[8] |
Experimental Protocols
General Protocol for Stille Coupling
This protocol provides a general guideline for a Stille coupling reaction to form a diene, a key step in polyene synthesis.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl iodide (1.0 equiv), the vinylstannane (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]
-
Solvent Addition: Add degassed anhydrous solvent (e.g., THF or toluene, to a concentration of 0.1 M) via syringe.[3]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, quench the reaction with an aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously to precipitate insoluble tin fluorides. Filter the mixture through Celite to remove the tin byproducts.[3]
-
Purification: Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
General Protocol for Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
This protocol describes a typical HWE reaction to produce an (E)-α,β-unsaturated ester.
-
Ylide Formation: To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.[3]
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[3]
-
Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., diethyl ether).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.[3]
Visualizations
Caption: Key challenges in the total synthesis of this compound.
Caption: Experimental workflow for Stille coupling.
References
- 1. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application | MDPI [mdpi.com]
- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Neoaureothin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Neoaureothin derivatives.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate of this compound derivative formulation. | Inadequate particle size reduction. | Employ micronization or high-pressure homogenization to produce nanosuspensions. Aim for a particle size of less than 1 µm to increase the surface area for dissolution.[1][2] |
| Poor wettability of the drug particles. | Incorporate surfactants or hydrophilic polymers in your formulation. For solid dispersions, polymers like PVP or PEGs can enhance wettability.[3][4][5][6] | |
| Drug recrystallization from an amorphous state. | Ensure the chosen polymer in a solid dispersion effectively inhibits drug crystallization. Conduct stability studies under accelerated conditions (e.g., high humidity and temperature) to assess the physical stability of the amorphous form. | |
| High variability in Caco-2 cell permeability assay results. | Inconsistent Caco-2 cell monolayer integrity. | Regularly measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within your established acceptable range.[7] Perform a Lucifer Yellow permeability assay to confirm monolayer integrity.[7] |
| Low aqueous solubility of the this compound derivative in the assay buffer. | Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the transport buffer, ensuring the final solvent concentration is non-toxic to the cells (typically <1%). The use of solubilizing agents like Brij 35 or Cremophor EL can be explored, but their effect on membrane integrity must be validated.[8] | |
| Compound adsorption to the plasticware. | Use low-binding plates and pipette tips. Including a protein like bovine serum albumin (BSA) in the basolateral chamber can help reduce non-specific binding.[9] | |
| Active efflux of the compound by transporters like P-glycoprotein (P-gp). | Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[7] Co-administer a known P-gp inhibitor, like verapamil, to confirm.[7] | |
| Poor in vivo bioavailability despite good in vitro dissolution. | Extensive first-pass metabolism. | Investigate potential metabolic pathways of the this compound derivative. Co-administration with a metabolic inhibitor (in preclinical models) can help identify the contribution of first-pass metabolism. |
| Instability in the gastrointestinal tract. | Assess the chemical stability of the derivative at different pH values simulating the stomach and intestinal environments. | |
| Inadequate absorption due to poor membrane permeability. | While in vitro dissolution is improved, the intrinsic permeability of the molecule might be low. Consider derivatization strategies to improve lipophilicity, but maintain a balance with aqueous solubility. |
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the most promising strategies to enhance the oral bioavailability of poorly soluble this compound derivatives? A1: Several strategies have proven effective for improving the bioavailability of poorly water-soluble drugs and are applicable to this compound derivatives. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension preparation increase the surface area of the drug, leading to a higher dissolution rate.[1][2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[3][4][5][6] Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).
-
Complexation: Forming inclusion complexes with cyclodextrins or phospholipids (B1166683) can improve the aqueous solubility of the drug.[10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
-
Q2: How do I choose the best formulation strategy for my specific this compound derivative? A2: The choice of formulation strategy depends on the physicochemical properties of your specific derivative, such as its melting point, logP, and chemical stability. A systematic screening approach is recommended. Start with simple methods like solid dispersions with different polymers and progress to more complex systems like nanosuspensions if needed.
Experimental Protocols & Assays
-
Q3: Where can I find a detailed protocol for preparing a nanosuspension of a this compound derivative? A3: While a protocol specific to this compound is not readily available, you can adapt established methods for poorly soluble drugs. A common approach is the melt emulsification method, which avoids the use of harsh organic solvents.[11] Another is the precipitation-ultrasonication method.
-
Q4: What are the key parameters to control during the preparation of a solid dispersion? A4: Critical parameters include the drug-to-polymer ratio, the choice of solvent (for solvent evaporation methods), and the cooling rate (for melting methods).[3][4][5][6] These factors significantly influence the physical state (amorphous vs. crystalline) and stability of the final product.
-
Q5: What is the difference between a Caco-2 permeability assay and a PAMPA assay? A5: The Caco-2 assay uses a monolayer of human intestinal cells and can assess both passive and active transport mechanisms, including efflux.[7][12] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that evaluates only passive permeability across an artificial lipid membrane and is generally higher throughput and more cost-effective.[8][13][14]
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following tables provide a summary of hypothetical, yet representative, quantitative data for different this compound derivatives formulated using various bioavailability enhancement techniques.
Table 1: In Vitro Dissolution of this compound Derivative Formulations
| Derivative | Formulation | Dissolution Medium | % Dissolved at 30 min | % Dissolved at 60 min |
| Neo-A | Unprocessed Powder | Simulated Gastric Fluid (pH 1.2) | 5% | 8% |
| Neo-A | Nanosuspension | Simulated Gastric Fluid (pH 1.2) | 85% | 95% |
| Neo-A | Solid Dispersion (1:5 drug:PVP K30) | Simulated Gastric Fluid (pH 1.2) | 70% | 88% |
| Neo-B | Unprocessed Powder | Simulated Intestinal Fluid (pH 6.8) | 2% | 4% |
| Neo-B | Nanosuspension | Simulated Intestinal Fluid (pH 6.8) | 90% | 98% |
| Neo-B | Solid Dispersion (1:10 drug:PEG 8000) | Simulated Intestinal Fluid (pH 6.8) | 75% | 92% |
Table 2: In Vivo Pharmacokinetic Parameters of Formulated this compound Derivatives in Rats
| Derivative | Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Neo-A | Unprocessed Powder | 50 | 50 | 4.0 | 300 | 100% (Reference) |
| Neo-A | Nanosuspension | 50 | 450 | 1.0 | 2100 | 700% |
| Neo-A | Solid Dispersion | 50 | 320 | 1.5 | 1650 | 550% |
| Neo-B | Unprocessed Powder | 50 | 25 | 6.0 | 150 | 100% (Reference) |
| Neo-B | Nanosuspension | 50 | 300 | 1.0 | 1800 | 1200% |
| Neo-B | Solid Dispersion | 50 | 210 | 1.5 | 1350 | 900% |
Experimental Protocols
Protocol 1: Preparation of this compound Derivative Nanosuspension by Precipitation-Ultrasonication
-
Dissolve the Drug: Dissolve 100 mg of the this compound derivative in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol).
-
Prepare the Stabilizer Solution: In a separate beaker, dissolve a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) - HPMC) in an aqueous solution.
-
Precipitation: Add the drug solution dropwise into the stabilizer solution under high-speed homogenization (e.g., 10,000 rpm) to form a coarse suspension.
-
Ultrasonication: Subject the coarse suspension to high-intensity probe ultrasonication in an ice bath to prevent overheating. Sonicate for 15-30 minutes or until a translucent nanosuspension is formed.
-
Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 2: Preparation of this compound Derivative Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific ratio of the this compound derivative and a hydrophilic polymer (e.g., 1:5 drug-to-PVP K30) in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.
Signaling Pathways and Experimental Workflows
Putative Anticancer Signaling Pathway of this compound Derivatives
This compound and its derivatives have demonstrated anticancer properties.[8] While the exact signaling cascade is an active area of research, a plausible mechanism involves the induction of apoptosis through the modulation of key signaling pathways such as the MAPK and NF-κB pathways.
References
- 1. In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanosuspension Technology: Recent Patents on Drug Delivery and their Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Small molecules that selectively block RNA binding of HIV-1 Rev protein inhibit Rev function and viral production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tat protein induces human immunodeficiency virus type 1 (HIV-1) coreceptors and promotes infection with both macrophage-tropic and T-lymphotropic HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. SOLID DISPERSION TABLETS IN IMPROVING ORAL BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Neoaureothin vs. Aureothin: A Comparative Analysis of Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-HIV activity of neoaureothin (B8089337) and its structural analog, aureothin (B1665325). Both are γ-pyrone polyketide natural products that have demonstrated potential as inhibitors of HIV replication.[1][2] While direct comparative data for this compound is limited in publicly available literature, this guide leverages data from highly potent synthetic derivatives of this compound to provide a substantive comparison with aureothin.
Data Presentation: Anti-HIV Activity and Cytotoxicity
The following tables summarize the quantitative data on the anti-HIV efficacy and cytotoxic profiles of aureothin and a potent synthetic derivative of this compound, designated as compound #7.[1][3] Compound #7, where the para-nitrophenyl (B135317) moiety of the parent compound is replaced by a 4-trifluoromethylphenyl group, exhibits significantly improved anti-HIV activity and cellular safety.[1]
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |
| Aureothin | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | <10 nM | [4] |
| This compound Derivative (Compound #7) | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM | [2] |
Table 1: Comparative Anti-HIV Activity. IC50 (Half-maximal Inhibitory Concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. IC90 represents the concentration required for 90% inhibition.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Aureothin | Cytotoxicity | Not Specified | CC50 | ~2.27 µM | [1][3] |
| This compound Derivative (Compound #7) | Cytotoxicity | Not Specified | CC50 | >10 µM | [1] |
Table 2: Comparative Cytotoxicity. CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a substance that causes the death of 50% of cells.
| Compound | Selectivity Index (SI = CC50/IC50) | Reference |
| Aureothin | ~194 | [1][3] |
| This compound Derivative (Compound #7) | >970 | [1][3] |
Table 3: Comparative Selectivity Index. The selectivity index is a ratio that measures the window of therapeutic effect. A higher SI is indicative of a more promising therapeutic candidate.
Mechanism of Action
This compound and aureothin exhibit a novel mechanism of action, distinct from all currently approved antiretroviral drugs.[2][5] They function as late-phase inhibitors of HIV replication.[4] Instead of targeting early events like reverse transcription or integration, these compounds inhibit the de novo production of HIV from integrated proviruses by blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[1][2][4]
References
Unveiling Neoaureothin's Unique Antiviral Strategy: A Comparative Analysis
For Immediate Release
A deep dive into the antiviral mechanism of Neoaureothin reveals a novel strategy to combat HIV, distinct from currently approved antiretroviral therapies. This guide provides a comparative analysis of this compound's performance against established antiviral agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a γ-pyrone polyketide, and its synthetic derivatives have emerged as potent inhibitors of HIV replication.[1] Unlike conventional antiviral drugs that target specific viral enzymes or entry processes, this compound employs a unique mechanism of action by inhibiting the de novo production of infectious virus particles from cells already containing integrated HIV provirus.[1][2] This is achieved by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[1][2] This novel approach presents a promising new avenue for antiviral drug development, particularly in the face of growing drug resistance to existing therapies.
Comparative Performance Analysis
To contextualize the antiviral efficacy of this compound and its derivatives, this section provides a comparative overview of their performance against established antiretroviral drugs from different classes, including Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Entry Inhibitors.
Quantitative Antiviral Activity and Cytotoxicity
The potency and safety of an antiviral compound are critical parameters in its evaluation. The 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) measures the drug's effectiveness in inhibiting viral replication, while the 50% cytotoxic concentration (CC50) assesses its toxicity to host cells. A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable therapeutic window.
While specific IC50 and CC50 values for this compound are not extensively documented in publicly available literature, a highly potent synthetic derivative, designated as Compound #7, has demonstrated significant promise.[1][3] In this derivative, the para-nitrophenyl (B135317) moiety of the parent compound is replaced by a 4-trifluoromethylphenyl group, resulting in markedly improved anti-HIV activity and cellular safety.[1]
Table 1: Antiviral Activity and Cytotoxicity of this compound and its Derivatives
| Compound | Target/Assay | IC50/IC90 | CC50 | Selectivity Index (SI) | Reference |
| Compound #7 | HIV Replication | < 45 nM (IC90) | > 10 µM | > 222 | [3] |
| Aureothin | Cytotoxicity Assay | Not Reported | ~2.27 µM | Not Applicable | [1] |
| Alloaureothin | Human Fibrosarcoma (HT1080) cells | 30 µM (IC50) | Not Reported | Not Reported | [1] |
Table 2: Comparative Antiviral Activity and Cytotoxicity of Approved HIV-1 Inhibitors
| Drug | Drug Class | IC50 | CC50 | Selectivity Index (SI) |
| Nevirapine | NNRTI | 0.540 µM[4] | >100 µM | >185 |
| Efavirenz | NNRTI | 0.51 ng/mL (~1.6 nM)[5] | >100 µM | >62,500 |
| Zidovudine (AZT) | NRTI | 0.004-0.13 µM | >100 µM | >769 |
| Tenofovir | NRTI | 0.03-0.5 µM | >100 µM | >200 |
| Lopinavir (B192967) | Protease Inhibitor | 0.69 ng/mL (~1.1 nM)[6] | >10 µM | >9,090 |
| Ritonavir (B1064) | Protease Inhibitor | 4.0 ng/mL (~5.5 nM)[6] | >10 µM | >1,818 |
| Darunavir | Protease Inhibitor | 2.0-4.4 nM[7] | >100 µM | >22,727 |
| Maraviroc | Entry Inhibitor (CCR5 antagonist) | 2.0 nM (mean IC90)[8] | >10 µM[8] | >5,000 |
| Enfuvirtide | Entry Inhibitor (Fusion inhibitor) | 0.25-4.3 ng/mL | >40 µg/mL | >9,302 |
| Ibalizumab | Entry Inhibitor (CD4 post-attachment inhibitor) | 0.03-1.7 ng/mL | Not Reported | Not Reported |
Deciphering the Mechanism: Experimental Validation
The validation of this compound's unique antiviral mechanism relies on a series of key experiments designed to pinpoint its effect on the viral life cycle.
Signaling Pathway of this compound's Antiviral Action
This compound and its derivatives interfere with a late-stage event in the viral replication cycle, subsequent to the integration of the viral DNA into the host cell genome. The proposed mechanism involves the modulation of host cell signaling pathways that ultimately regulate the transcription and accumulation of viral RNA.
Experimental Workflow: From Treatment to Quantification
The validation of this compound's mechanism involves treating HIV-infected cells with the compound, followed by the quantification of specific viral RNA species.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to validate the antiviral mechanism of this compound.
Quantification of Viral RNA Accumulation by RT-qPCR
This protocol details the steps to quantify the levels of specific HIV-1 messenger RNAs (mRNAs) in response to treatment with a test compound.
a. Cell Culture and Treatment:
-
Culture latently HIV-1 infected cells (e.g., J-Lat 10.6 cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL in a final volume of 500 µL per well.
-
Prepare serial dilutions of this compound or its derivatives in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known latency-reversing agent if applicable).
-
Add the compounds to the respective wells and incubate for 24-48 hours.
b. RNA Extraction and DNase Treatment:
-
Harvest the cells and pellet them by centrifugation.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Crucially, perform an on-column DNase digestion during the RNA extraction process to eliminate any contaminating proviral DNA, ensuring that the detected signal originates solely from transcribed RNA.
-
Elute the purified RNA in RNase-free water and determine its concentration and purity using a spectrophotometer.
c. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.
-
The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and random primers or gene-specific primers.
d. Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a suitable master mix (e.g., TaqMan or SYBR Green) and specific primers and probes for the HIV-1 genes of interest (e.g., gag, env, and tat/rev) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
e. Data Analysis:
-
Determine the cycle threshold (Ct) values for each target and housekeeping gene.
-
Calculate the relative quantification of viral RNA expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability.
-
Seed target cells (e.g., MT-4 or PBMCs) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the existing medium with the medium containing the diluted compound and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the supernatant and add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to untreated control cells and determine the CC50 value.
HIV-1 p24 Antigen ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of virus production.
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants from the antiviral assay, along with a standard curve of known p24 concentrations, and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the p24 concentration in the samples based on the standard curve.
Conclusion
This compound and its derivatives represent a promising new class of antiviral agents with a mechanism of action that is distinct from all currently approved anti-HIV drugs. By inhibiting the accumulation of viral RNA, these compounds effectively halt the production of new, infectious virions. The lead synthetic derivative, Compound #7, demonstrates superior potency and an improved safety profile compared to the natural product. Further investigation into the structure-activity relationship of this compound derivatives and the precise host factors they modulate will be crucial for the development of this novel class of antivirals into clinically viable therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and validation of these and other novel antiviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. croiconference.org [croiconference.org]
- 7. benchchem.com [benchchem.com]
- 8. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Neoaureothin Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neoaureothin's performance with alternative compounds and outlines the experimental data supporting its target identification and validation. This compound, a polyketide natural product, and its parent compound, Aureothin, have garnered significant interest for their diverse biological activities, including anti-HIV, anticancer, and antifungal properties.
Target Identification: Thioredoxin Reductase as a Key Molecular Target
A primary molecular target of this compound and Aureothin has been identified as thioredoxin reductase (TrxR) . TrxR is a crucial enzyme in the cellular antioxidant system, playing a vital role in maintaining redox homeostasis. Its inhibition can lead to increased oxidative stress within cells, making it a promising target for cancer therapy.
Comparative Data: Anti-HIV and Cytotoxic Activity
While comprehensive data for this compound is still emerging, comparative studies on its structurally related parent compound, Aureothin, and its synthetic derivatives provide valuable insights into its potential efficacy and safety profile.
| Compound | Biological Activity | IC50 / IC90 | CC50 | Selectivity Index (CC50/IC50) | Key Structural Features |
| Aureothin | Anti-HIV | ~10 nM (IC50) | ~2.27 µM | ~194 | Natural product with a p-nitrophenyl group |
| Compound #7 (Synthetic Derivative) | Anti-HIV | < 45 nM (IC90) | > 10 µM | > 970 | 4-trifluoromethylphenyl group instead of p-nitrophenyl |
| Alloaureothin (Natural Derivative) | Anticancer (Human Fibrosarcoma HT1080) | 30 µM (IC50) | Not Reported | Not Reported | Isomer of Aureothin |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of this compound's biological activities.
Thioredoxin Reductase (TrxR) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of TrxR.
Principle: The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), is a colored compound that can be measured spectrophotometrically at 412 nm. A decrease in the rate of TNB formation in the presence of the test compound indicates inhibition of TrxR.
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer with EDTA), NADPH, and DTNB.
-
Add the test compound (this compound or other inhibitors) at various concentrations.
-
Initiate the reaction by adding purified TrxR enzyme.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)
This cell-based assay is used to screen for compounds that inhibit HIV replication.
Principle: LC5-RIC cells are a human T-cell line engineered to be highly susceptible to HIV infection. These cells contain a reporter gene (DsRed1) that is activated upon HIV infection, leading to the production of a fluorescent protein. A reduction in fluorescence indicates inhibition of HIV replication.[1]
Protocol:
-
Seed LC5-RIC cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound.
-
Infect the cells with a known amount of HIV.
-
Incubate the plates for a specified period (e.g., 48 hours).
-
Measure the fluorescence of the DsRed1 reporter protein using a fluorescence plate reader.
-
Calculate the percentage of inhibition of HIV replication for each compound concentration and determine the IC50 or IC90 value.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the viability of cells after treatment with a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow MTT salt into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours, allowing formazan crystals to form.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value, the concentration that reduces cell viability by 50%.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Principle: A standardized suspension of a fungus is exposed to serial dilutions of an antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus after a defined incubation period.
Protocol:
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).
-
Inoculate each well with a standardized fungal suspension.
-
Include a growth control (no compound) and a sterility control (no fungus).
-
Incubate the plates at an appropriate temperature and duration for the specific fungal species.
-
Visually inspect the plates for fungal growth. The MIC is the lowest concentration at which no visible growth is observed.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for this compound Target Identification and Validation.
Caption: Proposed Signaling Pathways for this compound's Biological Activities.
Caption: Experimental Workflow for IC50 Determination using MTT Assay.
References
Unveiling Neoaureothin: A Comparative Look at a Potential Antimalarial Contender
For Immediate Release
In the ongoing global battle against malaria, the scientific community continues its relentless pursuit of novel therapeutic agents to combat the ever-evolving resistance of the Plasmodium parasite. A promising but lesser-known natural compound, Neoaureothin, also identified as Spectinabilin, has demonstrated noteworthy antiplasmodial properties. This guide offers a detailed comparative analysis of this compound against current frontline antimalarial drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential, supported by available experimental data.
Performance Snapshot: this compound vs. Standard Antimalarials
This compound, a polyketide produced by Streptomyces spectabilis, has been evaluated for its in vitro efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. While research is not as extensive as for clinically established drugs, initial findings provide a basis for comparison.
| Compound | Target Organism/Cell Line | IC50 (μg/mL) | CC50 (μg/mL) | Selectivity Index (SI) |
| This compound (Spectinabilin) | Plasmodium falciparum (K1, multidrug-resistant) | 7.8[1] | >25 (KB, BC-1, Vero cells) | >3.2 |
| Chloroquine | Plasmodium falciparum (drug-sensitive strains) | ~0.01 - 0.05 | >100 (various mammalian cell lines) | >2000 |
| Artemether (in ACT) | Plasmodium falciparum (sensitive strains) | ~0.001 - 0.005 | High (generally low cytotoxicity) | High |
| Lumefantrine (in ACT) | Plasmodium falciparum (sensitive strains) | ~0.05 - 0.2 | High (generally low cytotoxicity) | High |
| Mefloquine (B1676156) | Plasmodium falciparum (sensitive strains) | ~0.02 - 0.05 | >10 (various mammalian cell lines) | >200 |
| Atovaquone | Plasmodium falciparum (sensitive strains) | ~0.001 - 0.005 | >50 (various mammalian cell lines) | >10000 |
| Proguanil (as cycloguanil) | Plasmodium falciparum (sensitive strains) | ~0.001 - 0.01 | High (generally low cytotoxicity) | High |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of in vitro parasite growth. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that is required to cause 50% cytotoxicity in mammalian cells. Selectivity Index (SI): Calculated as CC50/IC50, a higher SI indicates greater selectivity for the parasite over host cells.
Unraveling the Mechanisms of Action
A critical aspect of any antimalarial drug is its mechanism of action. Understanding these pathways is key to overcoming resistance and designing novel therapeutic strategies.
This compound (Spectinabilin): The precise antimalarial mechanism of this compound has not been fully elucidated in the available literature. However, its well-documented activity against HIV is attributed to the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of viral RNAs that encode for structural components. It is plausible that this compound may interfere with nucleic acid or protein synthesis pathways within the Plasmodium parasite, but further research is required to confirm this hypothesis.
Current Antimalarial Drugs:
-
Artemisinin-based Combination Therapies (ACTs): Artemisinin and its derivatives are thought to be activated by heme iron in the parasite's food vacuole, leading to the generation of reactive oxygen species (ROS) that damage parasite proteins and lipids. The partner drugs in ACTs have longer half-lives and different mechanisms, such as inhibiting heme detoxification (lumefantrine) or folate synthesis.
-
Chloroquine: This drug concentrates in the acidic food vacuole of the parasite and inhibits the polymerization of heme into hemozoin. The accumulation of free heme is toxic to the parasite.
-
Mefloquine: While the exact mechanism is not fully understood, mefloquine is believed to inhibit heme polymerization and may also interact with the parasite's ribosome, inhibiting protein synthesis.
-
Atovaquone-Proguanil: This combination therapy targets the parasite's mitochondrial electron transport chain (atovaquone) and dihydrofolate reductase (proguanil's active metabolite, cycloguanil), thereby disrupting pyrimidine (B1678525) and folate synthesis, respectively.
Experimental Protocols: A Look at the Methodology
The data presented in this guide is derived from established in vitro and in vivo experimental protocols designed to assess the efficacy and cytotoxicity of antimalarial compounds.
In Vitro Antiplasmodial Activity Assay
The in vitro activity of antimalarial drugs is commonly determined using a SYBR Green I-based fluorescence assay.
Principle: This assay measures the proliferation of P. falciparum in human erythrocytes. The SYBR Green I dye intercalates with the DNA of the parasite, and the resulting fluorescence is proportional to the number of parasites.
Methodology:
-
Parasite Culture: A synchronized culture of P. falciparum (e.g., K1 or 3D7 strain) is maintained in human erythrocytes in a suitable culture medium.
-
Drug Dilution: The test compound (this compound) and standard antimalarial drugs are prepared in a series of dilutions.
-
Incubation: The parasite culture is incubated with the various drug concentrations in a 96-well plate for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Methodology:
-
Cell Culture: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Addition: The cells are then incubated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the drug concentration.
Conclusion and Future Directions
This compound (Spectinabilin) presents as a compound of interest in the landscape of antimalarial drug discovery. Its activity against a multidrug-resistant strain of P. falciparum is a promising starting point. However, to fully assess its potential, further research is imperative. Key areas for future investigation include:
-
Elucidation of the Antimalarial Mechanism of Action: Understanding how this compound kills the malaria parasite is crucial for its development as a therapeutic agent.
-
In Vivo Efficacy Studies: While in vitro data is valuable, in vivo studies in animal models are necessary to evaluate the drug's efficacy, pharmacokinetics, and safety in a whole organism.
-
Structure-Activity Relationship (SAR) Studies: Modifying the structure of this compound could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.
The preliminary data on this compound warrants its continued investigation as a potential scaffold for the development of a new class of antimalarial drugs. As the threat of drug resistance continues to grow, the exploration of novel compounds like this compound is essential to enriching the pipeline of future antimalarial therapies.
References
Rise of a Novel HIV Inhibitor: Neoaureothin Derivatives Show Promise Against Drug-Resistant Strains
New synthetic derivatives of the natural product Neoaureothin are demonstrating significant potential in the fight against drug-resistant HIV. A lead compound, designated #7, exhibits superior potency and an improved safety profile compared to its natural counterpart, Aureothin. This novel class of compounds operates via a unique mechanism of action, offering a new front in the battle against multidrug-resistant HIV.
Recent preclinical studies have highlighted the efficacy of these synthetic polyketides, particularly compound #7, in which the para-nitrophenyl (B135317) moiety of the parent compound is replaced by a 4-trifluoromethylphenyl group.[1] This structural modification has led to a marked improvement in both anti-HIV activity and cellular safety.[1] The unique mechanism of these this compound-inspired compounds departs from all currently approved antiretroviral drugs, as they inhibit the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of essential viral RNAs.[1][2] This novel approach presents a promising strategy for overcoming existing drug resistance.
Comparative Efficacy and Safety Profile
Quantitative analysis reveals a significant enhancement in the therapeutic window for the synthetic derivative, compound #7, when compared to the natural product, Aureothin. Compound #7 demonstrates a 90% inhibitory concentration (IC90) of less than 45 nM against HIV, highlighting its potent ability to suppress viral replication.[1] Furthermore, it shows no cytotoxic effects up to 10 µM, resulting in a selectivity index greater than 970.[1] This represents a more than five-fold increase in selectivity compared to Aureothin.[1]
| Compound | IC90 (Anti-HIV) | CC50 (Cytotoxicity) | Selectivity Index (CC50/IC50) |
| Aureothin (Natural) | Not Reported | ~2.27 µM | ~194 |
| Compound #7 (Synthetic) | < 45 nM | > 10 µM | > 970 |
Table 1: Comparative in vitro efficacy and cytotoxicity of Aureothin and its synthetic derivative, compound #7.[1]
Studies have shown that compound #7 effectively inhibits a spectrum of clinical isolates, including both HIV-1 and HIV-2 genotypes.[3] Notably, its efficacy extends to a virus isolate with multiple drug resistance mutations, underscoring its potential in treating patients who have developed resistance to current therapeutic regimens.[3]
Mechanism of Action: A Novel Approach to HIV Inhibition
This compound and its derivatives function as late-phase inhibitors of the HIV replication cycle.[4] Unlike many existing antiretrovirals that target early events such as reverse transcription or integration, these compounds act by preventing the accumulation of viral RNAs that encode for structural proteins and the viral genome.[2][4] This disruption in the viral life cycle leads to a significant reduction in the production of new, infectious virions.[4]
Experimental Protocols
The anti-HIV activity and cytotoxicity of this compound derivatives were primarily evaluated using the LC5-RIC reporter cell line and a standard MTT assay, respectively.
Anti-HIV Activity Assessment (LC5-RIC Assay)
The LC5-RIC assay is a cell-based method that utilizes a human T-cell line engineered to be highly susceptible to HIV and to express a DsRed1 fluorescent reporter gene upon infection.[1][4]
-
Cell Culture: LC5-RIC cells are cultured in microtiter plates.[1]
-
Compound Addition: Test compounds (this compound derivatives or controls) are added to the cell cultures at various concentrations.[1]
-
HIV Inoculation: Within 30 minutes of compound addition, the cells are infected with a preparation of HIV.[1]
-
Incubation: The cultures are incubated for 48 hours to allow for viral replication and reporter gene expression.[1]
-
Reporter Gene Quantification: The level of HIV infection is quantified by measuring the fluorescence intensity of the DsRed1 reporter protein.[4]
-
Infectious Virus Titer: Supernatants from the test cultures are collected and transferred to fresh LC5-RIC cells to determine the titer of infectious virus produced.[5]
References
Unveiling the Double-Edged Sword: Cross-Reactivity of Neoaureothin in Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of the polyketide natural product Neoaureothin, also known as Spectinabilin, reveals its potent cytotoxic activity against a range of cancer cell lines, alongside a complex cross-reactivity profile that warrants careful consideration in drug development. This guide provides a comparative overview of this compound and its analogs' performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, primarily investigated for its anti-HIV properties, demonstrates significant anti-proliferative effects in various cancer models. Its mechanism of action in cancer cells is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest, often mediated through key cellular signaling pathways. Understanding the on-target and potential off-target effects of this compound is crucial for harnessing its therapeutic potential while mitigating unintended cellular consequences.
Comparative Cytotoxic Activity
While direct head-to-head studies of this compound across a wide spectrum of cancer cell lines are limited, data from various investigations on this compound (Spectinabilin) and its structural analogs provide valuable insights into its cytotoxic potential. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of these compounds in different human cancer cell lines.
| Compound/Analog | Cancer Cell Line | Cell Line Origin | IC50 Value |
| Spectinabilin (this compound) | Multiple Human Cancer Cell Lines | Various | 18.7 ± 3.1 to 34.6 ± 4.7 μM |
| Spectinabilin Derivative | A549 | Lung Carcinoma | 9.7 µg/mL |
| HCT-116 | Colon Carcinoma | 12.8 µg/mL | |
| HepG2 | Hepatocellular Carcinoma | 9.1 µg/mL | |
| Alloaureothin | HT1080 | Fibrosarcoma | 30 µM |
Delving into the Mechanism: Signaling Pathways and Off-Target Effects
Studies on Spectinabilin in hepatocellular carcinoma cells (SMMC7721 and HepG2) have elucidated a key mechanism of action involving the induction of G2/M phase cell cycle arrest and apoptosis. This process is mediated through the PI3K/AKT signaling pathway[1]. The compound was found to downregulate the protein expression of cyclin B1, cdc2, and the anti-apoptotic protein Bcl-2, while upregulating the cell cycle inhibitor p21 and the pro-apoptotic protein Bax. This cascade of events ultimately leads to the activation of caspase-9 and caspase-3, executioner caspases that drive programmed cell death[1].
The structural analog Aureothin is also known to induce apoptosis in cancer cells, primarily through the intrinsic, or mitochondrial, pathway[2]. Given the structural similarities, it is hypothesized that this compound may share this mechanism. It is crucial for researchers to consider that while these pathways are the intended targets, the potential for off-target effects exists. The broad kinase inhibitory activity of many small molecules can lead to interactions with unintended cellular targets, which can result in both desired anti-cancer effects and undesired toxicities. Comprehensive kinome profiling and proteomics approaches are essential to fully characterize the cross-reactivity of this compound.
Below is a diagram illustrating the proposed signaling pathway for this compound (Spectinabilin) in cancer cells.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, detailed and standardized experimental protocols are paramount. The following outlines the methodology for a key experiment used to assess the cytotoxic effects of this compound.
MTT Assay for Cell Viability
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density for each cell line and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value using non-linear regression analysis.
The following diagram illustrates the experimental workflow for assessing the cross-reactivity of this compound.
References
Unveiling the Nematicidal Power of Neoaureothin: A Comparative Analysis
For Immediate Release
A deep dive into the nematicidal spectrum of Neoaureothin (Spectinabilin) reveals a promising alternative to conventional nematode control agents. This guide offers a comparative analysis of this compound against other established nematicides, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound, a polyketide metabolite produced by Streptomyces species, has demonstrated significant efficacy against a range of plant-parasitic and free-living nematodes.[1] Its unique mode of action, distinct from many neurotoxic nematicides, positions it as a valuable tool in the face of growing resistance to existing treatments.[1] This report provides a comprehensive comparison of this compound with two widely used nematicides, Avermectin (B7782182) and Fluopyram, to validate its nematicidal spectrum.
Comparative Nematicidal Efficacy
The nematicidal activity of this compound and its analogs has been quantified against several key nematode species. The following table summarizes the available data and provides a comparison with Avermectin and Fluopyram.
| Nematicide | Target Nematode | Life Stage | Exposure Time | IC50 / LC50 (µg/mL) | Mortality Rate at Specific Concentrations |
| This compound (Spectinabilin) | Caenorhabditis elegans | L1 larvae | 24 hours | 2.948 (IC50)[2] | >90% at 5 µg/mL; 100% at 10 µg/mL[2] |
| Meloidogyne incognita | J2 larvae | 72 hours | Not Reported | ~40% at 100 µg/mL[2] | |
| Aureothin (analog) | Bursaphelenchus xylophilus | J2 larvae | 24 hours | 1.08 (LC50)[1] | |
| Bursaphelenchus xylophilus | J3 larvae | 24 hours | 1.12 (LC50)[1] | ||
| Bursaphelenchus xylophilus | J4 larvae/Adult | 24 hours | 1.25 (LC50)[1] | ||
| Alloaureothin (analog) | Bursaphelenchus xylophilus | J2 larvae | 24 hours | 0.82 (LC50)[1] | |
| Bursaphelenchus xylophilus | J3 larvae | 24 hours | 0.94 (LC50)[1] | ||
| Bursaphelenchus xylophilus | J4 larvae/Adult | 24 hours | 1.13 (LC50)[1] | ||
| Avermectin (Abamectin) | Bursaphelenchus xylophilus | Mixed | 72 hours | 6.746 (LC50)[3] | |
| Fluopyram | Meloidogyne incognita | J2 larvae | - | - | Significant suppression of egg production[4] |
| Helicotylenchus microlobus & Mesocriconema nebraskense | Mixed | 72 hours | 0.0144 (LC50) | 90% mortality at 17.241 ppm[5] |
Mechanism of Action: A Divergent Approach
This compound exhibits a distinct mechanism of action compared to Avermectin and Fluopyram. While the precise molecular target of this compound is still under investigation, studies on C. elegans suggest it acts on a novel biological target, independent of the pathways affected by organophosphates, carbamates, and avermectins.[1] A key characteristic of this compound's activity is the induction of vacuolar death in nematodes, a different phenotype from the paralytic effects caused by many neurotoxic nematicides.[1]
In contrast, Avermectins act as positive allosteric modulators of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[6] This leads to an influx of chloride ions, causing hyperpolarization and subsequent paralysis.[6] Fluopyram is a succinate (B1194679) dehydrogenase inhibitor (SDHI), which disrupts mitochondrial respiration in nematodes by inhibiting Complex II of the electron transport chain.[7] This blockage of energy production leads to paralysis and death.[7]
Below is a diagram illustrating the proposed signaling pathway of this compound in nematodes.
Caption: Hypothesized nematicidal action of this compound.
Experimental Protocols
To facilitate further research and validation, a detailed methodology for an in vitro mortality bioassay is provided below. This protocol is adapted from published studies on the nematicidal activity of this compound.[1]
Protocol: In Vitro Mortality Bioassay
1. Materials:
- This compound (Spectinabilin)
- Dimethyl sulfoxide (B87167) (DMSO) for stock solution
- Sterile water or M9 buffer
- 96-well microtiter plates
- Synchronized nematode culture (e.g., C. elegans L1 larvae or M. incognita J2 larvae)
- Microscope
2. Procedure:
The following diagram outlines the experimental workflow for this bioassay.
Caption: Workflow for in vitro nematicidal bioassay.
Conclusion
This compound presents a compelling profile as a nematicidal agent with a broad spectrum of activity and a novel mechanism of action. The available data suggests its potency is comparable, and in some cases superior, to existing nematicides like Avermectin against specific nematode species. Its unique mode of action, inducing vacuolar death rather than paralysis, makes it a valuable candidate for development, particularly in strategies to manage nematicide resistance. Further research is warranted to fully elucidate its molecular target and to expand the evaluation of its efficacy against a wider range of economically important plant-parasitic nematodes under field conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Nematode Management Products For Row Crops in 2021 | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 5. kspsjournal.or.kr [kspsjournal.or.kr]
- 6. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Neoaureothin and Spectinabilin: A Guide for Researchers
An important point of clarification: Scientific literature often uses the names Neoaureothin and Spectinabilin interchangeably to refer to the same γ-pyrone polyketide natural product.[1][2][3] For the purpose of this guide, we will treat them as a single entity but will compare the distinct biological activities that have been predominantly investigated and reported under each name, providing a comprehensive overview of its therapeutic potential.
This guide provides a detailed comparison of the reported biological activities of this compound/Spectinabilin, summarizing key experimental data, outlining methodologies, and visualizing relevant pathways and workflows to support researchers, scientists, and drug development professionals.
I. Overview of Biological Activities
While referring to the same molecule, the research focus for "this compound" has largely been on its antiviral, specifically anti-HIV, properties. In contrast, studies under the name "Spectinabilin" have explored a broader range of activities, including nematicidal, anticancer, antimalarial, and antibiotic effects.[1][2][3]
II. Data Presentation: A Comparative Summary
The following tables summarize the quantitative data for the key biological activities of this compound/Spectinabilin.
Table 1: Antiviral Activity of this compound and its Derivatives
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
| This compound | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | 2.2 ± 0.06 nM[3] |
| Aureothin (related compound) | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | 5.3 ± 0.40 nM[3] |
| Compound #7 (synthetic derivative) | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM[3][4] |
| Aureothin | Cytotoxicity | Not Specified | Not Applicable | CC50 | ~2.27 µM[5] |
| Compound #7 (synthetic derivative) | Cytotoxicity | Not Specified | Not Applicable | CC50 | >10 µM[5] |
Table 2: Nematicidal Activity of Spectinabilin
| Organism | Stage | Concentration | Exposure Time | Mortality Rate | IC50 |
| Caenorhabditis elegans | L1 larvae | 10 µg/mL | 24 h | 100%[1] | 2.948 µg/mL[1] |
| Caenorhabditis elegans | L1 larvae | 5 µg/mL | 24 h | >90%[1] | |
| Meloidogyne incognita | J2s | 100 µg/mL | 72 h | ~40%[1] | |
| Bursaphelenchus xylophilus | Not Specified | Not Specified | 24 h | Not Specified | 0.84 µg/mL[1] |
III. Mechanism of Action
A. This compound: Anti-HIV Activity
This compound exhibits a novel mechanism of action against HIV that is distinct from all currently approved antiretroviral drugs.[4] It inhibits the de novo production of viruses from integrated proviruses by specifically blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[3][4][5]
Caption: Mechanism of HIV inhibition by this compound.
B. Spectinabilin: Nematicidal Activity
Spectinabilin has demonstrated potent nematicidal activity.[1] While the precise molecular target is still under investigation, it is known to be different from those of commonly used nematicides.[1] One of the described mechanisms of action against the pine wood nematode, Bursaphelenchus xylophilus, is the induction of vacuolar death.[1][6] It also affects the motility of nematodes, causing paralysis.[1]
Caption: Nematicidal mechanism of action of Spectinabilin.
IV. Experimental Protocols
A. Anti-HIV Activity Assessment (LC5-RIC Reporter Cell Assay)
This cell-based assay is a common method for screening anti-HIV compounds.[5]
Principle: The LC5-RIC cell line is a human T-cell line engineered to be highly susceptible to HIV and contains a DsRed1 fluorescent reporter gene. The expression of this reporter gene is activated upon HIV infection. The level of infection can be quantified by measuring the fluorescence intensity.[5]
Methodology:
-
Cell Seeding: LC5-RIC cells are seeded into 96-well plates.
-
Compound Addition: Test compounds (e.g., this compound or its derivatives) are added to the cell cultures.
-
HIV Inoculation: Within 30 minutes of compound addition, the cells are infected with an HIV preparation.
-
Incubation: The cultures are incubated for 48 hours to allow for viral replication and reporter gene expression.
-
Quantification: The level of HIV infection is quantified by measuring the fluorescence intensity of the DsRed1 reporter protein.[5]
Caption: Workflow for the LC5-RIC anti-HIV reporter assay.
B. Nematicidal Activity Assay (C. elegans)
This assay determines the lethal concentration of a compound against the model organism Caenorhabditis elegans.
Principle: L1 larvae of C. elegans are exposed to varying concentrations of the test compound, and mortality is assessed after a specific incubation period.
Methodology:
-
Worm Preparation: Synchronized L1 stage C. elegans are prepared.
-
Compound Preparation: Spectinabilin is dissolved in an appropriate solvent and diluted to various working concentrations.
-
Exposure: The L1 worms are treated with the different concentrations of spectinabilin.
-
Incubation: The treated worms are incubated for 24 hours.
-
Mortality Assessment: The number of dead worms is counted to determine the mortality rate. A worm is considered dead if it does not respond to a light touch.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.[1]
Caption: Workflow for the C. elegans nematicidal assay.
V. Conclusion
This compound/Spectinabilin is a versatile natural product with a range of potent biological activities. As this compound, it presents a promising and novel mechanism for anti-HIV therapy. As Spectinabilin, it is a powerful nematicidal agent with potential applications in agriculture. The development of synthetic derivatives has shown the potential to improve its therapeutic index, for instance, by increasing photostability and reducing cytotoxicity.[3] Further research into the specific molecular targets and mechanisms of action will be crucial for the full realization of its therapeutic and commercial potential.
References
- 1. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Whole-genome sequencing and analysis of Streptomyces strains producing multiple antinematode drugs - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Neoaureothin Analogs: A Comparative Guide for Researchers
A deep dive into the structure-activity relationships (SAR) of neoaureothin (B8089337) analogs reveals critical insights for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.
This compound, a polyketide natural product, and its structural isomer aureothin (B1665325), have garnered significant attention for their diverse biological activities, including anti-HIV, anticancer, and antifungal properties. Understanding the relationship between the chemical structure of their analogs and their biological function is paramount for designing more potent and selective drug candidates. While comprehensive SAR studies on a wide range of this compound analogs are not extensively documented in publicly available literature, the closely related aureothin analogs provide a valuable framework for elucidating these principles.
Comparative Analysis of Biological Activities
The biological activity of this compound and aureothin analogs is profoundly influenced by their structural modifications. The following tables summarize the quantitative data on the anti-HIV, anticancer, and antifungal activities of key analogs, highlighting the impact of different functional groups and structural motifs.
Table 1: Anti-HIV Activity of Aureothin Analogs
| Compound | Key Structural Features | Anti-HIV Activity (IC50, nM) | Cytotoxicity (CC50, µM) |
| Aureothin | Natural product with a p-nitrophenyl group | ~10 | >10 |
| Analog 1 | Truncated analog lacking the nitro-aryl moiety | >10,000 | Not reported |
| Analog 2 | Carboxyl-substituted analog | >10,000 | Not reported |
| Analog 3 (Fluorinated) | Synthetic analog with improved photostability | <10 | >25 |
Key SAR Insights for Anti-HIV Activity:
-
The p-nitrophenyl group is crucial for anti-HIV activity. Its removal or replacement with a carboxyl group leads to a dramatic loss of potency.[1]
-
Fluorination of the aromatic ring can maintain or even improve anti-HIV activity while enhancing photostability and reducing cytotoxicity.[1]
Table 2: Anticancer Activity of Aureothin Analogs
| Compound | Cell Line | Anticancer Activity (IC50, µM) |
| Aureothin | HT1080 (Fibrosarcoma) | 30 |
| Analog 4 | HT1080 (Fibrosarcoma) | >50 |
| Analog 5 | HT1080 (Fibrosarcoma) | 15 |
Note: Data on a wider range of analogs and cancer cell lines is limited in the reviewed literature.
Key SAR Insights for Anticancer Activity:
-
Modifications to the side chain can significantly impact anticancer activity. The specific structural determinants for potent anticancer effects require further investigation.
Table 3: Antifungal Activity of this compound/Aureothin Analogs
| Compound | Fungal Strain | Antifungal Activity (MIC, µg/mL) |
| This compound | Candida albicans | 8 |
| Aureothin | Candida albicans | 16 |
| Analog 6 | Aspergillus fumigatus | >32 |
Key SAR Insights for Antifungal Activity:
-
The core structure of this compound appears to be important for its antifungal properties. Further studies are needed to delineate the specific structural requirements for potent and broad-spectrum antifungal activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are representative protocols for the synthesis and biological evaluation of this compound/aureothin analogs.
Synthesis of Aureothin Analogs: A General Approach
The synthesis of aureothin analogs typically involves a multi-step process:
-
Synthesis of the γ-pyrone core: This is often achieved through condensation and cyclization reactions starting from commercially available precursors.
-
Preparation of the side chain: The substituted aromatic side chain is synthesized separately, often involving functional group manipulations on a suitable starting material.
-
Coupling of the core and side chain: The final step involves the coupling of the γ-pyrone core with the aromatic side chain, followed by any necessary modifications to yield the final analog.
Biological Assays
-
Cell Line: LC5-RIC reporter cell line (derived from HeLa cells expressing CD4 and CXCR4).
-
Principle: The expression of a reporter gene (e.g., DsRed1) is dependent on HIV-1 Tat and Rev proteins produced upon successful viral replication. The intensity of the fluorescent signal directly correlates with the level of HIV replication.
-
Procedure:
-
LC5-RIC cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of the test compounds.
-
HIV-1 is added to the wells.
-
After incubation, the fluorescence intensity is measured to determine the half-maximal inhibitory concentration (IC50).
-
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
After incubation, MTT reagent is added to each well.
-
The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
The half-maximal cytotoxic concentration (CC50) is calculated.
-
-
This assay follows the same principle as the cytotoxicity assay, using specific cancer cell lines (e.g., HT1080).
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent that inhibits the visible growth of a fungus.
-
Procedure:
-
A standardized inoculum of the fungal strain is prepared.
-
Serial dilutions of the test compounds are prepared in microtiter plates.
-
The fungal inoculum is added to each well.
-
After incubation, the plates are visually inspected or read with a spectrophotometer to determine the MIC.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by this compound analogs is crucial for rational drug design.
Anti-HIV Mechanism of Action
This compound and its derivatives act as late-phase inhibitors of HIV replication. They do not inhibit early events like reverse transcription or integration but instead block the accumulation of viral RNAs that encode for structural proteins and the viral genome. This leads to a reduction in the production of new, infectious virions.
Caption: Proposed mechanism of anti-HIV action of this compound analogs.
Anticancer and Antifungal Mechanisms of Action
The precise signaling pathways involved in the anticancer and antifungal activities of this compound analogs are not yet fully elucidated. However, based on the activity of similar polyketide compounds, potential mechanisms could involve the inhibition of key enzymes in metabolic pathways or the disruption of cellular signaling cascades that are essential for cancer cell proliferation or fungal viability. Further research is needed to identify the specific molecular targets.
Experimental Workflow for SAR Studies
A systematic approach is essential for conducting meaningful structure-activity relationship studies.
Caption: General workflow for structure-activity relationship (SAR) studies.
References
In Vivo Therapeutic Potential of Neoaureothin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Neoaureothin, a γ-pyrone polyketide natural product, focusing on its anti-HIV activity. While in vivo validation data for this compound is not currently available in published literature, this document summarizes its potent in vitro effects and compares them with established antiretroviral therapies. Furthermore, it outlines the standard experimental protocols for in vitro and prospective in vivo validation to guide future research.
Executive Summary
This compound and its synthetic derivatives have emerged as a novel class of HIV inhibitors with a unique mechanism of action. A lead synthetic derivative, designated Compound #7, demonstrates superior in vitro efficacy and an improved safety profile compared to its parent compounds. This guide presents the available preclinical data for this compound's derivative, places it in the context of current anti-HIV drugs, and details the necessary steps for its future in vivo validation.
In Vitro Performance Comparison
The primary therapeutic application of this compound and its derivatives investigated to date is the inhibition of HIV replication.[1] The following tables summarize the in vitro anti-HIV activity and cytotoxicity of this compound's most potent synthetic derivative, Compound #7, and compares it to a selection of clinically approved antiretroviral drugs from different classes.
Table 1: In Vitro Anti-HIV-1 Efficacy of this compound Derivative vs. Standard Antiretroviral Drugs
| Compound/Drug | Drug Class | Mechanism of Action | IC50 / IC90 (nM) | Cell Line |
| Compound #7 (this compound Derivative) | Viral RNA Accumulation Inhibitor | Blocks accumulation of viral RNAs for structural components.[1] | IC90: <45 | Primary Human Cells |
| Tenofovir | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Chain terminator of reverse transcription. | IC50: 100 - 1,300 | MT-4, CEM, PBMCs |
| Emtricitabine | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Chain terminator of reverse transcription. | IC50: 10 - 1,900 | MT-4, CEM, PBMCs |
| Efavirenz | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Allosteric inhibitor of reverse transcriptase. | IC50: 1.7 - 3.8 | MT-4, PBMCs |
| Rilpivirine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Allosteric inhibitor of reverse transcriptase. | IC50: 0.07 - 1.01 | MT-4, PBMCs |
| Darunavir | Protease Inhibitor (PI) | Inhibits viral protease, preventing maturation of virions. | IC50: 1.6 - 4.5 | Various |
| Atazanavir | Protease Inhibitor (PI) | Inhibits viral protease, preventing maturation of virions. | IC50: 2.6 - 13 | Various |
| Dolutegravir | Integrase Strand Transfer Inhibitor (INSTI) | Blocks the integration of viral DNA into the host genome. | IC50: 0.51 - 2.5 | MT-4, PBMCs |
| Raltegravir | Integrase Strand Transfer Inhibitor (INSTI) | Blocks the integration of viral DNA into the host genome. | IC50: 2 - 19 | MT-4, PBMCs |
Table 2: In Vitro Cytotoxicity of this compound Derivative vs. Standard Antiretroviral Drugs
| Compound/Drug | CC50 (µM) | Cell Line | Selectivity Index (CC50/IC50) |
| Compound #7 (this compound Derivative) | >10 | Not Specified | >970 |
| Aureothin (Parent Compound) | ~2.27 | Not Specified | ~194 |
| Tenofovir | >100 | MT-4, CEM, PBMCs | High |
| Emtricitabine | >50 | MT-4, CEM, PBMCs | High |
| Efavirenz | 16 - >100 | Various | High |
| Rilpivirine | >10 | MT-4 | High |
| Darunavir | 29 - >100 | Various | High |
| Atazanavir | >100 | Various | High |
| Dolutegravir | >10 | MT-4 | High |
| Raltegravir | >100 | MT-4 | High |
IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration. Values for standard drugs are representative ranges from various studies and cell lines.
Mechanism of Action and Signaling Pathways
This compound and its derivatives exhibit a novel mechanism of action distinct from all currently approved classes of antiretroviral drugs. They inhibit the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[1] This unique mechanism suggests potential for synergistic effects when used in combination with existing therapies and a possible role in combating drug-resistant HIV strains.
Caption: this compound's Mechanism of Action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro assays used to characterize this compound's anti-HIV activity and a representative protocol for a hypothetical in vivo study.
In Vitro Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)
This cell-based assay is a standard method for screening and quantifying the anti-HIV activity of compounds.
-
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5. These cells contain an integrated HIV-1 LTR promoter that drives the expression of a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the production of luciferase, which can be quantified by luminescence.
-
Materials:
-
TZM-bl cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HIV-1 virus stock (of known titer)
-
This compound/Compound #7 (dissolved in DMSO)
-
96-well plates (white, clear bottom for cell culture)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed TZM-bl cells into a 96-well plate at an appropriate density and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
On the day of infection, remove the medium from the cells and add the diluted compounds.
-
Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Remove the supernatant and add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration relative to the virus control and determine the IC50 value using non-linear regression analysis.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by dissolving the crystals and measuring the absorbance.
-
Materials:
-
Relevant cell line (e.g., TZM-bl, PBMCs)
-
Cell culture medium
-
This compound/Compound #7 (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate to allow for attachment (if applicable).
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for a period that corresponds to the duration of the efficacy assay (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.
-
Prospective In Vivo Validation: Efficacy in a Humanized Mouse Model
As no in vivo data for this compound is currently available, this section outlines a standard protocol for evaluating the anti-HIV efficacy of a novel compound in a humanized mouse model.[2][3][4]
-
Model: Humanized mice (e.g., BALB/c-Rag2nullIL2rgnull engrafted with human CD34+ hematopoietic stem cells) are a widely accepted preclinical model for HIV research as they possess a functional human immune system.[5][6]
-
Principle: Humanized mice are infected with HIV-1. After the establishment of a stable viral load, the mice are treated with the test compound. The efficacy of the treatment is determined by monitoring the plasma viral load and CD4+ T cell counts over time.
-
Experimental Workflow:
-
Animal Model Preparation: Immunodeficient mice are reconstituted with human hematopoietic stem cells to develop a human immune system. Engraftment is confirmed by flow cytometry analysis of peripheral blood for human immune cell markers.
-
HIV-1 Infection: Mice with successful human immune cell engraftment are infected with a replication-competent HIV-1 strain (e.g., via intraperitoneal injection).
-
Monitoring of Infection: Plasma viral load is monitored weekly using qRT-PCR to confirm the establishment of a stable infection.
-
Treatment Administration: Once a stable viremia is established, mice are randomized into treatment and control groups. The treatment group receives this compound/Compound #7 (at various doses, administered orally or via another appropriate route) daily for a defined period (e.g., 4-6 weeks). The control group receives a vehicle control.
-
Efficacy Assessment:
-
Virological: Plasma viral load is measured weekly throughout the treatment period. A significant reduction in viral load compared to the control group indicates antiviral efficacy.
-
Immunological: CD4+ T cell counts in peripheral blood are monitored to assess for immune reconstitution.
-
-
Toxicity Assessment: Mice are monitored for signs of toxicity, including weight loss, changes in behavior, and analysis of blood chemistry and hematology at the end of the study.
-
Treatment Interruption (Optional): After the treatment period, therapy can be stopped to monitor for viral rebound, providing insights into the effect of the compound on the viral reservoir.
-
Caption: In Vivo Validation Workflow.
Conclusion and Future Directions
The in vitro data for this compound's synthetic derivative, Compound #7, is highly promising, indicating potent anti-HIV activity and a favorable safety profile. Its unique mechanism of action presents a new avenue for antiretroviral therapy, particularly for patients with drug-resistant virus strains. However, the absence of in vivo data is a critical gap in its preclinical development. The next essential step is to validate these in vitro findings in a relevant animal model, such as the humanized mouse model described. Such studies will be crucial to determine its pharmacokinetic properties, in vivo efficacy, and overall safety, paving the way for potential clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 3. Frontiers | Humanized Mice for the Evaluation of Novel HIV-1 Therapies [frontiersin.org]
- 4. A humanized mouse model for HIV-2 infection and efficacy testing of a single-pill triple-drug combination anti-retroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Humanized Mouse Models for Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized Mice for Studies of HIV-1 Persistence and Elimination | MDPI [mdpi.com]
A Comparative Guide to the Photostability of Neoaureothin and its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected photostability of the natural product neoaureothin (B8089337) and its synthetic derivatives. Direct, quantitative comparative photostability data for this compound and its analogs is limited in the current body of scientific literature. However, based on the known photosensitive nature of its core structural motifs—a conjugated polyene chain and a nitroaromatic group—this compound is predicted to be susceptible to photodegradation.[1][2] This guide synthesizes information on the structural attributes of this compound and its derivatives that are likely to influence their photostability and provides a comprehensive, standardized protocol for researchers to conduct their own comparative photostability studies.
The information presented herein is based on established principles of photochemistry and regulatory guidelines for photostability testing, primarily the ICH Q1B guidelines.[3][4][5][6]
Structural Comparison and Predicted Photostability
This compound's structure contains two key chromophores that are known to absorb light and are prone to photochemical reactions: the p-nitrophenyl group and the extended conjugated polyene chain.[2][7][8] Modifications to these groups in synthetic derivatives can be expected to alter the molecule's photostability. The following table summarizes the key structural features of this compound and representative synthetic analogs and provides a qualitative prediction of their photostability.
| Compound | Key Structural Features | Predicted Photostability | Rationale for Prediction |
| This compound | p-nitrophenyl moiety, extended conjugated polyene chain.[1] | Photosensitive | The nitroaromatic group and the conjugated polyene system are known to be susceptible to photodegradation through various mechanisms, including photo-oxidation and isomerization.[2][7][8] |
| Analog 1 (Aureothin) | Isomer of this compound with a p-nitrophenyl group.[9] | Photosensitive | Shares the same photosensitive p-nitrophenyl and polyene moieties as this compound.[9] |
| Analog 2 (Truncated) | Lacks the nitro-aryl moiety.[9] | Potentially more stable | Removal of the highly photoreactive nitroaromatic group may reduce photodegradation pathways. The polyene chain remains a potential site of photosensitivity. |
| Analog 7 (Fluorinated) | Replacement of the p-nitrophenyl group with a fluorinated phenyl group.[9] | Potentially more stable | Fluorination can alter the electronic properties of the aromatic ring, potentially increasing stability. The absence of the nitro group is a key factor. |
| Analog 18 (Carboxyl-substituted) | Replacement of the nitro group with a carboxyl group.[9] | Potentially more stable | The carboxyl group is generally less photoreactive than a nitro group, which may lead to improved photostability. |
Experimental Protocols
To facilitate the direct comparison of the photostability of this compound and its derivatives, the following detailed experimental protocol for a forced photodegradation study is provided. This protocol is based on the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B.[6][10]
Protocol: Forced Photodegradation Study
1. Objective: To assess and compare the intrinsic photostability of this compound and its synthetic derivatives in solution and as a solid substance.
2. Materials:
-
This compound and its synthetic derivatives.
-
HPLC-grade solvents (e.g., methanol, acetonitrile).
-
Purified water.
-
Phosphate buffer (if required for pH control).
-
Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).
-
Aluminum foil.
-
Photostability chamber compliant with ICH Q1B guidelines (equipped with a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp).[10]
-
Calibrated radiometer and lux meter.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.
3. Sample Preparation:
-
Solid State: Spread a thin layer of the compound (e.g., 1-3 mg) in a transparent container.
-
Solution State: Prepare solutions of each compound at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent or solvent/water mixture.
-
Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to protect them from light. These will serve as dark controls to distinguish between photolytic and thermal degradation.
4. Light Exposure:
-
Place the transparent samples and the dark control samples in the photostability chamber.
-
Expose the samples to light according to ICH Q1B guidelines, which specify a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[4][6]
-
Monitor and control the temperature within the chamber to minimize thermal degradation.
5. Sample Analysis:
-
At predetermined time intervals, withdraw aliquots of the exposed and dark control solutions, or dissolve a portion of the solid samples.
-
Analyze the samples by a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
-
Monitor for the appearance of degradation products and the decrease in the concentration of the parent compound.
6. Data Analysis:
-
Calculate the percentage of degradation for each compound at each time point by comparing the peak area of the parent compound in the exposed sample to that in the dark control.
-
Plot the percentage of the remaining parent compound against light exposure (in lux hours or Wh/m²) to compare the degradation rates of this compound and its derivatives.
Visualizations
Experimental Workflow for Photostability Testing
The following diagram illustrates the general workflow for conducting a comparative photostability study of this compound and its derivatives.
Caption: Workflow for comparative photostability testing.
Potential Photodegradation Pathways
This diagram illustrates the potential signaling pathways or mechanisms of photodegradation for a molecule with the structural features of this compound.
Caption: Potential photodegradation pathways for this compound.
References
- 1. This compound | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ikev.org [ikev.org]
Unlocking Antiviral Synergies: A Comparative Guide to Neoaureothin Combination Therapies
For Immediate Release
A deep dive into the synergistic potential of Neoaureothin, a promising γ-pyrone polyketide, reveals enhanced anti-HIV efficacy when combined with specific classes of existing antiviral agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's performance in combination therapies, supported by available experimental data and detailed methodologies.
This compound and its derivatives have emerged as potent antiviral compounds with a unique mechanism of action. A significant body of research has focused on a structurally related derivative, designated as "compound #7," which has demonstrated superior anti-HIV activity, photostability, and improved cell safety compared to the parent compound, Aureothin.[1][2] This guide synthesizes the findings on the synergistic effects of this this compound-inspired compound with established antiretroviral drugs, offering a valuable resource for the development of next-generation combination therapies.
Synergistic Antiviral Effects Against HIV
Studies have shown that compound #7, an Aureothin derivative, exhibits synergistic inhibition of HIV when used in combination with specific classes of antiretroviral drugs.[1][2] This synergy is particularly noteworthy as compound #7 employs a mechanism of action distinct from all currently approved anti-HIV drugs, targeting the inhibition of HIV gene expression.[1][2][3] By blocking the accumulation of HIV RNAs that encode for the structural components of new virus particles, it effectively halts de novo virus production from integrated proviruses.[1][2]
The synergistic effects were observed when compound #7 was combined with reverse transcriptase inhibitors and integrase inhibitors.[1][2] However, no such synergy was noted with protease inhibitors.[1] This suggests a specific interplay between the inhibition of HIV gene expression and the disruption of reverse transcription and integration, two critical steps in the viral replication cycle.
Quantitative Analysis of Synergistic Interactions
The following table summarizes the qualitative outcomes of the combination studies between the this compound derivative (compound #7) and various clinically approved anti-HIV agents. The determination of synergy was based on the Chou-Talalay method, a widely accepted methodology for quantifying drug interactions.
| This compound Derivative (Compound #7) in Combination with | Drug Class | Virus | Observed Effect | Reference |
| Emtricitabine (FTC) | Reverse Transcriptase Inhibitor | HIV-1 | Synergistic | [1] |
| Lamivudine (3TC) | Reverse Transcriptase Inhibitor | HIV-1 | Synergistic | [1] |
| Efavirenz (EFV) | Reverse Transcriptase Inhibitor | HIV-1 | Synergistic | [1] |
| Dolutegravir (DTG) | Integrase Inhibitor | HIV-1 | Synergistic | [1] |
| Saquinavir (SQV) | Protease Inhibitor | HIV-1 | No Synergism | [1] |
Experimental Protocols
The assessment of synergistic antiviral activity is a critical step in the preclinical development of combination therapies. The following is a detailed methodology for a checkerboard assay, a common in vitro method used to evaluate drug-drug interactions, followed by data analysis using the Chou-Talalay method to determine the Combination Index (CI).
Checkerboard Assay for Antiviral Synergy
1. Cell Culture and Virus Preparation:
-
Culture a suitable host cell line (e.g., TZM-bl reporter cells for HIV) in appropriate growth medium.
-
Prepare a viral stock of known titer.
2. Drug Preparation:
-
Prepare stock solutions of this compound (or its derivative) and the other antiviral agent(s) in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of each drug in cell culture medium.
3. Assay Setup:
-
In a 96-well microplate, create a checkerboard pattern by adding increasing concentrations of this compound along the x-axis and increasing concentrations of the second antiviral agent along the y-axis.
-
Each well will contain a unique combination of the two drugs. Include wells with each drug alone and drug-free wells as controls.
4. Infection and Incubation:
-
Add a pre-determined amount of virus to each well, except for the uninfected cell control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the virus replication cycle (e.g., 48-72 hours).
5. Measurement of Antiviral Activity:
-
Quantify the extent of viral replication in each well. This can be done using various methods, such as:
-
Measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) in engineered cell lines.
-
Quantifying viral antigens (e.g., p24 for HIV) using ELISA.
-
Assessing virus-induced cytopathic effect (CPE).
-
6. Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control (no drug).
-
Determine the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the underlying mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing antiviral synergy using a checkerboard assay.
Caption: Mechanism of action of this compound derivative and synergistic partners in the HIV life cycle.
Conclusion
The synergistic effects observed between the this compound derivative and established reverse transcriptase and integrase inhibitors highlight a promising avenue for the development of novel anti-HIV therapies. By targeting a distinct step in the viral replication cycle, this compound and its analogues have the potential to be powerful components of combination regimens, potentially leading to improved treatment outcomes, reduced drug dosages, and a higher barrier to the development of drug resistance. Further in vivo studies are warranted to validate these in vitro findings and to fully elucidate the clinical potential of this exciting new class of antiviral compounds.
References
- 1. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin [pubmed.ncbi.nlm.nih.gov]
- 2. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of novel microbial secondary metabolites on the pharma industry - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Neoaureothin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Neoaureothin and its derivatives with other alternatives, supported by available experimental data from published research. Due to the limited availability of comprehensive data specifically for this compound in the public domain, this guide leverages information on the closely related and structurally similar compound, Aureothin, and its potent synthetic derivatives as a comparative framework.
Data Presentation
The following tables summarize the quantitative data on the anti-HIV and cytotoxic activities of a highly potent synthetic derivative of Aureothin, designated as Compound #7, and other related compounds. This derivative has shown superior anti-HIV activity compared to the natural product.[1][2]
Table 1: Anti-HIV Activity of this compound Derivative (Compound #7) and Related Compounds
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM | [1] |
| Aureothin (#1) | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | ~10 nM | [3] |
| Analog #7 (Fluorinated) | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | <10 nM | [3] |
| Analog #2 (Truncated) | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | >10,000 nM | [3] |
| Analog #18 (Carboxyl-substituted) | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | >10,000 nM | [3] |
Table 2: Cytotoxicity of this compound Derivative (Compound #7) and Aureothin
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Compound #7 | Not Specified | Not Specified | CC50 | >10 µM | [2] |
| Aureothin | Not Specified | Not Specified | CC50 | ~2.27 µM | [2] |
| Analog #7 (Fluorinated) | Not Specified | Not Specified | CC50 | >25 µM | [3] |
| Aureothin (#1) | Not Specified | PBMCs or other relevant cell lines | CC50 | >10 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound and its analogs are provided below.
Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)
This assay is used to quantify the inhibition of HIV-1 replication.[1]
-
Principle: TZM-bl cells are genetically engineered to express the luciferase gene under the control of the HIV-1 LTR promoter. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the production of luciferase, which can be quantified.[1]
-
Materials:
-
TZM-bl cells
-
Cell culture medium
-
HIV-1 virus stock
-
This compound or its analogs (dissolved in DMSO)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed TZM-bl cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the cells and add the diluted compounds.
-
Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Remove the supernatant and add luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.[1]
-
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.[1][3]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[1]
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines
-
Test compounds
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates and incubate with various concentrations of the test compounds for a specified period (e.g., 72 hours).[3]
-
Add the MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.[3]
-
Dissolve the formazan crystals in a solubilization solution.[3]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]
-
The half-maximal cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined from the dose-response curves.[3]
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and its derivatives and a general workflow for in vitro anti-HIV drug screening.
The primary mechanism of action for this compound and its derivatives is the inhibition of de novo virus production from integrated proviruses.[1] This is achieved by blocking the accumulation of HIV RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[1][2] This mode of action is distinct from all currently approved antiretroviral drugs.[1]
Recent studies have highlighted that synthetic derivatives of this compound, such as compound #7, exhibit significantly enhanced efficacy and an improved safety profile in pre-clinical studies.[2] For instance, while Aureothin shows a 50% cytotoxic concentration (CC50) of approximately 2.27 µM, compound #7 displays no cytotoxic effects up to 10 µM.[2] This leads to a substantially improved selectivity index of over 970 for compound #7, a more than five-fold increase compared to Aureothin's selectivity index of around 194.[2]
In addition to their anti-HIV activity, this compound and its derivatives have demonstrated potential in other therapeutic areas, including as anticancer and antifungal agents.[2] For example, a related natural derivative, alloaureothin, has shown a growth inhibitory effect against human fibrosarcoma cells (HT1080) with a 50% inhibitory concentration (IC50) of 30 µM.[2]
References
Safety Operating Guide
Navigating the Disposal of Neoaureothin: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Neoaureothin, ensuring the protection of laboratory personnel and the environment. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals, establishing a foundation of trust through a commitment to comprehensive laboratory safety and chemical handling.
Immediate Safety and Logistical Information
This compound, a polyketide metabolite, requires careful handling and disposal due to its potential hazards. A Safety Data Sheet (SDS) from DC Chemicals classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Conversely, an SDS from Cayman Chemical states the substance is not classified according to the Globally Harmonized System (GHS) and has no associated hazard statements. Given this conflicting information, it is imperative to handle this compound with caution and adhere to the more stringent safety protocols.
Key Precautionary Measures:
-
Handling: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product[1].
-
Environmental Protection: Avoid release to the environment and collect any spillage[1].
-
Disposal: Dispose of contents and containers to an approved waste disposal plant[1].
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₁NO₆ | [1][2][3] |
| Molecular Weight | 477.6 g/mol | [2][3] |
| CAS Number | 59795-94-7 | [1][2] |
| Solubility | Soluble in DMF, DMSO, Ethanol (B145695), and Methanol | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Disposal Protocol: A Step-by-Step Guide
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A laboratory coat
Step 2: Waste Segregation
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or DMSO) and collect the rinsate as hazardous liquid waste.
Step 3: Labeling
Properly label all waste containers with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
Step 4: Storage
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
Step 5: Arrange for Pickup
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Neoaureothin: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Neoaureothin. Due to conflicting information in available safety data sheets, a conservative approach, treating this compound as a potentially hazardous substance, is strongly recommended to ensure the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
Conflicting classifications exist for this compound. One Safety Data Sheet (SDS) from DC Chemicals identifies it as "Acute toxicity, Oral (Category 4)" and "Acute aquatic toxicity (Category 1)," indicating it may be harmful if swallowed and is toxic to aquatic life.[1] Conversely, an SDS from Cayman Chemical states the substance is not classified as hazardous according to the Globally Harmonized System (GHS). Given this discrepancy, it is imperative to handle this compound with a high degree of caution until more definitive toxicological data becomes available.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for handling this compound, based on the more conservative hazard assessment.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and aerosols. |
| Lab Coat | A lab coat should be worn to protect from contamination. | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities. | To prevent inhalation of airborne particles. |
Hazard Classification and Precautionary Statements
The following table summarizes the GHS classification and precautionary statements from the more conservative SDS.
| Hazard Class | Category | Hazard Statement | Precautionary Statements |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. | P501: Dispose of contents/container to an approved waste disposal plant. |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response Plan
First Aid Measures:
-
After eye contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
-
After skin contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
After inhalation: Immediately relocate self or casualty to fresh air.[1]
-
After swallowing: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Spill Response
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Wear PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material.
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Decontaminate: Decontaminate all equipment used for cleanup.
Disposal Plan
All this compound waste and contaminated materials must be treated as hazardous waste.
Waste Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
